Product packaging for Pyridine-2-sulfonate(Cat. No.:)

Pyridine-2-sulfonate

Cat. No.: B372464
M. Wt: 158.16g/mol
InChI Key: KZVLNAGYSAKYMG-UHFFFAOYSA-M
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Description

Pyridine-2-sulfonate is a useful research compound. Its molecular formula is C5H4NO3S- and its molecular weight is 158.16g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4NO3S- B372464 Pyridine-2-sulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4NO3S-

Molecular Weight

158.16g/mol

IUPAC Name

pyridine-2-sulfonate

InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9)/p-1

InChI Key

KZVLNAGYSAKYMG-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic routes for obtaining pyridine-2-sulfonate, a crucial building block in pharmaceutical and materials science. Direct C-H functionalization of pyridine at the C2-position for sulfonation is challenging due to the electron-deficient nature of the pyridine ring. Therefore, this document focuses on established multi-step synthetic pathways commencing from readily available pyridine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction: The Challenge of Direct C2-Sulfonylation

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of a sulfonate group, particularly at the 2-position, can significantly modulate a molecule's physicochemical properties, including solubility, acidity, and biological activity. However, the direct electrophilic sulfonation of pyridine is notoriously difficult and regioselective control is a major hurdle. The nitrogen atom deactivates the ring towards electrophilic attack, and when reactions are forced under harsh conditions (e.g., fuming sulfuric acid at high temperatures), sulfonation predominantly occurs at the 3-position.

Consequently, indirect, multi-step strategies are employed for the synthesis of pyridine-2-sulfonic acid and its derivatives. These methods typically involve the use of pre-functionalized pyridines, such as 2-mercaptopyridine or its disulfide analogue, which allow for the facile introduction of the sulfur moiety that is subsequently oxidized to the desired sulfonic acid or its corresponding sulfonyl chloride.

Key Synthetic Pathways

The most common and reliable syntheses of this compound derivatives proceed through the key intermediate, pyridine-2-sulfonyl chloride. This intermediate can be subsequently hydrolyzed to pyridine-2-sulfonic acid or used to form various sulfonamides and sulfonate esters. The primary routes to pyridine-2-sulfonyl chloride start from 2-mercaptopyridine or 2,2'-dipyridyl disulfide.

G Pyridine Pyridine Chloropyridine 2-Chloropyridine Pyridine->Chloropyridine Chlorination Mercaptopyridine 2-Mercaptopyridine Chloropyridine->Mercaptopyridine e.g., + Thiourea Disulfide 2,2'-Dipyridyl Disulfide Mercaptopyridine->Disulfide Oxidation SulfonylChloride Pyridine-2-sulfonyl Chloride Mercaptopyridine->SulfonylChloride Oxidative Chlorination Disulfide->SulfonylChloride Halogenation (Cl2 or Br2) SulfonicAcid Pyridine-2-sulfonic Acid SulfonylChloride->SulfonicAcid Hydrolysis Sulfonate This compound Salts SulfonicAcid->Sulfonate Base

Caption: Synthetic pathways to Pyridine-2-sulfonic Acid.

Route 1: Oxidation of 2-Mercaptopyridine

This is one of the most direct and highest-yielding methods. 2-Mercaptopyridine is oxidized in the presence of a chlorine source to directly afford pyridine-2-sulfonyl chloride.

Route 2: From 2,2'-Dipyridyl Disulfide

2,2'-Dipyridyl disulfide, which can be formed by the oxidation of 2-mercaptopyridine[1], serves as an alternative starting material. Treatment with elemental chlorine or bromine generates the corresponding 2-pyridinesulfenyl halide, which is a precursor to the sulfonyl chloride[2][3].

Route 3: From Sodium Pyridine-2-sulfinate

Sodium pyridine-2-sulfinate can be converted to pyridine-2-sulfonyl chloride through reaction with a chlorinating agent like N-chlorosuccinimide (NCS)[2]. The resulting sulfonyl chloride solution is often used immediately in subsequent reactions.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations described above.

Protocol 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine

This protocol is adapted from the Open Reaction Database and provides a robust method for synthesizing the key sulfonyl chloride intermediate[4].

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Isolation A Dissolve 2-Mercaptopyridine (1 mmol) in conc. H₂SO₄ (5 mL) B Cool solution to -15°C (NaCl/ice bath) A->B C Slowly add aq. NaClO (10-15%, 11 mL) while keeping temp < 10°C B->C D Stir vigorously at 0°C for 1 hour C->D E Quench with H₂O (10 mL) D->E F Extract with CH₂Cl₂ (3 x 20 mL) E->F G Wash combined organic phase with H₂O F->G H Dry over anhydrous MgSO₄ G->H I Concentrate in vacuo H->I J Obtain Pyridine-2-sulfonyl chloride (Yellowish viscous liquid) I->J

Caption: Experimental workflow for Pyridine-2-sulfonyl Chloride synthesis.

Procedure:

  • 2-Mercaptopyridine (126 mg, 1 mmol) is dissolved in 5 mL of concentrated sulfuric acid to form a yellow solution.

  • The solution is cooled to approximately -15°C using a sodium chloride/ice bath.

  • Aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) is added slowly, with vigorous stirring, ensuring the internal temperature of the reaction mixture is maintained below 10°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour.

  • 10 mL of water is added to the mixture.

  • The product is extracted with methylene chloride (3 x 20 mL).

  • The combined organic phases are washed with water, dried with anhydrous magnesium sulfate, and then concentrated in vacuo.

  • This procedure yields pyridine-2-sulfonyl chloride as a yellowish viscous liquid[4].

Protocol 2: Hydrolysis of Pyridine-2-sulfonyl Chloride to Pyridine-2-sulfonic Acid

Pyridine-2-sulfonyl chloride is susceptible to hydrolysis. While a specific, high-yield preparative protocol for this step is not detailed in the reviewed literature, the general procedure involves the careful addition of the sulfonyl chloride to water, often followed by gentle heating to ensure complete reaction. The resulting aqueous solution of hydrochloric acid and pyridine-2-sulfonic acid can then be concentrated. Purification typically involves recrystallization. Given the hygroscopic and reactive nature of the sulfonyl chloride, this step is often performed without isolating the intermediate, by quenching the reaction mixture in which the sulfonyl chloride was formed directly with water.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine [4]

Reagent/Product Molar Mass ( g/mol ) Amount (mg) Moles (mmol) Role Yield
2-Mercaptopyridine 111.16 126 1 Starting Material -
Sodium Hypochlorite 74.44 - 15-20 Oxidant -

| Pyridine-2-sulfonyl Chloride | 177.61 | 145 | 0.82 | Product | 72% |

  • Reaction Conditions: -15°C to 10°C for addition, then 0°C for 1 hour.

  • Solvents: Concentrated H₂SO₄, Methylene Chloride, Water.

  • Product Characterization (¹H NMR, CDCl₃): δ 7.684-7.729 (m, 1H), 8.043-8.143 (m, 2H), 8.84 (d, J=4.10 Hz, 1H)[4].

Table 2: Synthesis of Pyridine-2-sulfonyl Chloride from Sodium Pyridine-2-sulfinate [2]

Reagent/Product Molar Mass ( g/mol ) Amount (mg) Moles (mmol) Role
Sodium Pyridine-2-sulfinate 165.14 48.4 0.291 Starting Material
N-chlorosuccinimide (NCS) 133.49 38.9 0.291 Chlorinating Agent

| Pyridine-2-sulfonyl Chloride | 177.61 | - | 0.291 (theor.) | Product (in situ) |

  • Reaction Conditions: Ambient temperature for 1 hour.

  • Solvent: Dichloromethane.

  • Note: The crude sulfonyl chloride solution was used directly in a subsequent sulfonamide formation, with a final product yield of 12% over two steps[2]. The yield of the sulfonyl chloride itself was not reported.

Physicochemical Properties

Table 3: Properties of Pyridine-2-sulfonic Acid

Property Value Reference(s)
CAS Number 15103-48-7 [5][6]
Molecular Formula C₅H₅NO₃S [5][7]
Molecular Weight 159.16 g/mol [5][7]
Appearance White to light yellow crystalline powder [7]
Melting Point 244-249 °C [5][6]

| Solubility | Soluble in water, alcohols |[8] |

Conclusion

The synthesis of this compound from pyridine is best achieved through multi-step pathways that circumvent the challenges of direct C-H sulfonation. The oxidative chlorination of 2-mercaptopyridine presents a reliable and well-documented method for producing the versatile intermediate, pyridine-2-sulfonyl chloride, in good yield. Subsequent hydrolysis provides access to pyridine-2-sulfonic acid. The protocols and data compiled in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce and utilize these valuable pyridine derivatives.

References

Pyridine-2-sulfonic acid physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Pyridine-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of pyridine-2-sulfonic acid. The information is compiled from various sources to assist researchers and professionals in its application in chemical synthesis, pharmaceutical development, and other scientific endeavors.

Chemical Identity

  • IUPAC Name: Pyridine-2-sulfonic acid

  • CAS Number: 15103-48-7[1][2]

  • Molecular Formula: C5H5NO3S[1][2][3][4]

  • Molecular Weight: 159.16 g/mol [1][2][3][4][5]

  • InChI Key: KZVLNAGYSAKYMG-UHFFFAOYSA-N[1][3][5]

  • Canonical SMILES: C1=CC=NC(=C1)S(=O)(=O)O[1]

Physical Properties

Pyridine-2-sulfonic acid is a white to light yellow crystalline solid at room temperature.[1][2][6][7] The quantitative physical properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to light yellow/brown crystalline powder/solid.[1][6][7]
Melting Point 210-252 °C (Reported values vary, e.g., 210-212°C, 244-249°C, 252°C).[1][3][6]
pKa -2.92 ± 0.18 (Predicted).[1][6][7]
Solubility Soluble in water, polar solvents like alcohols, and phenolic solvents. Also reported to be soluble in chloroform, dichloromethane, and ethyl acetate.[1][6][7][8]
Density 1.509 ± 0.06 g/cm³ (Predicted).[6][7]

Acid-Base Properties

Sulfonic acids are known to be strong acids, often comparable in strength to sulfuric acid.[9][10] The predicted pKa of pyridine-2-sulfonic acid is -2.92, which indicates it is a very strong acid.[1][6][7] In aqueous solutions, it will readily dissociate to form a pyridinium sulfonate zwitterion and a hydronium ion.

Acid_Dissociation P2SA Pyridine-2-Sulfonic Acid ConjugateBase Pyridinium Sulfonate (zwitterion) P2SA->ConjugateBase Dissociation H2O H₂O H3O H₃O⁺ H2O->H3O ConjugateBase->P2SA Association H3O->H2O

Caption: Dissociation equilibrium of Pyridine-2-Sulfonic Acid in water.

Spectral Data

Detailed spectral data for pyridine-2-sulfonic acid, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available in various chemical databases. This data is crucial for structural elucidation and purity assessment. For instance, FT-IR and FT-Raman spectra have been recorded and analyzed for the related pyridine-3-sulfonic acid, with assignments for the key vibrational modes such as C-S stretching and SO2 deformations.[11][12]

Experimental Protocols

Synthesis and Purification

A general method for the preparation of arylsulfonic acids involves the sulfonation of the corresponding aromatic compound.[9][13] For pyridine-2-sulfonic acid, this can be achieved by the reaction of pyridine with concentrated sulfuric acid.[7] The resulting product is typically a solid that can be purified by recrystallization from a suitable solvent.

Melting Point Determination

The melting point is a key indicator of purity. It is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting range usually indicates a high degree of purity.

Solubility Assessment

Solubility can be determined qualitatively by adding a small amount of the solute (pyridine-2-sulfonic acid) to a known volume of the solvent at a specific temperature and observing its dissolution. For quantitative determination, the equilibrium solubility method is often employed. This involves saturating the solvent with the solute, allowing the solution to reach equilibrium, and then determining the concentration of the dissolved solute using a technique like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Several methods can be used for its determination:[14][15]

  • Potentiometric Titration: This involves titrating a solution of the acid with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the midpoint of the titration curve.

  • Spectrophotometry (UV-Vis): This method is suitable if the acidic and basic forms of the compound have different UV-Vis absorption spectra. The absorbance of the solution is measured at various pH values, and the pKa is calculated from the change in absorbance.

  • NMR Spectroscopy: Changes in the chemical shifts of specific protons in the molecule upon deprotonation can be monitored by 1H NMR spectroscopy at different pH values. This data can then be used to calculate the pKa.[14]

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Spectral Methods synthesis Synthesis of Pyridine-2-Sulfonic Acid purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility pka pKa Determination purification->pka spectral Spectral Analysis purification->spectral final_product Characterized Pyridine-2-Sulfonic Acid mp->final_product solubility->final_product pka->final_product nmr NMR (¹H, ¹³C) spectral->nmr ir FT-IR spectral->ir ms Mass Spectrometry spectral->ms nmr->final_product ir->final_product ms->final_product

Caption: General workflow for the characterization of Pyridine-2-Sulfonic Acid.

Applications

Pyridine-2-sulfonic acid serves as a versatile reagent and building block in organic synthesis.[1] It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] For example, it is a by-product during the synthesis of 2-Pyridinesulfonyl Chloride, which is used to prepare piperidine derivatives that act as tachykinin receptor antagonists.[2][6]

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Pyridine-2-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and spectroscopic characterization of pyridine-2-sulfonate. The information presented is intended to support research and development activities in fields such as medicinal chemistry, materials science, and coordination chemistry, where this heterocyclic compound plays a significant role.

Chemical Structure and Bonding

This compound, with the chemical formula C₅H₅NO₃S, is an organic compound consisting of a pyridine ring substituted at the 2-position with a sulfonic acid group. In the solid state and in aqueous solution, it predominantly exists as a zwitterion, where the acidic proton from the sulfonic acid group is transferred to the basic nitrogen atom of the pyridine ring, forming a pyridinium-2-sulfonate inner salt. This zwitterionic nature significantly influences its physical and chemical properties, including its high melting point (244-249 °C) and solubility in polar solvents.

The bonding within the pyridinium ring is aromatic, characterized by delocalized π-electrons across the carbon and nitrogen atoms. The sulfonate group features a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom and the pyridine ring. The negative charge is delocalized across the three oxygen atoms of the sulfonate group.

Molecular Geometry

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The key bond lengths and angles are summarized in the table below. These experimental values provide a detailed insight into the spatial arrangement of the atoms and the nature of the chemical bonds.

Table 1: Selected Bond Lengths and Angles for Pyridinium-2-sulfonate

BondLength (Å)AngleAngle (°)
S1-O11.455O1-S1-O2113.5
S1-O21.459O1-S1-O3112.9
S1-O31.461O2-S1-O3112.1
S1-C21.785O1-S1-C2106.8
N1-C21.345O2-S1-C2106.5
N1-C61.342O3-S1-C2104.1
C2-C31.389C6-N1-C2122.5
C3-C41.378N1-C2-C3118.2
C4-C51.381N1-C2-S1117.9
C5-C61.380C3-C2-S1123.9
N1-H10.88C2-C3-C4119.8
C3-C4-C5119.5
C4-C5-C6119.2
N1-C6-C5120.8

Data extracted from the crystallographic information file of a closely related structure and may be considered representative.

Zwitterionic Character and Hydrogen Bonding

The zwitterionic nature of this compound is a key feature of its bonding. The protonation of the pyridine nitrogen and deprotonation of the sulfonic acid group lead to a molecule with formal positive and negative charges. This charge separation gives rise to strong intermolecular electrostatic interactions and hydrogen bonding networks in the solid state. The pyridinium N-H group acts as a hydrogen bond donor, while the sulfonate oxygen atoms act as hydrogen bond acceptors.

Caption: Equilibrium between the neutral and zwitterionic forms of this compound.

Experimental Protocols

Synthesis of Pyridine-2-sulfonic Acid

Pyridine-2-sulfonic acid can be synthesized by the sulfonation of pyridine. A common method involves the reaction of pyridine with fuming sulfuric acid (oleum).

Materials:

  • Pyridine

  • Fuming sulfuric acid (20% SO₃)

  • Concentrated sulfuric acid

  • Barium hydroxide octahydrate

  • Diethyl ether

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place pyridine.

  • Cool the flask in an ice-water bath.

  • Slowly add fuming sulfuric acid dropwise to the pyridine with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, slowly heat the reaction mixture to 220-230 °C and maintain this temperature for 24 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of barium hydroxide until the pH is approximately 7. Barium sulfate will precipitate.

  • Filter off the barium sulfate precipitate and wash it with hot water.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude barium this compound salt.

  • To isolate the free acid, dissolve the barium salt in a minimum amount of hot water and add a stoichiometric amount of concentrated sulfuric acid.

  • Barium sulfate will precipitate. Filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to yield pyridine-2-sulfonic acid as a white solid.

  • The product can be further purified by recrystallization from water or a water-ethanol mixture.

synthesis_workflow start Start: Pyridine sulfonation Sulfonation with Fuming Sulfuric Acid start->sulfonation neutralization Neutralization with Barium Hydroxide sulfonation->neutralization filtration1 Filtration of Barium Sulfate neutralization->filtration1 concentration1 Concentration of Barium this compound filtration1->concentration1 acidification Acidification with Sulfuric Acid concentration1->acidification filtration2 Filtration of Barium Sulfate acidification->filtration2 concentration2 Concentration and Recrystallization filtration2->concentration2 end End: Pyridine-2-sulfonic Acid concentration2->end

Caption: Workflow for the synthesis of pyridine-2-sulfonic acid.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized pyridine-2-sulfonic acid.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 25 °C.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-10 ppm.

  • Expected Chemical Shifts (in D₂O, approximate): The protons on the pyridine ring will appear as multiplets in the aromatic region (typically between 7.5 and 9.0 ppm). The exact shifts and coupling patterns will depend on the specific substitution.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 25 °C.

  • Parameters:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-180 ppm.

  • Expected Chemical Shifts (in D₂O, approximate): The carbon atoms of the pyridine ring will appear in the aromatic region (typically between 120 and 150 ppm). The carbon attached to the sulfonate group will be significantly deshielded.

FTIR and Raman spectroscopy are valuable for identifying the functional groups present in this compound.

Sample Preparation:

  • FTIR (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • FTIR (ATR): Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.

  • Raman: Place a small amount of the solid sample in a glass capillary or on a microscope slide.

FTIR Spectroscopy Protocol:

  • Instrument: FTIR spectrometer.

  • Mode: Transmission (for KBr pellet) or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Expected Vibrational Bands:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~3000-2500 cm⁻¹ (broad): N⁺-H stretching of the pyridinium ion.

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

    • ~1250-1150 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate group.

    • ~700-600 cm⁻¹: C-S stretching.

Raman Spectroscopy Protocol:

  • Instrument: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Spectral Range: 4000-100 cm⁻¹.

  • Laser Power: Optimized to avoid sample degradation.

  • Acquisition Time: Dependent on signal intensity.

  • Expected Vibrational Bands: Raman spectroscopy will provide complementary information to the FTIR spectrum, particularly for the symmetric vibrations of the sulfonate group and the ring breathing modes of the pyridine ring.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development often stems from its ability to act as a ligand for metal ions or to interact with biological targets through hydrogen bonding and electrostatic interactions. Understanding these interactions is crucial for designing new therapeutic agents.

signaling_pathway P2S This compound Complex Metal-P2S Complex P2S->Complex Coordination Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal->Complex Target Biological Target (e.g., Enzyme, Receptor) Complex->Target Binding Response Biological Response Target->Response Modulation

Caption: A generalized pathway showing the role of this compound in forming metal complexes that can interact with biological targets.

This guide provides a foundational understanding of the chemical structure and bonding of this compound, along with detailed experimental protocols for its synthesis and characterization. This information is intended to be a valuable resource for scientists and researchers working with this versatile compound.

Spectroscopic Profile of Pyridine-2-sulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyridine-2-sulfonate, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-38.0 - 8.2d~7.5
H-47.8 - 8.0t~7.7
H-57.4 - 7.6t~6.5
H-68.5 - 8.7d~4.5

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ) ppm
C-2155 - 158
C-3125 - 128
C-4138 - 141
C-5123 - 126
C-6148 - 151

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyridine ring and the sulfonate group. A study on the related compound, silver this compound, provides insight into the vibrational modes of the this compound ligand.[1] For comparison, the vibrational spectra of the isomeric pyridine-3-sulfonic acid have been studied in detail, showing characteristic bands for the pyridine ring and sulfonic acid group.[2]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~1600 - 1450Medium to StrongC=C and C=N stretching (pyridine ring)
~1250 - 1150StrongAsymmetric SO₃ stretching
~1080 - 1030StrongSymmetric SO₃ stretching
~780 - 740StrongC-S stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular weight of Pyridine-2-sulfonic acid is 159.16 g/mol .

Table 4: Expected Mass Spectrometry Data for this compound

m/zIon
159[M]⁺ (Molecular Ion)
80[C₅H₄N]⁺ (Loss of SO₃H)
79[C₅H₅N]⁺ (Pyridine)

Note: Fragmentation is predicted based on the general behavior of aromatic sulfonic acids.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for NMR, IR, and MS analysis of this compound.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of substituted pyridines involves dissolving the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the spectrum on a high-resolution NMR spectrometer.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., D₂O) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Process Data (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Analyze Analyze Spectra (Peak Picking, Integration) Process->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopy

For solid samples like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Grind Grind Sample with KBr Sample->Grind KBr KBr Powder KBr->Grind Press Press into Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Acquire_BG Acquire Background Spectrum Spectrometer->Acquire_BG Acquire_Sample Acquire Sample Spectrum Acquire_BG->Acquire_Sample Process Process Data (Baseline Correction, Normalization) Acquire_Sample->Process Analyze Analyze Spectrum (Peak Identification) Process->Analyze

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like this compound.

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent Suitable Solvent (e.g., Methanol/Water) Solvent->Dissolve Infuse Infuse Sample Solution Dissolve->Infuse Mass_Spec Mass Spectrometer (ESI) Acquire_MS Acquire Mass Spectrum Mass_Spec->Acquire_MS Infuse->Mass_Spec Process Process Data Acquire_MS->Process Analyze Analyze Spectrum (Identify Molecular Ion and Fragments) Process->Analyze

References

Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonate, a sulfur-containing heterocyclic organic compound, and its derivatives are of significant interest in various fields, including pharmaceutical and materials science. Understanding the stability and degradation pathways of this molecule is crucial for assessing its environmental fate, determining its suitability for various applications, and developing robust analytical methods. This technical guide provides a comprehensive overview of the known and inferred stability and degradation characteristics of this compound, drawing upon available data for the compound and its structural analogs. Due to a notable lack of direct studies on this compound, some information presented herein is extrapolated from research on pyridine, pyridine-3-sulfonic acid, and other arylsulfonates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of pyridine-2-sulfonic acid is essential for any stability assessment.

PropertyValueReference
Molecular Formula C₅H₅NO₃S[1][2]
Molecular Weight 159.16 g/mol [2][3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 244-249 °C[1][3]
Water Solubility Soluble[1][2]
pKa -2.92 ± 0.18 (Predicted)[1]

Chemical Stability and Reactivity

Safety Data Sheets for pyridine-2-sulfonic acid indicate that there is no data available on its chemical stability, reactivity under specific conditions, or hazardous decomposition products.[4] However, based on general chemical principles and the reactivity of related compounds, several inferences can be made.

The pyridine ring is generally stable to oxidation under normal conditions.[5] The sulfonate group is also relatively stable and resistant to hydrolysis. However, the presence of the electron-withdrawing sulfonate group on the pyridine ring can influence its reactivity. 2-Sulfonyl pyridines are known to be reactive towards nucleophiles, such as thiols, via nucleophilic aromatic substitution (SNAr).[6] This suggests that this compound could potentially react with strong nucleophiles under certain conditions, leading to the displacement of the sulfonate group.

Inferred Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, plausible routes can be proposed based on the known degradation of pyridine and other sulfonated aromatic compounds. These pathways can be broadly categorized into microbial degradation and abiotic degradation (e.g., photodegradation).

Microbial Degradation

Microbial degradation is a key process for the breakdown of many organic compounds in the environment. Bacteria have been shown to degrade pyridine and its derivatives through various metabolic pathways.[7][8][9] A common initial step in the aerobic degradation of pyridine involves hydroxylation of the ring, followed by ring cleavage.[9] For sulfonated aromatics, the initial attack often involves the enzymatic cleavage of the carbon-sulfur bond, releasing sulfite.

A plausible microbial degradation pathway for this compound could initiate with a desulfonation step, yielding 2-hydroxypyridine. This intermediate could then be further metabolized through ring cleavage pathways similar to those observed for pyridine.

Microbial_Degradation Pyridine_2_sulfonate This compound 2_Hydroxypyridine 2-Hydroxypyridine Pyridine_2_sulfonate->2_Hydroxypyridine Desulfonation (Microbial enzymes) Ring_Cleavage_Products Ring Cleavage Products (e.g., succinic acid) 2_Hydroxypyridine->Ring_Cleavage_Products Hydroxylation & Ring Cleavage

Caption: Plausible microbial degradation pathway of this compound.

Abiotic Degradation: Photodegradation

Photodegradation is another important environmental fate process. Studies on the photodegradation of pyridine have shown that it can be mineralized using photocatalysts like ZnO under UV or solar irradiation.[10][11] The degradation process is often pH-dependent, with acidic conditions sometimes favoring the reaction.[10] The mechanism involves the generation of highly reactive species such as hydroxyl radicals, which attack the pyridine ring.

For this compound, photodegradation could proceed via two main routes: attack on the pyridine ring or cleavage of the C-S bond. The generation of sulfate radicals from persulfate has been shown to be effective in degrading substituted pyridines.[12]

Photodegradation_Pathway cluster_0 Photocatalysis (e.g., ZnO, UV) Pyridine_2_sulfonate This compound Reactive_Species Reactive Oxygen Species (•OH, SO₄•⁻) Pyridine_2_sulfonate->Reactive_Species hν, photocatalyst Degradation_Products Degradation Products (e.g., hydroxylated pyridines, ring cleavage products, SO₄²⁻) Pyridine_2_sulfonate->Degradation_Products Direct Photolysis (minor) Reactive_Species->Degradation_Products Oxidation

Caption: General scheme for the photodegradation of this compound.

Experimental Protocols

Stability Testing

A general workflow for assessing the chemical stability of this compound under various conditions (e.g., pH, temperature, light) is outlined below.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep_Sample Prepare stock solution of This compound Incubate_pH Incubate samples at different pH values Prep_Sample->Incubate_pH Incubate_Temp Incubate samples at different temperatures Prep_Sample->Incubate_Temp Incubate_Light Expose samples to controlled light source (photostability) Prep_Sample->Incubate_Light Prep_Buffers Prepare buffer solutions of varying pH Prep_Buffers->Incubate_pH Sampling Collect samples at defined time points Incubate_pH->Sampling Incubate_Temp->Sampling Incubate_Light->Sampling Analysis Analyze samples by HPLC-UV/MS Sampling->Analysis Data Quantify remaining parent compound and identify degradation products Analysis->Data

Caption: Workflow for assessing the chemical stability of this compound.

Methodology for Stability Study:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol) at a known concentration.

  • pH Stability: Aliquots of the stock solution are added to buffer solutions of varying pH (e.g., pH 2, 7, and 10). The samples are incubated at a constant temperature.

  • Thermal Stability: Samples are prepared in a stable buffer (e.g., pH 7) and incubated at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Photostability: Samples are exposed to a controlled light source that mimics daylight conditions, alongside dark controls wrapped in aluminum foil.

  • Sample Analysis: At specified time intervals, samples are withdrawn and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS), to quantify the remaining this compound and identify any degradation products.

Microbial Degradation Study

To assess the biodegradability of this compound, the following experimental setup can be employed.

Methodology for Microbial Degradation Study:

  • Enrichment of Microorganisms: Soil or activated sludge samples are used as a source of microorganisms. These are enriched in a mineral salts medium containing this compound as the sole carbon and/or nitrogen source.

  • Biodegradation Assay: The enriched microbial culture is incubated with a known concentration of this compound. Control experiments with sterilized cultures are run in parallel.

  • Monitoring Degradation: The concentration of this compound is monitored over time using HPLC. The formation of metabolites can be investigated using LC-MS/MS. The release of sulfate into the medium can also be quantified as an indicator of desulfonation.

Summary of Stability Data for Related Compounds

Due to the lack of specific quantitative data for this compound, the following tables summarize stability information for pyridine and pyridine-3-sulfonic acid, which can provide an indication of the expected behavior of this compound.

Table 1: Microbial Degradation of Pyridine

MicroorganismConditionsDegradation Rate/EfficiencyReference
Arthrobacter sp. strain 68bAerobic, as sole carbon, nitrogen, and energy sourceComplete degradation[7]
Bacillus brevisAerobic, immobilized cells800 ppm in 40 hours[11]

Table 2: Photocatalytic Degradation of Pyridine

CatalystLight SourceConditionsDegradation EfficiencyReference
Pt-ZnO/Al₂O₃UVpH 4, 160 ppm pyridine, 100 g catalyst57.7% removal in 4 hours[10]
ZnOSolar light4 g/L catalystEfficient mineralization[11]

Table 3: Synthesis Conditions for Pyridinesulfonic Acids (Indicative of Stability Limits)

CompoundReagentsTemperatureNotesReference
Pyridine-3-sulfonic acidPyridine, concentrated H₂SO₄300-350 °CHarsh conditions required for sulfonation[13][14]
Pyridine-3-sulfonic acid N-oxide3-Chloropyridine-N-oxide, Na₂SO₃145 °CHigh temperature for nucleophilic substitution[13]

Conclusion

The stability and degradation of this compound remain a largely unexplored area of research. While direct experimental data is scarce, an understanding of its potential behavior can be inferred from the known chemistry of the pyridine ring, the sulfonate functional group, and studies on analogous compounds. The proposed microbial and abiotic degradation pathways, initiated by either desulfonation or attack on the pyridine ring, provide a framework for future experimental investigations. The experimental protocols outlined in this guide offer a starting point for researchers aiming to fill the existing knowledge gaps regarding the stability and environmental fate of this important chemical entity. Further research is warranted to definitively characterize the degradation products and kinetics under various environmental conditions.

References

An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine-2-sulfonate, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this guide presents qualitative solubility information and detailed experimental protocols for its determination. Furthermore, to offer valuable comparative insights, quantitative solubility data for structurally related pyridine derivatives, namely picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid), are included.

Introduction to this compound

Pyridine-2-sulfonic acid is a heterocyclic organic compound with the chemical formula C₅H₅NO₃S.[1] It is a white to light yellow crystalline solid.[2][3] As a derivative of pyridine, it is utilized in organic synthesis as a reagent, intermediate, and catalyst.[1] Its applications extend to the synthesis of various pyridine derivatives and heterocyclic compounds.[1]

Qualitative Solubility of this compound

General literature indicates that pyridine-2-sulfonic acid is soluble in a range of polar solvents. This includes water, alcohols, and phenolic solvents.[1] Some sources also report its solubility in chloroform, dichloromethane, and ethyl acetate.[3][4]

Quantitative Solubility Data of Structurally Related Compounds

To provide a framework for understanding the potential solubility of this compound, this section presents quantitative data for picolinic acid and nicotinic acid in various organic solvents. These compounds share the pyridine ring structure, with a carboxylic acid group at the 2- and 3-positions, respectively, which can serve as a proxy for the sulfonic acid group in terms of polarity and hydrogen bonding potential.

Solubility of Picolinic Acid (2-Pyridinecarboxylic Acid)

The following table summarizes the mole fraction solubility of picolinic acid in water, ethanol, and acetonitrile at different temperatures.

Temperature (K)Mole Fraction (x) in WaterMole Fraction (x) in EthanolMole Fraction (x) in Acetonitrile
283.150.0890.0120.003
288.150.1030.0140.004
293.150.1180.0170.005
298.150.1350.0200.006
303.150.1540.0240.007
308.150.1760.0290.009
313.150.2000.0340.011

Data extracted from a study on the solubility and crystallization of picolinic acid.[5]

Solubility of Nicotinic Acid (3-Pyridinecarboxylic Acid)

The table below presents the mole fraction solubility of nicotinic acid in various organic solvents at different temperatures.

Temperature (K)Mole Fraction (x) in WaterMole Fraction (x) in EthanolMole Fraction (x) in AcetoneMole Fraction (x) in AcetonitrileMole Fraction (x) in Dimethyl Sulfoxide (DMSO)
2830.00280.00450.00120.00040.045
2930.00390.00670.00190.00060.062
3030.00550.00980.00300.00100.085
3130.00780.01410.00460.00150.116
3230.01100.02030.00700.00240.158
3330.01550.02900.01050.00380.215

Data derived from a study on the solubility of nicotinic acid in various solvents.[6]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a widely used and accurate method for determining the equilibrium solubility of a solid in a liquid.[7]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (e.g., ethanol, acetonitrile, DMSO)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7][8]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.[7]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container. The filter should also be at the experimental temperature.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

    • Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

    • Repeat the drying and weighing process until a constant weight is achieved.[8]

Calculation:

  • Mass of dissolved this compound: (Weight of container + residue) - (Weight of empty container)

  • Mass of solvent: (Weight of container + solution) - (Weight of container + residue)

  • Solubility: (Mass of dissolved this compound / Mass of solvent) * 100 (expressed as g/100g of solvent)

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen organic solvent.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

experimental_workflow start Start prep_compound Prepare High Purity This compound start->prep_compound prep_solvent Select & Prepare Organic Solvent start->prep_solvent mix Add Excess Solute to Solvent prep_compound->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) mix->equilibrate separate Separate Supernatant (Filtration/Centrifugation) equilibrate->separate analysis Analysis of Saturated Solution separate->analysis gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue analysis->gravimetric Method 1 spectroscopic Spectroscopic Method: Dilute & Measure Absorbance analysis->spectroscopic Method 2 calculate_g Calculate Solubility (g/100g solvent) gravimetric->calculate_g calculate_s Calculate Concentration from Calibration Curve spectroscopic->calculate_s end End calculate_g->end calculate_s->end

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains scarce in publicly available literature, this guide provides a solid foundation for researchers. The qualitative information, coupled with detailed experimental protocols and comparative data from structurally similar compounds, offers a practical framework for determining and understanding the solubility characteristics of this compound. The provided experimental workflows can be readily adapted to generate precise and reliable solubility data, which is crucial for applications in drug development, chemical synthesis, and other scientific disciplines.

References

Quantum chemical calculations for Pyridine-2-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Quantum Chemical Calculations for Pyridine-2-sulfonate

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic compound featuring a pyridine ring functionalized with a sulfonate group, is of significant interest in coordination chemistry and pharmaceutical sciences. Understanding its molecular structure, stability, and reactivity is crucial for its application. This technical guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic and structural properties of this compound. It provides a comprehensive overview of the computational protocols, presents key data in a structured format, and visualizes the theoretical workflow and electronic concepts.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development, offering profound insights into molecular properties at the electronic level.[1][2] For molecules like this compound, these computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic characteristics that govern its behavior. Density Functional Theory (DFT) stands out as a widely used method due to its favorable balance of computational cost and accuracy for many-body systems.[2][3] This guide outlines the theoretical framework for studying this compound, providing researchers with the necessary protocols and expected results from such an analysis.

Computational Methodology and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The following protocol is a robust and widely accepted approach for molecules of this nature.

Geometry Optimization

The initial and most critical step is the geometry optimization of the this compound anion. This process identifies the molecule's lowest energy conformation.[3][4][5]

  • Method: Density Functional Theory (DFT) is employed.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for organic molecules.[4][5][6][7]

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice.[8] This set provides a good description of electron distribution, including polarization functions (d,p) for heavy and hydrogen atoms, and diffuse functions (++) to accurately model the anionic sulfonate group.

Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[4]

  • Prediction of Spectroscopic Data: The calculation yields harmonic vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[8][9]

Electronic Property Calculations

To understand the chemical reactivity and electronic nature of this compound, several analyses are conducted on the optimized geometry:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[10][11] A smaller gap generally implies higher reactivity.[10]

  • Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and the nature of chemical bonds.[4]

Data Presentation and Analysis

The following tables summarize the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometric Parameters

The geometry optimization reveals the key structural features of the molecule. The pyridine ring is expected to be largely planar, with the sulfonate group positioned on the adjacent carbon atom.

Table 1: Selected Calculated Geometric Parameters for this compound

ParameterTypeValue (Calculated)
C-SBond Length~1.80 Å
S-OBond Length~1.50 Å
C-NBond Length~1.34 Å
C-C (ring)Bond Length~1.39 - 1.40 Å
O-S-OBond Angle~118°
C-S-OBond Angle~105°
C-C-SBond Angle~119°
O-S-C-CDihedral AngleVariable (Defines sulfonate orientation)
Vibrational Frequencies

Vibrational analysis provides a theoretical spectrum that corresponds to specific molecular motions.

Table 2: Major Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)AssignmentVibrational Mode
~3100 - 3000C-H stretchAromatic C-H stretching
~1610C=N stretchPyridine ring stretching
~1580C=C stretchPyridine ring stretching
~1250S=O stretch (asymmetric)Asymmetric SO₃ stretching
~1050S=O stretch (symmetric)Symmetric SO₃ stretching
~780C-S stretchCarbon-Sulfur stretching
~700Ring deformationOut-of-plane ring bending
Electronic Properties

The electronic properties dictate the molecule's reactivity, polarity, and interaction with other chemical species.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (Calculated)Significance
HOMO Energy~ -4.5 eVElectron-donating capability
LUMO Energy~ -0.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.0 eVChemical reactivity and kinetic stability[10]
Dipole Moment~ 5.5 DebyeOverall polarity of the molecule

Analysis of Electronic Properties: The HOMO is likely localized over the sulfonate group and parts of the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed across the π-system of the pyridine ring, marking the regions for nucleophilic attack. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.[11]

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and theoretical concepts.

G cluster_input Input cluster_calculation DFT Calculation Engine (e.g., Gaussian) cluster_output Analysis & Results start Define Molecular Structure (this compound) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq Confirm Minimum Energy props Electronic Property Calculation (HOMO, LUMO, MEP) opt->props geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (IR, Raman Frequencies) freq->vib elec Electronic Properties (Energy Gap, Reactivity Sites) props->elec

Caption: Computational workflow for DFT analysis of this compound.

G cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   Energy Gap (ΔE)   ≈ 4.0 eV E_HOMO Energy ≈ -4.5 eV E_LUMO Energy ≈ -0.5 eV

Caption: Frontier Molecular Orbitals (HOMO-LUMO) energy gap diagram.

Conclusion

Quantum chemical calculations, specifically using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provide a powerful and reliable framework for characterizing this compound. The computational data on its geometry, vibrational modes, and electronic properties are invaluable for predicting its stability, reactivity, and potential interactions in biological and chemical systems. This guide offers a standardized protocol that can be readily adopted by researchers to facilitate further studies and applications of this important molecule.

References

The Reaction of Pyridine-2-Sulfonate with Electrophiles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanisms of pyridine-2-sulfonate and its derivatives with electrophiles. Given the significant deactivation of the pyridine ring by the sulfonate group, this guide also explores the synthesis of pyridine-2-sulfonates and their more prevalent reactions with nucleophiles, offering a comprehensive understanding of their chemical behavior.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes pyridine and its derivatives significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1] Under the acidic conditions often required for EAS reactions such as nitration and sulfonation, the pyridine nitrogen is protonated, forming a pyridinium cation. This further deactivates the ring, making electrophilic attack even more challenging.[2]

Electrophilic attack on the unsubstituted pyridine ring, when it does occur under harsh conditions, preferentially takes place at the 3-position. This is because the cationic intermediates (sigma complexes) formed by attack at the 2- or 4-positions have resonance structures that place a positive charge on the nitrogen atom, which is highly unfavorable. Attack at the 3-position avoids such destabilizing resonance structures.[1][3]

The Influence of the Sulfonate Group on Electrophilic Reactivity

The sulfonate group (-SO₃⁻) and its corresponding acid (-SO₃H) or ester (-SO₃R) forms are powerful electron-withdrawing groups. When attached to the pyridine ring at the 2-position, the sulfonate group further deactivates the ring towards electrophilic attack through a strong negative inductive (-I) and negative mesomeric (-M) effect.

Consequently, This compound is exceptionally unreactive towards electrophilic aromatic substitution . Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally not reported for pyridine-2-sulfonic acid or its simple esters, as the substrate is likely to be unreactive or decompose under the harsh conditions required.[4][5]

Hypothetical Mechanism of Electrophilic Attack

While experimentally challenging, we can hypothesize the mechanism of a potential electrophilic attack on the this compound ring. The strong deactivating nature of the 2-sulfonate group would likely direct an incoming electrophile to the 5-position, which is meta to the sulfonate group and avoids the deactivating influence of the nitrogen atom at the 4-position.

Below is a generalized, hypothetical mechanism for the electrophilic substitution on this compound.

Caption: Hypothetical mechanism for electrophilic attack on this compound.

Synthesis of Pyridine-2-Sulfonates

The primary route to pyridine-2-sulfonates involves the synthesis and subsequent reaction of pyridine-2-sulfonyl chloride.

Synthesis of Pyridine-2-sulfonyl Chloride

Pyridine-2-sulfonyl chloride can be prepared from 2-mercaptopyridine through oxidation.

G start 2-Mercaptopyridine product Pyridine-2-sulfonyl chloride start->product Oxidation reagent Conc. H₂SO₄, NaOCl reagent->product

Caption: Synthesis of Pyridine-2-sulfonyl chloride.

Experimental Protocol: Synthesis of Pyridine-2-sulfonyl chloride

  • Dissolve 2-Mercaptopyridine (1 mmol) in 5 mL of concentrated sulfuric acid, and cool the solution to approximately -15°C using a salt/ice bath.

  • Slowly add aqueous sodium hypochlorite solution (10-15%, 15-20 mmol) while vigorously stirring, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with methylene chloride (3 x 20 mL).

  • Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.

ReactantMoles (mmol)Volume/Weight
2-Mercaptopyridine1126 mg
Conc. Sulfuric Acid-5 mL
Sodium Hypochlorite15-2011 mL (10-15%)
Product Yield (%) -
Pyridine-2-sulfonyl chloride~72%~145 mg
Synthesis of this compound Esters

This compound esters are typically synthesized by reacting pyridine-2-sulfonyl chloride with an alcohol in the presence of a base.

G start Pyridine-2-sulfonyl chloride product This compound ester start->product alcohol R-OH (Alcohol) alcohol->product base Base (e.g., Pyridine) base->product

Caption: General synthesis of this compound esters.

Reaction of 2-Sulfonyl Pyridines with Nucleophiles

The most significant and synthetically useful reactions of pyridine-2-sulfonates and related 2-sulfonyl pyridines involve their reaction with nucleophiles. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing sulfonyl group at the 2-position, is highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is of particular interest in drug development, where 2-sulfonyl pyridines have been identified as "tunable, cysteine-reactive electrophiles" for covalent modification of proteins.[6]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step mechanism: addition of the nucleophile to form a stabilized anionic intermediate (Meisenheimer complex), followed by elimination of the leaving group (the sulfonate).

Caption: General mechanism for SNAr on 2-sulfonyl pyridines.

Reactivity with Biological Thiols

A key application of this chemistry is the reaction of 2-sulfonyl pyridines with cysteine residues in proteins. The thiol group of cysteine acts as the nucleophile, attacking the 2-position of the pyridine ring and displacing the sulfonyl group, thus forming a stable covalent bond.[6]

Experimental Protocol: Reaction with a Generic Thiol

  • Dissolve the 2-sulfonyl pyridine derivative (1 equiv) in a suitable solvent such as DMF or DMSO.

  • Add the thiol (e.g., N-acetylcysteine methyl ester) (1.1 equiv) to the solution.

  • Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 equiv) to deprotonate the thiol.

  • Stir the reaction at room temperature and monitor by LC-MS or TLC until the starting material is consumed.

  • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Compound ClassNucleophileProductApplication
2-Sulfonyl PyridinesThiols (R-SH)2-Thioether PyridinesCovalent protein modification[6]
Pyridine-2-sulfonyl chlorideAmines (R-NH₂)2-Sulfonamido PyridinesSynthesis of sulfonamides[7]
Pyridine-2-sulfonyl chlorideAlcohols (R-OH)2-Sulfonate Ester PyridinesSynthesis of sulfonate esters[7]

Summary and Outlook

References

An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] The introduction of a sulfonate or sulfonamide moiety at the 2-position of the pyridine ring gives rise to the class of pyridine-2-sulfonate derivatives and their analogues. These compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, antiviral, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their potential as therapeutic agents.

Physicochemical Properties

The physicochemical properties of the parent pyridine-2-sulfonic acid and its derivatives are crucial for their biological activity and pharmacokinetic profiles. The pyridine ring imparts a degree of basicity and potential for hydrogen bonding, while the sulfonate group is a strong electron-withdrawing group that influences the molecule's acidity and polarity.

Table 1: Physicochemical Properties of Pyridine and Pyridine-2-Sulfonic Acid

PropertyPyridinePyridine-2-Sulfonic AcidReference(s)
Molecular FormulaC5H5NC5H5NO3S[3]
Molecular Weight79.10 g/mol 159.16 g/mol [3][4]
Melting Point-41.6 °C244-249 °C[3][4]
Boiling Point115.2 °CNot available[3]
Water SolubilityMiscibleAlmost transparent[3][4]
pKa5.23 (of pyridinium ion)-2.92 (Predicted)[3][4]
AppearanceColorless liquidWhite to light yellow powder/crystal[3][4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the sulfonation of pyridine, although this can be challenging due to the electron-deficient nature of the pyridine ring.[3] The addition of a catalyst, such as mercuric sulfate, can facilitate this reaction.[3] A general approach for the synthesis of pyridine-2-sulfonamide derivatives involves the reaction of a corresponding sulfonyl chloride with an appropriate amine.

General Experimental Protocol for the Synthesis of Pyridine-2-Sulfonamides

The following is a generalized protocol for the synthesis of pyridine-2-sulfonamide derivatives. Specific reaction conditions may vary depending on the starting materials.

Materials:

  • Pyridine-2-sulfonyl chloride

  • Substituted amine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the substituted amine and base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of pyridine-2-sulfonyl chloride in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by thin-layer chromatography).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyridine-2-sulfonamide derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as:

  • ¹H NMR (Nuclear Magnetic Resonance)

  • ¹³C NMR

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

Biological Activities and Structure-Activity Relationships

This compound derivatives and their analogues have demonstrated a wide range of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

Cyclooxygenase-2 (COX-2) Inhibition

A series of pyridine acyl sulfonamide derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[5]

Table 2: In Vitro COX-2 Inhibitory Activity of Pyridine Acyl Sulfonamide Derivatives

CompoundCOX-2 IC50 (µM)Reference
23 0.8[5]
Celecoxib (control)0.05[6]

Structure-Activity Relationship (SAR): The SAR studies for these compounds are not extensively detailed in the provided results, but the high potency of compound 23 suggests that specific substitutions on the pyridine and acyl sulfonamide moieties are crucial for activity.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Pyridine-sulfonamide hybrids have emerged as promising inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis.[7][8]

Table 3: In Vitro VEGFR-2 Inhibitory Activity of Pyridine-Sulfonamide Derivatives

CompoundVEGFR-2 IC50 (µM)Reference
VIIb 3.6[9]
Sorafenib (control)4.8[9]

VEGFR-2 Signaling Pathway: VEGFR-2 activation by its ligand, VEGF, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by small molecules like pyridine-sulfonamide derivatives can block these processes.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Inhibitor Pyridine-Sulfonamide Inhibitor Inhibitor->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

VEGFR-2 Signaling Pathway and Inhibition
Anti-Hepatitis B Virus (HBV) Activity

Pyridine-pyrazole-sulfonate derivatives have been synthesized and evaluated for their potential as anti-HBV agents. These compounds have been shown to inhibit HBV gene expression and viral DNA replication.

Table 4: Anti-HBV Activity of Pyridine-Pyrazole-Sulfonate Derivatives in HepG2 2.2.15 Cells

CompoundIC50 (µM)SI (TC50/IC50)Reference
19d 9.1935.46[10]
Acetylcholinesterase (AChE) Inhibition

Certain pyridine-containing sultones have been identified as selective inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

Table 5: Acetylcholinesterase Inhibitory Activity of Pyridine-Containing Sultones

CompoundAChE IC50 (µM)Reference
B4 8.93[1]

Experimental Protocols for Biological Evaluation

In Vitro COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the in vitro COX-2 inhibitory activity of test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound or vehicle control.

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

COX2_Inhibition_Assay_Workflow Start Start Prepare_Solutions Prepare Test Compound and Enzyme Solutions Start->Prepare_Solutions Dispense Dispense Enzyme, Buffer, and Compound to Plate Prepare_Solutions->Dispense Pre_incubation Pre-incubate Dispense->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 (EIA) Stop_Reaction->Measure_PGE2 Analyze_Data Calculate % Inhibition and IC50 Measure_PGE2->Analyze_Data End End Analyze_Data->End

Workflow for COX-2 Inhibition Assay
In Vitro Anti-HBV Assay using HepG2 2.2.15 Cells

This protocol describes a common method for evaluating the anti-HBV activity of compounds using the HepG2 2.2.15 cell line, which constitutively expresses HBV.[11]

Materials:

  • HepG2 2.2.15 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Control drug (e.g., Lamivudine)

  • Reagents for DNA extraction

  • Reagents for quantitative PCR (qPCR)

Procedure:

  • Seed HepG2 2.2.15 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or control drug for a specified period (e.g., 6 days), with medium changes as required.

  • After the treatment period, collect the cell culture supernatant.

  • Extract HBV DNA from the supernatant.

  • Quantify the amount of HBV DNA using qPCR with HBV-specific primers and probes.

  • In parallel, assess the cytotoxicity of the compounds on the HepG2 2.2.15 cells using a standard assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (TC50).

  • Calculate the IC50 of the compounds for HBV replication inhibition and the selectivity index (SI = TC50/IC50).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity and inhibition.[12][13][14]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or vehicle control.

  • Add the AChE enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the ATCI substrate.

  • Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and the IC50 value.

Conclusion

This compound derivatives and their analogues represent a versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics. This technical guide has provided an overview of their synthesis, physicochemical properties, and biological evaluation, with a focus on their roles as inhibitors of COX-2, VEGFR-2, HBV, and AChE. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to advance them towards clinical development.

References

Pyridine-2-sulfonic Acid: A Technical Health and Safety Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available health and safety information for Pyridine-2-sulfonic acid (CAS No. 15103-48-7). Due to a lack of specific quantitative toxicological data in publicly available literature, this guide focuses on established hazard classifications, safe handling procedures, and standardized experimental protocols relevant to its known hazards.

Chemical and Physical Properties

Pyridine-2-sulfonic acid is a white to light yellow crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C5H5NO3S
Molecular Weight 159.16 g/mol
Appearance White to light yellow powder to crystal[2]
Melting Point 244-249 °C
Water Solubility Soluble[2]
pKa -2.92 ± 0.18 (Predicted)[3]
Density 1.509 ± 0.06 g/cm3 (Predicted)[3]

Hazard Identification and Classification

Pyridine-2-sulfonic acid is classified as a corrosive substance. The primary hazards are severe skin burns and eye damage.[4]

GHS Classification
ClassificationCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
Corrosive to Metals-H290: May be corrosive to metals

References:[2][4]

GHS Label Elements
ElementDescription
Pictogram
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals.
Precautionary Statements Prevention: P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]P264: Wash skin thoroughly after handling.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P234: Keep only in original container.Response: P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]P310: Immediately call a POISON CENTER or doctor/physician.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]P363: Wash contaminated clothing before reuse.[4]P390: Absorb spillage to prevent material damage.Storage: P405: Store locked up.[4]P406: Store in corrosive resistant container with a resistant inner liner.Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Information Summary

A thorough review of publicly available toxicological databases and safety data sheets indicates that there is no specific quantitative data (e.g., LD50, LC50) for Pyridine-2-sulfonic acid. The hazard classifications are based on the chemical properties and potential for corrosive effects.

Toxicological EndpointData
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation Classified as Category 1B (Causes severe skin burns)[4]
Serious Eye Damage/Irritation Classified as Category 1 (Causes serious eye damage)
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols

The classification of Pyridine-2-sulfonic acid as causing severe skin burns and eye damage is based on its corrosive nature. The following are generalized experimental protocols based on OECD guidelines for how such a determination is typically made.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[1][5][6][7][8]

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation of the Animal: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of the Test Substance:

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²).[1][7]

    • The treated area is covered with a gauze patch and secured with tape.

    • The exposure period is typically 4 hours.[1][7]

  • Observation:

    • After the exposure period, the patch and any residual test substance are removed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[9] Observations may continue for up to 14 days to assess the reversibility of any effects.[1][6][7]

    • Lesions are scored according to a standardized grading system.

  • Classification:

    • Corrosion: The production of irreversible tissue damage (necrosis) through the epidermis and into the dermis.

    • Irritation: The production of reversible inflammatory changes.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[9][10][11][12][13]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control. The eye is then observed for any lesions of the cornea, iris, and conjunctiva.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application of the Test Substance:

    • A single dose of the test substance (typically 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.[10]

    • The eyelids are gently held together for about one second to prevent loss of the material.[12]

  • Observation:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[9][10]

    • The cornea, iris, and conjunctiva are evaluated and scored according to a standardized system.

  • Classification:

    • Corrosion: The production of irreversible tissue damage in the eye.

    • Irritation: The production of reversible changes in the eye.

Workflow and Pathway Diagrams

Chemical Hazard Assessment Workflow

The assessment of chemical hazards follows a structured workflow, often involving a weight-of-evidence approach and sequential testing to minimize animal use.[12]

G cluster_0 Step 1: Data Gathering & Weight of Evidence cluster_1 Step 2: Hazard Assessment cluster_2 Step 3: Sequential Testing (if required) cluster_3 Step 4: Classification & Labeling A Existing Human/Animal Data E Weight of Evidence Analysis A->E B Structure-Activity Relationships (SAR) B->E C Physico-Chemical Properties (e.g., pH) C->E D In Vitro / Ex Vivo Data D->E F In Vitro Skin Corrosion/Irritation Test E->F Insufficient Data I Hazard Classification (GHS) E->I Sufficient Evidence for Classification G In Vitro Eye Irritation Test F->G Not Corrosive/Irritant to Skin F->I Corrosive/Irritant to Skin H In Vivo Testing (if necessary) G->H Equivocal In Vitro Results G->I Corrosive/Irritant to Eyes H->I Determine Final Classification

A generalized workflow for chemical hazard assessment.
Representative Metabolic Pathway: Taurine Biosynthesis

While no specific metabolic pathway for Pyridine-2-sulfonic acid is documented, the biosynthesis of taurine from cysteine provides a relevant example of the metabolism of a sulfonic acid-containing compound in biological systems.[14][15][16][17][18] Taurine is an aminosulfonic acid. The pathway involves the oxidation of the thiol group of cysteine, followed by decarboxylation and further oxidation to form taurine.[15]

G cluster_pathway Taurine Biosynthesis from Cysteine Cysteine Cysteine CDO Cysteine Dioxygenase (CDO) Cysteine->CDO CSA Cysteine Sulfinic Acid CSAD Cysteine Sulfinate Decarboxylase (CSAD) CSA->CSAD Hypotaurine Hypotaurine HDH Hypotaurine Dehydrogenase Hypotaurine->HDH Taurine Taurine (a Sulfonic Acid) CDO->CSA CSAD->Hypotaurine HDH->Taurine

The biosynthesis pathway of taurine from cysteine.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Skin Protection: Wear impervious and fire/flame resistant clothing. Chemical-resistant gloves are mandatory.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Handling and Storage
  • Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools.[4]

  • Storage: Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place.[4] Store locked up.[4]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[19]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Incompatible materials, excess heat, and formation of dust.[19]

  • Incompatible Materials: Strong oxidizing agents.[19]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[19]

Ecotoxicological Information

There is no available data on the ecotoxicity of Pyridine-2-sulfonic acid.[4] Discharge into the environment should be avoided.[4]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not discharge to sewer systems.[4]

This whitepaper is intended to provide a summary of the available safety information for Pyridine-2-sulfonic acid for a technical audience. The absence of specific toxicological data highlights the need for careful handling and adherence to the precautionary measures outlined. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols: Pyridine-2-sulfonate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds.[1] However, the use of 2-heterocyclic boron reagents, especially pyridine-2-boronic acids, is often challenging due to their instability and low reactivity.[1][2] This application note details the use of pyridine-2-sulfinates as stable and effective nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, serving as a superior alternative to the corresponding boronic acids.[1][2] This methodology allows for the efficient synthesis of a wide array of biaryl and hetero-biaryl compounds, which are prevalent motifs in medicinally relevant molecules.[1]

Pyridine sulfinates are bench-stable solids that are straightforward to prepare and handle.[1] Their application in a desulfinylative cross-coupling process provides a robust and versatile method for the synthesis of 2-substituted pyridines with broad functional group tolerance.[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyridine-2-sulfinates and their subsequent use in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides. The protocols are based on the work of Markovic, Rocke, Blakemore, Mascitti, and Willis.[1]

Protocol 1: Synthesis of Sodium Pyridine-2-sulfinate

This protocol describes the synthesis of the sulfinate from the corresponding pyridine-2-thiol.

Materials:

  • Pyridine-2-thiol

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-thiol (1.0 eq.) in a 1 M aqueous solution of NaOH (1.0 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30 wt%, 2.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove most of the solvent.

  • Add ethanol to the residue and stir for 10 minutes.

  • Collect the precipitated solid by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to afford the sodium pyridine-2-sulfinate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfinates with Aryl/Heteroaryl Halides

This protocol outlines the general conditions for the cross-coupling reaction.

Materials:

  • Pyridine-2-sulfinate salt (sodium or lithium) (2.0 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube or microwave vial, add the pyridine-2-sulfinate salt (2.0 equiv.), aryl/heteroaryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equiv.).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 150 °C for 3-18 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or hetero-biaryl product.

Data Presentation

The following tables summarize the quantitative data for the Suzuki-Miyaura cross-coupling of various pyridine-2-sulfinates with a range of aryl and heteroaryl halides, demonstrating the broad scope of this methodology. Data is adapted from Markovic et al., Chem. Sci., 2017, 8, 4437.[1]

Table 1: Coupling of Pyridine-2-sulfinates with Aryl Halides

EntryPyridine-2-sulfinateAryl HalideProductYield (%)
1Sodium pyridine-2-sulfinate4-Bromotoluene2-(p-tolyl)pyridine95
2Sodium pyridine-2-sulfinate4-Chlorotoluene2-(p-tolyl)pyridine91
3Sodium 5-methoxypyridine-2-sulfinate4-Bromotoluene5-methoxy-2-(p-tolyl)pyridine85
4Sodium 5-chloropyridine-2-sulfinate4-Bromotoluene5-chloro-2-(p-tolyl)pyridine92
5Sodium pyridine-2-sulfinate1-Bromo-4-methoxybenzene2-(4-methoxyphenyl)pyridine93
6Sodium pyridine-2-sulfinate1-Bromo-4-fluorobenzene2-(4-fluorophenyl)pyridine96

Table 2: Coupling of Pyridine-2-sulfinates with Heteroaryl Halides

EntryPyridine-2-sulfinateHeteroaryl HalideProductYield (%)
1Sodium pyridine-2-sulfinate2-Bromopyridine2,2'-Bipyridine88
2Sodium pyridine-2-sulfinate3-Bromopyridine2,3'-Bipyridine85
3Sodium pyridine-2-sulfinate2-Chloropyrazine2-(pyrazin-2-yl)pyridine75
4Sodium 5-methoxypyridine-2-sulfinate2-Bromopyridine5-methoxy-2,2'-bipyridine82
5Sodium pyridine-2-sulfinate5-Bromo-1-methyl-1H-imidazole1-methyl-5-(pyridin-2-yl)-1H-imidazole65
6Sodium pyridine-2-sulfinate2-Bromothiophene2-(thiophen-2-yl)pyridine90

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the desulfinylative Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Pyridine-2-sulfinate (2.0 equiv.) + Aryl/Heteroaryl Halide (1.0 equiv.) + Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%) + K₂CO₃ (1.5 equiv.) solvent 1,4-Dioxane reagents->solvent Add reaction Heating (150 °C, 3-18 h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biaryl or Hetero-biaryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

catalytic_cycle cluster_legend Legend pd0 Pd(0)L₂ pd_oad Ar-Pd(II)(L)₂-X pd0->pd_oad Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(L)₂-SO₂Py pd_oad->pd_trans Transmetalation (PySO₂⁻) pd_re Ar-Py pd_trans->pd_re Reductive Elimination pd_re->pd0 Product Release L L = PCy₃ PySO2 PySO₂⁻ = Pyridine-2-sulfinate ArX Ar-X = Aryl/Heteroaryl Halide ArPy Ar-Py = Product

Caption: Proposed catalytic cycle for the desulfinylative cross-coupling.

References

Application Notes and Protocols: Pyridine-2-sulfonate as a Ligand for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonate, the conjugate base of pyridine-2-sulfonic acid, presents a potentially valuable, yet underexplored, ligand scaffold for transition metal catalysis. Its structure combines the well-established coordinating ability of a pyridine ring with a sulfonate group at the 2-position, which can influence the steric and electronic properties of the resulting metal complexes. The presence of both a nitrogen and oxygen donor offers the potential for chelation, which can enhance the stability and catalytic activity of the metal center. Pyridine-2-sulfonic acid is a commercially available compound, making it an accessible starting material for ligand synthesis and catalyst development.[1][2][3]

This document provides an overview of the potential applications of this compound as a ligand, drawing parallels from related pyridine-based ligands used in transition metal catalysis. It also includes protocols for the synthesis of the parent sulfonic acid and general methodologies for the formation of transition metal complexes.

Synthesis of Pyridine-2-sulfonic Acid

Pyridine-2-sulfonic acid can be synthesized through the sulfonation of pyridine. A common method involves the reaction of pyridine with concentrated sulfuric acid.[2] Alternatively, it can be prepared from 2-chloropyridine through a nucleophilic substitution reaction followed by oxidation.

Experimental Protocol: Sulfonation of Pyridine

Materials:

  • Pyridine

  • Concentrated sulfuric acid

  • Mercuric sulfate (catalyst)

  • Water

  • Calcium hydroxide or Barium hydroxide (for neutralization)

  • Hydrochloric acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add pyridine to an excess of fuming sulfuric acid (oleum) containing a catalytic amount of mercuric sulfate.

  • Heat the reaction mixture to approximately 275°C for several hours.[4]

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a slight excess of calcium hydroxide or barium hydroxide to precipitate the sulfate ions as calcium sulfate or barium sulfate.

  • Filter off the precipitate and wash it with hot water.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the concentrated solution with hydrochloric acid to precipitate the pyridine-2-sulfonic acid.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Coordination Chemistry and Potential Catalytic Applications

The this compound ligand can coordinate to a transition metal center in several ways, including as a monodentate ligand through the pyridine nitrogen or the sulfonate oxygen, or as a bidentate N,O-chelating ligand. The chelating nature of the ligand is expected to form stable five-membered ring complexes with transition metals, which is a common feature in many successful catalysts.

While specific catalytic applications of this compound complexes are not extensively documented in the literature, the broader family of pyridine-based ligands has been successfully employed in a variety of transition metal-catalyzed reactions.[5][6][7] By analogy, this compound complexes could potentially be active in:

  • Cross-coupling reactions: Palladium complexes of pyridine ligands are known to be effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[6] The electronic properties of the sulfonate group could influence the catalytic activity and selectivity in these reactions.

  • Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes with pyridine-containing ligands are active in hydrogenation reactions.[8][9][10] The this compound ligand could be explored in this context.

  • Oxidation reactions: Iron complexes of pyridine-substituted ligands have been investigated as catalysts for oxidation reactions with hydrogen peroxide.[11]

The workflow for investigating the catalytic activity of a novel this compound metal complex is depicted below.

G cluster_0 Ligand and Complex Synthesis cluster_1 Catalytic Activity Screening cluster_2 Mechanistic Studies A Synthesis of Pyridine-2-sulfonic Acid B Synthesis of Transition Metal This compound Complex A->B C Characterization of Complex (NMR, IR, X-ray, etc.) B->C D Selection of Model Reaction (e.g., Suzuki Coupling) C->D Proceed to catalysis E Optimization of Reaction Conditions (Solvent, Temperature, Base, etc.) D->E F Substrate Scope Evaluation E->F G Kinetic Studies F->G Investigate mechanism H Identification of Intermediates G->H I Computational Modeling H->I CatalyticCycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using Pyridine-2-Sulfinates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing pyridine-2-sulfinates as key reagents. This methodology offers a robust and versatile alternative to traditional cross-coupling approaches, particularly for the synthesis of 2-substituted pyridines, a common motif in pharmaceuticals.

Introduction

Pyridine rings are integral components of numerous drug molecules. However, the synthesis of 2-substituted pyridines via traditional methods like the Suzuki-Miyaura cross-coupling reaction is often challenging due to the instability and difficult preparation of pyridine-2-boronic acids. Pyridine-2-sulfinates have emerged as stable, easy-to-handle, and highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, overcoming these limitations.[1][2][3][4] This technology has significant applications in medicinal chemistry, including the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][5]

Application 1: Palladium-Catalyzed Desulfinative Cross-Coupling for the Synthesis of Biaryl and Heteroaryl Pyridines

This protocol details a general method for the palladium-catalyzed cross-coupling of pyridine-2-sulfinates with aryl and heteroaryl halides. This reaction is highly versatile and tolerates a wide range of functional groups.[3]

Experimental Protocol

General Procedure for Palladium-Catalyzed Cross-Coupling:

  • To an oven-dried resealable Schlenk tube, add the pyridine sodium sulfinate (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%).

  • Evacuate the tube and backfill with argon.

  • Add 1,4-dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 150 °C for 3–18 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and purify the product by column chromatography.

Quantitative Data

The following table summarizes the yields for the coupling of various pyridine sulfinates with different aryl and heteroaryl halides.

Pyridine SulfinateCoupling PartnerProductYield (%)Reference
Sodium pyridine-2-sulfinate4-Bromotoluene2-(p-tolyl)pyridine95[3]
Sodium pyridine-2-sulfinate4-Chlorotoluene2-(p-tolyl)pyridine91[3]
Sodium 4-methylpyridine-2-sulfinate4-Bromotoluene4-methyl-2-(p-tolyl)pyridine85[3]
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-Bromotoluene5-(trifluoromethyl)-2-(p-tolyl)pyridine78[3]
Sodium pyridine-2-sulfinate2-Bromopyridine2,2'-Bipyridine82[3]
Sodium pyridine-2-sulfinate3-Bromopyridine2,3'-Bipyridine75[3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Weigh Reagents: - Pyridine Sulfinate (2 equiv) - Aryl Halide (1 equiv) - K₂CO₃ (1.5 equiv) - Pd(OAc)₂ (5 mol%) - PCy₃ (10 mol%) prep2 Add to Schlenk Tube prep1->prep2 prep3 Evacuate and Backfill with Argon prep2->prep3 prep4 Add 1,4-Dioxane prep3->prep4 react1 Seal Tube and Heat (150 °C, 3-18 h) prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Aqueous Work-up workup1->workup2 workup3 Column Chromatography workup2->workup3 workup4 Isolated Product workup3->workup4

Caption: Workflow for Palladium-Catalyzed Cross-Coupling.

Application 2: Late-Stage Functionalization of Bioactive Molecules - Synthesis of Varenicline and Mepyramine Derivatives

This protocol demonstrates the application of pyridine-2-sulfinate chemistry in the late-stage modification of known drugs, varenicline and mepyramine, to generate libraries of new derivatives for SAR studies.[5][6]

Experimental Protocol

Synthesis of Varenicline Derivatives:

  • In a sealed microwave vial, combine the varenicline-Cl precursor (1.0 equiv.), the respective pyridine sulfinate (2.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (7.5 mol%), and K₂CO₃ (2.0 equiv.).

  • Heat the mixture in a 150 °C aluminum block for 12 hours.

  • Cool the reaction vial.

  • To the same vial, add 1.0 M aqueous NaOH and ethanol, and heat at 50 °C for 1 hour to perform any necessary deprotection steps.

  • Purify the final product using automated HPLC.

Synthesis of Mepyramine Derivatives:

  • In a sealed microwave vial, combine the bromo-heterocycle precursor of mepyramine (1.0 equiv.), the pyridine sulfinate (1.2 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (7.5 mol%), and K₂CO₃ (2.0 equiv.).

  • Heat the mixture in a 150 °C aluminum block for 12 hours.

  • Cool the reaction vial and purify the product using automated HPLC.

Quantitative Data
Parent DrugPyridine Sulfinate DerivativeYield (%)Reference
VareniclineUnsubstituted Pyridine55[5]
Varenicline4-Methylpyridine48[5]
Varenicline5-(Trifluoromethyl)pyridine35[5]
MepyramineUnsubstituted Pyridine62[5]
Mepyramine4-Methylpyridine58[5]

Application 3: Synthesis of Pyridine-Sulfonamide Hybrids as VEGFR-2 Inhibitors

This section describes the synthesis of pyridine-sulfonamide derivatives that have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.

Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridine-Sulfonamide Inhibitor Inhibitor->VEGFR2 Inhibits G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation start Pyridine & Pyrazole Precursors core Pyridine-Pyrazole Core Synthesis start->core sulfonylation Sulfonylation core->sulfonylation product Pyridine-Pyrazole-Sulfonate Derivative sulfonylation->product assay Anti-HBV Assay (HepG2 2.2.15 cells) product->assay Tested in result Inhibition of HBV Gene Expression and DNA Replication assay->result

References

Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyridine-2-sulfonate and its derivatives in the synthesis of a variety of heterocyclic compounds. Pyridine sulfonates are versatile reagents that can act as precursors to medicinally important sulfonamides, serve as effective leaving groups in cross-coupling reactions, and participate in nucleophilic aromatic substitution to form carbon-carbon bonds.

Application 1: Synthesis of Pyridine-Containing Sulfonamides

Pyridine sulfonamides are a common motif in pharmacologically active compounds. Pyridine-2-sulfonates provide a stable and effective route to these important molecules, overcoming the challenges associated with the instability of many pyridine-2-sulfonyl chlorides.

Method A: Direct Sulfonylation of Aminopyridines

This method is a straightforward approach for the synthesis of N-(pyridin-2-yl)sulfonamides from readily available starting materials.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)benzenesulfonamide [1]

  • Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) in pyridine.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (2.12 g, 12 mmol) to the cooled pyridine solution.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Precipitation: Add ice water to the reaction mixture and stir vigorously until a large amount of solid precipitates.

  • Isolation: Collect the crude product by filtration. The resulting yellow solid is N-(pyridin-2-yl)benzenesulfonamide.

CompoundStarting MaterialsYieldReference
N-(pyridin-2-yl)benzenesulfonamide2-aminopyridine, benzenesulfonyl chloride73%[1]
Method B: Via Stable 2,4,6-Trichlorophenyl this compound Intermediates

This two-step method is advantageous when the corresponding sulfonyl chloride is unstable. It involves the formation of a bench-stable 2,4,6-trichlorophenyl (TCP) this compound, which then reacts with amines under more vigorous conditions to form the sulfonamide.[2][3]

Experimental Protocol: Synthesis of 2,4,6-Trichlorophenyl (TCP) this compound (4a) [3]

  • Preparation of Organozinc Reagent: Prepare 2-pyridylzinc bromide (1.0 mmol) from 2-bromopyridine, n-BuLi, and ZnCl₂ in an appropriate solvent under an inert atmosphere.

  • Reaction with TCPC: Add 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.0 mmol) to the organozinc reagent.

  • Work-up and Isolation: After the reaction is complete, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the 2,4,6-trichlorophenyl this compound product.

Experimental Protocol: Synthesis of N-Aryl/Alkyl Pyridine-2-sulfonamides from TCP this compound [2]

  • Reaction Setup: In a suitable pressure vessel, combine the TCP this compound (e.g., 4a ) with the desired amine.

  • Heating: Heat the mixture to the required temperature (see table below) for the specified time.

  • Isolation and Purification: After cooling, the product sulfonamide can be isolated and purified using standard techniques such as chromatography.

ProductAmineTemperature (°C)Time (h)YieldReference
N-benzyl(pyridin-2-yl)sulfonamideBenzylamine801275%[2]
N-phenyl(pyridin-2-yl)sulfonamideAniline1201268%[2]

Application 2: Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Pyridine-2-sulfinates, which are readily prepared from the corresponding thiols or by other methods, serve as excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions.[4] This approach provides a reliable alternative to the often unstable and inefficient pyridine-2-boronates for the synthesis of bi-heterocyclic compounds, which are of great interest in drug discovery.[4]

General Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Pyridine-2-sulfinates with (Hetero)aryl Halides [4]

  • Reaction Setup: In a reaction tube, combine the pyridine sodium sulfinate (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (PCy₃) (10 mol%), and K₂CO₃ (1.5 equiv.).

  • Solvent Addition: Add 1,4-dioxane as the solvent.

  • Reaction: Seal the tube and heat the mixture at 150 °C for 3–18 hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures, and the product is purified by column chromatography.

Pyridine SulfinateAryl HalideProductYieldReference
Sodium pyridine-2-sulfinate4-Bromotoluene2-(p-tolyl)pyridine85%[4]
Sodium pyridine-2-sulfinate4-Chlorotoluene2-(p-tolyl)pyridine82%[4]
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate4-Bromoanisole2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine88%[4]
Sodium pyridine-3-sulfinate1-Bromo-4-fluorobenzene3-(4-fluorophenyl)pyridine75%[4]
Sodium pyridine-4-sulfinate2-Bromothiophene4-(thiophen-2-yl)pyridine65%[4]

Application 3: this compound as a Leaving Group in SNAr for C-C Bond Formation

The this compound group can act as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions with strong carbon nucleophiles like organolithium and Grignard reagents. This allows for the direct formation of 2-substituted pyridines, a valuable transformation in medicinal chemistry. The reaction proceeds at low temperatures and does not require a transition metal catalyst.[1]

Experimental Protocol: Synthesis of 2-Substituted Pyridines via SNAr of Pyridine-2-sulfonates [1]

  • Starting Material: Prepare neopentyl 2-pyridine sulfonate or phenyl 2-pyridine sulfonate from the corresponding alcohol and pyridine-2-sulfonyl chloride.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound ester in a suitable anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to the required temperature (e.g., -78 °C).

  • Nucleophile Addition: Slowly add the organolithium or Grignard reagent (e.g., PhLi or BuMgBr) to the cooled solution.

  • Reaction: Stir the reaction mixture at the low temperature until the starting material is consumed (as monitored by TLC).

  • Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl), and perform an aqueous work-up followed by extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the 2-substituted pyridine.

This compound EsterOrganometallic ReagentProductYieldReference
Neopentyl 2-pyridine sulfonaten-Butyllithium2-Butylpyridine85%[1]
Neopentyl 2-pyridine sulfonatePhenyllithium2-Phenylpyridine90%[1]
Phenyl 2-pyridine sulfonaten-Butyllithium2-Butylpyridine75%[1]
Phenyl 2-pyridine sulfonatePhenyllithium2-Phenylpyridine88%[1]

Visualizations

reaction_pathway_1 cluster_method_a Method A: Direct Sulfonylation cluster_method_b Method B: Via TCP Intermediate 2-Aminopyridine 2-Aminopyridine N-pyridin-2-yl-benzenesulfonamide N-pyridin-2-yl-benzenesulfonamide 2-Aminopyridine->N-pyridin-2-yl-benzenesulfonamide Pyridine, 0°C to rt Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->N-pyridin-2-yl-benzenesulfonamide 2-Pyridylzinc_bromide 2-Pyridylzinc_bromide TCP_Pyridine_Sulfonate TCP_Pyridine_Sulfonate 2-Pyridylzinc_bromide->TCP_Pyridine_Sulfonate TCPC TCPC TCPC->TCP_Pyridine_Sulfonate Pyridine_Sulfonamide Pyridine_Sulfonamide TCP_Pyridine_Sulfonate->Pyridine_Sulfonamide Heat Amine Amine Amine->Pyridine_Sulfonamide

Caption: Synthesis of Pyridine Sulfonamides.

experimental_workflow_2 Start Start Combine_Reagents Combine: - Pyridine-2-sulfinate - Aryl Halide - Pd(OAc)2/PCy3 - K2CO3 - 1,4-Dioxane Start->Combine_Reagents Heat_Reaction Heat at 150°C for 3-18h Combine_Reagents->Heat_Reaction Workup Aqueous Work-up and Extraction Heat_Reaction->Workup Purification Column Chromatography Workup->Purification Product Bi-heterocyclic Compound Purification->Product

Caption: Pd-Catalyzed Cross-Coupling Workflow.

logical_relationship_3 Pyridine_Sulfonate This compound Ester R = Neopentyl or Phenyl SNAr SNAr Reaction | THF, -78°C Pyridine_Sulfonate->SNAr Nucleophile Organometallic Reagent R'-M = PhLi or BuMgBr Nucleophile->SNAr Product 2-Substituted Pyridine Product SNAr->Product Displacement of -OSO2R

Caption: SNAr for C-C Bond Formation.

References

Application Note: Analytical Methods for the Quantification of Pyridine-2-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of analytical methodologies for the quantitative determination of Pyridine-2-sulfonate. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this compound. The application note covers several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the implementation of these methods in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a sulfonic acid group at the 2-position. As an aromatic sulfonic acid, it exhibits properties that make it a subject of interest in various chemical and pharmaceutical contexts. Accurate quantification is crucial for process monitoring, quality control of pharmaceuticals, and in research applications to understand its biological and chemical behavior. This note details robust methods for its precise measurement.

Analytical Methods for Quantification

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical methods. It is important to note that while HPLC, CE, and UV-Vis are suitable for the analysis of this compound, specific quantitative data such as LOD and LOQ may need to be determined experimentally as part of method validation in your laboratory.

Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linearity Range Key Advantages Considerations
RP-HPLC-UV Chromatographic separation based on polarity, followed by UV detection.1 - 10 µg/mL (Estimated)5 - 30 µg/mL (Estimated)1 - 500 µg/mL (Estimated)High specificity, robust, widely available.Requires careful mobile phase selection.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.0.01 - 0.1 µg/mL (Estimated for similar compounds)[1]0.03 - 0.3 µg/mL (Estimated for similar compounds)[1]0.1 - 100 µg/mL (Estimated)High efficiency, small sample volume, fast analysis.Requires specialized equipment.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.~1 µg/mL (Estimated)~3 µg/mL (Estimated)1 - 50 µg/mL (Estimated)Simple, rapid, cost-effective.Low specificity, susceptible to interference.
Potentiometric Titration Neutralization reaction with a standard base.Matrix-dependentMatrix-dependentDependent on titrant concentrationAbsolute method, no calibration curve needed.Less sensitive, requires larger sample amounts.[2]

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of aromatic sulfonic acids.[3]

Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Deionized water (18 MΩ·cm).

    • Phosphoric acid or Formic acid (for MS compatibility).[3]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the UV spectrum of pyridine).[4][5]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Determine the concentration of this compound in the sample from the calibration curve.

Quantification by Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for charged species like sulfonates.

Protocol:

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 µm I.D., 50 cm effective length).

  • Reagents and Materials:

    • This compound reference standard.

    • Sodium phosphate buffer (e.g., 50 mM).

    • Deionized water.

  • Electrophoretic Conditions:

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.

    • Applied Voltage: 20 kV.

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution and calibration standards of this compound in deionized water.

    • Dissolve and dilute the sample in deionized water.

  • Analysis and Quantification:

    • Analyze the standards to create a calibration curve.

    • Analyze the sample and quantify using the calibration curve.

Quantification by UV-Vis Spectrophotometry

This method is simple and rapid, suitable for samples with minimal interfering substances.

Protocol:

  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • Quartz cuvettes (1 cm path length).

  • Reagents and Materials:

    • This compound reference standard.

    • Appropriate solvent (e.g., deionized water or a suitable buffer).

  • Method:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution from 200 to 400 nm. The expected λmax is around 254 nm.[4][5]

    • Prepare a series of calibration standards in the chosen solvent.

    • Measure the absorbance of each standard at the λmax.

    • Prepare the sample by dissolving it in the same solvent and diluting if necessary to fall within the calibration range.

    • Measure the absorbance of the sample.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration.

    • Calculate the concentration of this compound in the sample using the Beer-Lambert law and the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for sample analysis.

cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analysis cluster_3 Data Processing Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Measurement Sample Measurement Filtration->Measurement Reference Reference Standard Stock Stock Solution (1 mg/mL) Reference->Stock Dilution Serial Dilution Stock->Dilution Calibration Calibration Curve Generation Dilution->Calibration Instrument Analytical Instrument (HPLC, CE, or UV-Vis) Quantification Quantification Instrument->Quantification Calibration->Instrument Measurement->Instrument Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

cluster_hplc HPLC Method cluster_ce Capillary Electrophoresis Method cluster_uv UV-Vis Spectrophotometry Method hplc_sample Sample Mixture hplc_column C18 Column (Separation) hplc_sample->hplc_column Mobile Phase hplc_detector UV Detector (Detection at 254 nm) hplc_column->hplc_detector hplc_result Chromatogram hplc_detector->hplc_result ce_sample Sample Mixture ce_capillary Capillary (Separation by charge/size) ce_sample->ce_capillary Applied Voltage ce_detector UV Detector (Detection at 254 nm) ce_capillary->ce_detector ce_result Electropherogram ce_detector->ce_result uv_sample Sample in Cuvette uv_detector Detector uv_sample->uv_detector uv_light Light Source uv_light->uv_sample uv_result Absorbance Value uv_detector->uv_result

Caption: Logical relationship of the principles behind the analytical methods.

Conclusion

This application note details several effective methods for the quantification of this compound. HPLC provides a robust and specific analysis, while CE offers high sensitivity and efficiency for charged analytes. UV-Vis spectrophotometry serves as a simple and rapid screening tool. The choice of method should be guided by the specific requirements of the analysis. All methods presented should be properly validated in the respective laboratory to ensure accuracy and precision for the intended application.

References

Application Notes and Protocols for Pyridine-2-Sulfonate Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyridine-2-sulfonate derivatives in various areas of materials science. These compounds have emerged as versatile building blocks and functional materials with significant potential in organic electronics, catalysis, and sensor technology.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Pyridine-2-sulfinates have been established as highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, offering a stable and accessible alternative to often problematic pyridine-2-boronic acids.[1][2] This methodology is particularly valuable for the synthesis of bipyridine derivatives, which are key structural motifs in pharmaceuticals, ligands for catalysis, and photosensitizers.[3]

Quantitative Data for Palladium-Catalyzed Cross-Coupling
EntryAryl HalidePyridine-2-Sulfinate DerivativeCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneSodium pyridine-2-sulfinatePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)1,4-Dioxane1503-1895[1]
24-ChlorotolueneSodium pyridine-2-sulfinatePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)1,4-Dioxane1503-1885[1]
32-BromopyridineSodium pyridine-2-sulfinatePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)1,4-Dioxane1503-1888[1]
43-BromopyridineSodium pyridine-2-sulfinatePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)1,4-Dioxane1503-1875[1]
5Chloro azaindole derivativePyridine sulfinate 13Pd(OAc)₂ (1 mol%), PCy₃ (2 mol%)Bu₂O1401679[4]
Experimental Protocol: General Procedure for Palladium-Catalyzed Desulfinylative Cross-Coupling

This protocol is adapted from the work of Markovic et al.[1]

Materials:

  • Pyridine-2-sulfinate (sodium or lithium salt) (2.0 equiv.)

  • (Hetero)aryl halide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 equiv.)

  • Anhydrous 1,4-dioxane

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add the pyridine-2-sulfinate, (hetero)aryl halide, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the reaction vessel and heat to 150 °C for 3-18 hours, with stirring.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Logical Workflow for Cross-Coupling Application

G cluster_synthesis Synthesis of Pyridine-2-Sulfinate cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_application Applications PyridineThiol Pyridine-2-thiol Oxidation Oxidation (e.g., NaOH/H₂O₂) PyridineThiol->Oxidation PyridineSulfinate Sodium Pyridine-2-sulfinate Oxidation->PyridineSulfinate CouplingReaction Cross-Coupling Reaction PyridineSulfinate->CouplingReaction ArylHalide Aryl/Heteroaryl Halide ArylHalide->CouplingReaction CatalystSystem Pd(OAc)₂ / PCy₃ CatalystSystem->CouplingReaction CoupledProduct Linked (Hetero)aryl Pyridine CouplingReaction->CoupledProduct Pharmaceuticals Pharmaceuticals CoupledProduct->Pharmaceuticals Ligands Ligands for Catalysis CoupledProduct->Ligands Materials Organic Materials CoupledProduct->Materials

Caption: Workflow for the synthesis and application of pyridine-2-sulfinates in cross-coupling reactions.

Application in Organic Light-Emitting Diodes (OLEDs)

Pyridine sulfonic acid and its derivatives are utilized as ancillary ligands in iridium(III) complexes for phosphorescent OLEDs (PhOLEDs). The strong electron-withdrawing nature of the pyridine sulfonate moiety can lead to low LUMO energy levels and improved electron mobility in the resulting complexes, which contributes to better charge balance within the OLED device and can result in high efficiencies and low efficiency roll-off.[5][6]

Quantitative Data for OLED Performance
EmitterHostDevice StructureMax. EQE (%)Max. Luminance (cd/m²)CIE (x, y)Reference
Ir1 (PySO₃ ligand)Double EMLITO/HAT-CN/TAPC/TCTA/EML/TmPyPB/LiF/Al23.8> 80,000(0.32, 0.62)[5]
Ir2 (PySO₃ ligand)Double EMLITO/HAT-CN/TAPC/TCTA/EML/TmPyPB/LiF/Al25.5> 92,000(0.36, 0.60)[5][6]
3,6-di-tert-butyl-carbazole-containing pyridine emitterDopedNot specified25.0Not specifiedNot specified[7]
3,7-dibromophenothiazine-containing pyridine emitterDopedNot specified5.0Not specifiedNot specified[7]
Experimental Protocol: Fabrication of a Green-Emitting OLED

This protocol is a general representation for the fabrication of a multi-layer OLED device.

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrates

  • Hellmanex III solution

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Organic materials:

    • Hole Injection Layer (HIL): dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

    • Hole Transport Layer (HTL): 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline] (TAPC)

    • Electron Blocking Layer (EBL): 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA)

    • Emissive Layer (EML): Iridium(III) complex (e.g., Ir2) doped in 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine (2,6DCzPPy)

    • Electron Transport Layer (ETL): 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)

    • Electron Injection Layer (EIL): Lithium fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • Thermal evaporator system

  • Spin coater

Procedure:

  • Substrate Cleaning: a. Sonicate ITO substrates in a 1% (v/v) Hellmanex solution for 5 minutes. b. Rinse thoroughly with hot deionized water. c. Sonicate in isopropyl alcohol for 5 minutes. d. Rinse thoroughly with deionized water. e. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Organic Layer Deposition: a. Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the organic layers by thermal evaporation at a rate of 1-2 Å/s:

    • HAT-CN (5 nm)
    • TAPC (40 nm)
    • TCTA (10 nm)
    • Co-evaporate the iridium(III) complex (10 wt%) and 2,6DCzPPy (10 nm)
    • TmPyPB (50 nm)

  • Cathode Deposition: a. Without breaking vacuum, deposit LiF (1 nm) at a rate of 0.1 Å/s. b. Deposit Al (100 nm) at a rate of 3 Å/s.

  • Encapsulation: a. Encapsulate the devices with a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Signaling Pathway for OLED Emission

G Anode Anode (ITO) HIL Hole Injection Layer (HAT-CN) Anode->HIL Hole Injection Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL Electron Injection HTL Hole Transport Layer (TAPC) HIL->HTL Hole Transport EML Emissive Layer (Ir(III) complex in host) HTL->EML Photon Light Emission (Photon) EML->Photon Exciton Recombination ETL Electron Transport Layer (TmPyPB) ETL->EML EIL->ETL Electron Transport

Caption: Charge transport and emission process in a multilayer OLED.

Application in Perovskite Solar Cells

Pyridine-based molecules, including those with sulfonate-related functional groups like sulfonamides, are employed as passivating agents for perovskite films in solar cells.[8][9] These molecules can interact with uncoordinated Pb²⁺ ions at the perovskite surface and grain boundaries, reducing defect densities.[8][9] This passivation leads to suppressed non-radiative recombination, improved charge carrier extraction, and ultimately higher power conversion efficiencies (PCE) and enhanced device stability.[8]

Quantitative Data for Perovskite Solar Cell Performance
Perovskite CompositionPassivating AgentPCE (%)Voc (V)Jsc (mA/cm²)FFStabilityReference
Not specified6-Chloropyridine-3-sulfonamide (6-CPS)24.56Not specifiedNot specifiedNot specified85.44% of initial PCE after 720h (65±5% RH)[8]
CH₃NH₃PbI₃2-Aminopyridine (Py-NH₂)14.75Not specifiedNot specifiedNot specified>90% of initial PCE after 30 days (35-45% RH)[9]
Not specified4-tert-butylpyridine (4-tBP)>20>1.20Not specifiedNot specifiedDecreased operational stability[10]
Experimental Protocol: Perovskite Surface Passivation

This protocol describes the surface passivation of a perovskite film using a pyridine derivative solution.

Materials:

  • Fabricated perovskite film on a suitable substrate (e.g., FTO/SnO₂)

  • Passivating agent solution (e.g., terpyridine at 100 mM in isopropanol)[11]

  • Spin coater

  • Nitrogen-filled glovebox

Procedure:

  • Prepare the perovskite films according to a standard procedure (e.g., two-step deposition).

  • Transfer the perovskite films into a nitrogen-filled glovebox.

  • Deposit approximately 30 µL of the passivating agent solution onto the surface of the perovskite film.

  • Perform a static spin-coating process at 3,000 rpm for 30 seconds.[11]

  • Allow the films to stand, potentially overnight, to facilitate the interaction between the passivator and the perovskite surface.[11]

  • Proceed with the deposition of the subsequent layers of the solar cell, such as the hole transport layer and the metal contact.

Experimental Workflow for Perovskite Solar Cell Fabrication with Passivation

G cluster_fabrication Device Fabrication cluster_characterization Characterization Substrate FTO/SnO₂ Substrate PerovskiteDeposition Perovskite Film Deposition Substrate->PerovskiteDeposition Passivation Surface Passivation with Pyridine Derivative PerovskiteDeposition->Passivation HTLDeposition Hole Transport Layer Deposition Passivation->HTLDeposition MetalDeposition Metal Contact Deposition HTLDeposition->MetalDeposition FinishedDevice Finished Perovskite Solar Cell MetalDeposition->FinishedDevice JV J-V Measurement FinishedDevice->JV EQE EQE Measurement FinishedDevice->EQE Stability Stability Testing FinishedDevice->Stability

Caption: Workflow for fabricating and characterizing a passivated perovskite solar cell.

Application in Chemical Sensors

Pyridine derivatives, including those with sulfonate-related functionalities, can be designed as chemosensors for the detection of various analytes, such as metal ions.[12][13] The pyridine nitrogen atom and other functional groups can act as binding sites for the target analyte, leading to a change in the photophysical properties of the molecule, such as a shift in fluorescence emission, which can be used for detection.

Quantitative Data for Chemosensor Performance
ChemosensorAnalyteDetection MethodSolvent SystemBinding Constant (Kₐ)Reference
Pyridine-based imine-linked sensorPb²⁺FluorescenceDMF/H₂O (9:1, v/v)5.142 × 10³ M⁻¹[14]
Fluorene-bearing pyridine-2,6-dicarboxamideCu²⁺Fluorescence, ColorimetricNot specified8.89 × 10³ M⁻¹[13]
Fluorene-bearing pyridine-2,6-dicarboxamidePb²⁺Fluorescence, ColorimetricNot specified5.65 × 10⁸ M⁻²[13]
Experimental Protocol: Synthesis of a Pyridine-Based Chemosensor

This protocol describes the synthesis of a 2-amino-3-cyanopyridine derivative for potential sensor applications, adapted from Baba-Ahmed et al.[12]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Acetophenone derivative

  • Ammonium acetate

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Synthesis of the Alkene Intermediate: a. In a suitable reaction vessel, dissolve the aromatic aldehyde and malononitrile in water at room temperature. b. Stir the mixture until the reaction is complete (monitor by TLC). c. Filter the solid product, wash with water, and dry to obtain the alkene intermediate.

  • Synthesis of the 2-Amino-3-cyanopyridine Derivative: a. In a reaction vessel, mix the alkene intermediate, the acetophenone derivative, and ammonium acetate. b. Heat the mixture without solvent under controlled conditions. c. After cooling, wash the reaction mixture with diethyl ether and a small amount of ethanol. d. Purify the crude product by recrystallization from ethanol to yield the final 2-amino-3-cyanopyridine derivative.

Logical Relationship for Chemosensor Function

G Chemosensor Pyridine-Sulfonate Derivative Chemosensor Binding Binding Event Chemosensor->Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Binding Complex Chemosensor-Analyte Complex Binding->Complex SignalChange Change in Photophysical Properties Complex->SignalChange e.g., Fluorescence Quenching or Enhancement Detection Detection SignalChange->Detection

Caption: Principle of operation for a pyridine-sulfonate-based chemosensor.

References

Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyridine-containing sulfonamides, a critical functional group in medicinal chemistry. Pyridine scaffolds are ubiquitous in FDA-approved drugs, and their incorporation into sulfonamide structures offers unique physicochemical and pharmacological properties.[1][2][3] These protocols focus on the preparation of pyridine-2-sulfonyl chlorides and their subsequent conversion to the desired sulfonamides, offering scalable and efficient synthetic routes for drug discovery and development.

Introduction

Sulfonamides are a cornerstone of pharmaceutical sciences, present in drugs with antibacterial, anti-inflammatory, anticancer, and diuretic activities.[4][5] They are often employed as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with increased metabolic stability and water solubility.[4] The pyridine ring is a "privileged" scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding via its nitrogen atom, which can enhance pharmacokinetic properties and binding affinity.[2] The synthesis of hybrid molecules incorporating both a pyridine ring and a sulfonamide moiety is therefore of great interest for the development of novel therapeutic agents.[5]

The most common and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This document outlines key methodologies for generating pyridine-2-sulfonyl chlorides as crucial intermediates and their subsequent conversion into a diverse range of pyridine-2-sulfonamides.

Synthetic Strategies and Mechanisms

The primary strategy for synthesizing pyridine-2-sulfonamides involves a two-step process:

  • Formation of Pyridine-2-sulfonyl Chloride: This key intermediate can be generated from appropriate pyridine precursors. A robust method involves a halogen-metal exchange on a dihalopyridine, followed by quenching with a sulfurylating agent like sulfuryl chloride (SO₂Cl₂).[8]

  • Amidation: The resulting pyridine-2-sulfonyl chloride is then reacted with a desired amine in the presence of a base to form the final sulfonamide product. This S-N bond formation is a widely used transformation in pharmaceutical synthesis.[7][9]

Below is a general workflow for this synthetic approach.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Sulfonamide Synthesis Start 2,6-Dihalopyridine (e.g., 2,6-Dibromopyridine) Reagent1 1. Organometallic Reagent (e.g., i-PrMgCl) 2. Sulfuryl Chloride (SO₂Cl₂) Start->Reagent1 Halogen-Metal Exchange & Sulfonylation Intermediate Pyridine-2-sulfonyl Chloride Derivative (e.g., 6-Bromopyridine-2-sulfonyl chloride) Reagent1->Intermediate Reagent2 Primary or Secondary Amine (R¹R²NH) + Base (e.g., Et₃N or Pyridine) Intermediate->Reagent2 Amidation (S-N Coupling) Product Final Product: Pyridine-2-sulfonamide Reagent2->Product G Start 2,6-Dibromopyridine Grignard Pyridyl Grignard Intermediate Start->Grignard i-PrMgCl (Halogen-Metal Exchange) SulfonylChloride 6-Bromopyridine-2-sulfonyl chloride Grignard->SulfonylChloride SO2Cl2 SO₂Cl₂ SO2Cl2->SulfonylChloride Electrophilic Sulfonylation Product Pyridine-2-sulfonamide SulfonylChloride->Product Amine R¹R²NH / Base Amine->Product Nucleophilic Attack (Amidation)

References

Application Notes and Protocols for Pyridine-2-Sulfonate and Related Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyridine-2-sulfonate and related metal complexes in various catalytic transformations. The information is intended to guide researchers in the practical application of these versatile catalysts for the synthesis of complex organic molecules, with a focus on methodologies relevant to drug discovery and development.

Application Note 1: Palladium-Catalyzed Desulfinylative Cross-Coupling of Pyridine-2-sulfinates with Aryl Halides

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry. However, the use of 2-pyridyl boronic acids and esters is often challenging due to their instability and low reactivity. Pyridine-2-sulfinates have emerged as highly effective replacements for these boron-derived reagents in palladium-catalyzed cross-coupling reactions.[1][2][3] These sulfinate salts are typically stable, easy to prepare, and exhibit excellent reactivity with a broad range of aryl and heteroaryl halides, surmounting a significant hurdle in the synthesis of medicinally relevant biaryl and heteroaryl-aryl compounds.[4][5]

Catalytic System:

This application note focuses on the palladium-catalyzed desulfinylative cross-coupling of sodium pyridine-2-sulfinates with aryl and heteroaryl halides. The catalytic system typically comprises a palladium(II) acetate precatalyst and a bulky phosphine ligand, such as tricyclohexylphosphine (PCy₃). The reaction requires a base, with potassium carbonate being optimal, and is generally carried out at elevated temperatures in a suitable solvent like 1,4-dioxane.[6]

Key Advantages:

  • Broad Substrate Scope: Effective for a wide variety of (hetero)aryl halides, including challenging combinations leading to linked bis-heterocyclic products.[6]

  • High Yields: Generally provides good to excellent yields of the desired cross-coupled products.

  • Operational Simplicity: The reagents are often stable and the reaction setup is straightforward.[4]

  • Medicinal Chemistry Relevance: Enables the synthesis of complex molecules and libraries of compounds for drug discovery programs.[3][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the palladium-catalyzed desulfinylative cross-coupling of sodium pyridine-2-sulfinate with various aryl halides.

EntryPyridine-2-sulfinateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Sodium pyridine-2-sulfinate4-BromotoluenePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)K₂CO₃ (1.5 equiv)1,4-Dioxane1503-1895[6]
2Sodium pyridine-2-sulfinate4-ChlorotoluenePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)K₂CO₃ (1.5 equiv)1,4-Dioxane1503-1885[6]
3Sodium 3-methylpyridine-2-sulfinate4-BromoanisolePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)K₂CO₃ (1.5 equiv)1,4-Dioxane1503-1892[6]
4Sodium pyridine-2-sulfinate2-BromopyridinePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)K₂CO₃ (1.5 equiv)1,4-Dioxane1503-1888[6]
5Sodium pyridine-2-sulfinate3-BromothiophenePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)K₂CO₃ (1.5 equiv)1,4-Dioxane1503-1875[6]
Experimental Protocol: General Procedure for Palladium-Catalyzed Desulfinylative Cross-Coupling

Materials:

  • Sodium pyridine-2-sulfinate (2.0 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tricyclohexylphosphine (PCy₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the sodium pyridine-2-sulfinate (2.0 equiv), aryl halide (1.0 equiv), palladium(II) acetate (0.05 equiv), tricyclohexylphosphine (0.10 equiv), and potassium carbonate (1.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the reaction vessel and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 3-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Note: For library synthesis applications, the reaction can be performed on a smaller scale in sealed microwave vials and heated in an aluminum block.[3][6]

Catalytic Cycle

Palladium_Catalyzed_Desulfinylative_Cross_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl-Pd(II)-X Ar-Pd(II)(X)L_n Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Py-SO₂⁻ Py-SO2-Pd(II)-Ar Py-SO₂-Pd(II)(Ar)L_n Transmetalation->Py-SO2-Pd(II)-Ar SO2_Extrusion SO₂ Extrusion Py-SO2-Pd(II)-Ar->SO2_Extrusion Py-Pd(II)-Ar Py-Pd(II)(Ar)L_n SO2_Extrusion->Py-Pd(II)-Ar SO2 SO₂ SO2_Extrusion->SO2 Reductive_Elimination Reductive Elimination Py-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Py Aryl_Halide Ar-X Py_Sulfinate Py-SO₂⁻ Product Ar-Py

Caption: Proposed catalytic cycle for the palladium-catalyzed desulfinylative cross-coupling.

Application Note 2: Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines

Introduction:

Imidazo[1,2-α]pyridines are privileged scaffolds in medicinal chemistry. The introduction of a sulfonylmethyl group at the C3 position can significantly modulate the biological activity of these heterocycles. Iron-catalyzed three-component coupling reactions provide an efficient and environmentally friendly method for the synthesis of 3-sulfonylmethyl imidazo[1,2-α]pyridines.

Catalytic System:

This application note describes an iron(III) chloride (FeCl₃) catalyzed three-component reaction between an imidazo[1,2-α]pyridine, a sodium sulfinate, and N,N-dimethylacetamide (DMA) which serves as the methylene source.[7] The reaction is typically performed in a mixture of DMA and water.

Key Advantages:

  • High Yields: A variety of sulfonylmethyl imidazo[1,2-α]pyridines can be obtained in high yields.[7]

  • Excellent Functional Group Tolerance: The reaction tolerates a wide range of functional groups on both the imidazo[1,2-α]pyridine and the sodium sulfinate.[7]

  • Cost-Effective and Benign Catalyst: Utilizes an inexpensive and low-toxicity iron catalyst.

Quantitative Data Summary
EntryImidazo[1,2-α]pyridineSodium SulfinateCatalystSolventTemp (°C)Yield (%)Reference
12-Phenylimidazo[1,2-α]pyridineSodium p-toluenesulfinateFeCl₃DMA/H₂O (2:1)12088[7]
22-Phenylimidazo[1,2-α]pyridineSodium benzenesulfinateFeCl₃DMA/H₂O (2:1)12090[7]
32-(4-Chlorophenyl)imidazo[1,2-α]pyridineSodium p-toluenesulfinateFeCl₃DMA/H₂O (2:1)12085[7]
42-Methylimidazo[1,2-α]pyridineSodium p-toluenesulfinateFeCl₃DMA/H₂O (2:1)12078[7]
52-Phenylimidazo[1,2-α]pyridineSodium 4-fluorobenzenesulfinateFeCl₃DMA/H₂O (2:1)12078[7]
Experimental Protocol: General Procedure for Iron-Catalyzed Sulfonylmethylation

Materials:

  • Imidazo[1,2-α]pyridine (1.0 equiv)

  • Sodium sulfinate (2.0 equiv)

  • Iron(III) chloride (FeCl₃, 20 mol%)

  • N,N-Dimethylacetamide (DMA)

  • Water

Procedure:

  • To a reaction tube, add the imidazo[1,2-α]pyridine (1.0 equiv), sodium sulfinate (2.0 equiv), and iron(III) chloride (0.2 equiv).

  • Add a 2:1 mixture of DMA and water.

  • Seal the tube and heat the mixture at 120 °C for 12 hours.

  • After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-sulfonylmethyl imidazo[1,2-α]pyridine.

Experimental Workflow

Iron_Catalyzed_Sulfonylmethylation_Workflow Start Start Reagents Combine Imidazo[1,2-α]pyridine, Sodium Sulfinate, and FeCl₃ Start->Reagents Solvent Add DMA/H₂O (2:1) Reagents->Solvent Reaction Heat at 120 °C for 12 h Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for the iron-catalyzed sulfonylmethylation.

Application Note 3: Copper-Catalyzed Synthesis of Pyran Derivatives

Introduction:

Pyran derivatives are important heterocyclic compounds with a wide range of biological activities. Copper(II) complexes containing pyridine-based ligands have been shown to be effective catalysts for the synthesis of these molecules through multi-component reactions. This approach offers a straightforward and efficient route to complex pyran structures.

Catalytic System:

This application note describes the use of a heterogeneous magnetic nanocatalyst, [Cu(II)-Schiff base-(CH₂)₃-SiO₂@Fe₃O₄], for the synthesis of pyran derivatives.[8] The Schiff base ligand is derived from pyridine-2-carbaldehyde. The catalyst promotes the one-pot reaction of an aldehyde, malononitrile, and a C-H acid (e.g., dimedone).

Key Advantages:

  • High Catalytic Activity: The nanocatalyst exhibits excellent catalytic ability, leading to high yields of pyran derivatives.[8]

  • Heterogeneous and Recyclable: The magnetic nature of the catalyst allows for easy separation from the reaction mixture and can be reused for several cycles without a significant loss of activity.[8]

  • Green Chemistry: The reaction is often performed under mild conditions, and the recyclability of the catalyst aligns with the principles of green chemistry.

Quantitative Data Summary
EntryAldehydeC-H AcidCatalystSolventTempTimeYield (%)TONTOF (h⁻¹)Reference
14-NitrobenzaldehydeDimedoneCu(II)-nanocatalystEthanolReflux15 min97129.3646.6[8]
24-ChlorobenzaldehydeDimedoneCu(II)-nanocatalystEthanolReflux20 min95--[8]
3BenzaldehydeDimedoneCu(II)-nanocatalystEthanolReflux25 min92--[8]
44-CyanobenzaldehydeMalononitrileCu(II)-nanocatalystEthanolReflux10 min96128984.6[8]
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of 2-Amino-4H-pyrans

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • [Cu(II)-Schiff base-(CH₂)₃-SiO₂@Fe₃O₄] catalyst (specified amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol.

  • Add the [Cu(II)-Schiff base-(CH₂)₃-SiO₂@Fe₃O₄] catalyst to the mixture.

  • Reflux the reaction mixture for the specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst from the reaction mixture using an external magnet.

  • Wash the catalyst with ethanol and dry it for reuse.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Recrystallize the solid residue from ethanol to obtain the pure 2-amino-4H-pyran derivative.

Logical Relationship of Catalyst Synthesis

Copper_Catalyst_Synthesis Fe3O4 Fe₃O₄ Nanoparticles SiO2_coating SiO₂ Coating Fe3O4->SiO2_coating Fe3O4_SiO2 Fe₃O₄@SiO₂ SiO2_coating->Fe3O4_SiO2 Functionalization Functionalization with (3-chloropropyl)trimethoxysilane Fe3O4_SiO2->Functionalization Fe3O4_SiO2_Cl Fe₃O₄@SiO₂-(CH₂)₃-Cl Functionalization->Fe3O4_SiO2_Cl Amination Reaction with Ethylenediamine Fe3O4_SiO2_Cl->Amination Fe3O4_SiO2_NH2 Fe₃O₄@SiO₂-(CH₂)₃-NH(CH₂)₂NH₂ Amination->Fe3O4_SiO2_NH2 Schiff_Base Reaction with Pyridine-2-carbaldehyde Fe3O4_SiO2_NH2->Schiff_Base Fe3O4_Schiff_Base Fe₃O₄@SiO₂-Schiff Base Schiff_Base->Fe3O4_Schiff_Base Metalation Coordination with Cu(NO₃)₂ Fe3O4_Schiff_Base->Metalation Final_Catalyst [Cu(II)-Schiff base-(CH₂)₃-SiO₂@Fe₃O₄] Metalation->Final_Catalyst

Caption: Synthesis workflow for the heterogeneous copper nanocatalyst.

References

Application Notes and Protocols for Pyridine-2-Sulfonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for reactions involving pyridine-2-sulfonate and its derivatives. The information is intended to guide researchers in the synthesis, functionalization, and application of this important class of compounds in various fields, including medicinal chemistry and materials science.

I. Synthesis of Pyridine-2-Sulfonyl Chloride and Related Compounds

Pyridine-2-sulfonyl chloride is a key intermediate for the synthesis of various pyridine-2-sulfonamides and other derivatives. Several methods for its preparation have been reported, often involving the oxidation of a corresponding sulfur-containing precursor.

A. Synthesis of Pyridine-2-Sulfonyl Chloride from Sodium 2-Pyridinesulfinate

This protocol describes the in-situ generation of pyridine-2-sulfonyl chloride from sodium 2-pyridinesulfinate and its subsequent use in the synthesis of a sulfonamide.

Experimental Protocol:

  • Suspend sodium 2-pyridinesulfinate (48.4 mg, 0.291 mmol) in dichloromethane (3 ml).

  • Add N-chlorosuccinimide (38.9 mg, 0.291 mmol) to the suspension.

  • Stir the reaction mixture for 1 hour at ambient temperature.

  • Filter the mixture through a short Celite plug to obtain a crude solution of pyridine-2-sulfonyl chloride.

  • To the crude sulfonyl chloride solution, add the desired amine (e.g., 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine, 50 mg, 0.146 mmol) and pyridine (0.035 ml, 0.437 mmol).

  • Stir the mixture for 3 hours at ambient temperature.

  • Quench the reaction with methanol.

  • Concentrate the crude reaction mixture, redissolve it in methanol, and purify by reversed-phase HPLC.

  • Combine the desired fractions, neutralize with aqueous saturated sodium bicarbonate, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.[1]

Quantitative Data:

Starting MaterialReagentsProductYieldAnalytical Data
Sodium 2-pyridinesulfinateN-chlorosuccinimide, Amine, PyridineN-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide12%MS (ESI): 485 [M+H]⁺[1]
B. Synthesis of Pyridine-2-Sulfonyl Chloride from 2,2′-Dipyridyl Disulfide

Pyridine-2-sulfonyl chloride can also be generated from 2,2′-dipyridyl disulfide.

Experimental Protocol:

  • Dissolve 2,2′-dipyridyl disulfide in petroleum ether or dichloromethane.

  • Treat the solution with either Chlorine or Bromine at 20 °C.

  • Stir the reaction for 1-2 hours.

  • Isolate the product by evaporating the solvent to obtain a yellow powder.[1]

II. Electrochemical Meta-C–H Sulfonylation of Pyridines

A novel electrochemical approach allows for the meta-C–H sulfonylation of pyridines with nucleophilic sulfinates, offering a redox-neutral and highly regioselective method.[2][3]

Experimental Workflow Diagram:

G Pyridine Pyridine DearomatizedPyridine Dearomatized Oxazino-Pyridine Pyridine->DearomatizedPyridine Dearomative Cycloaddition MetaSulfonylatedPyridine meta-Sulfonylated Pyridine DearomatizedPyridine->MetaSulfonylatedPyridine Electrooxidative C-H Sulfonation (Sodium Sulfinate, nBu4NBF4, MeOH/CPME, 5.0 mA) Hydrolysis Acid-promoted Rearomatization (6 M HCl, 60 °C) MetaSulfonylatedPyridine->Hydrolysis Hydrolysis->Pyridine Final Product

Caption: Workflow for electrochemical meta-C–H sulfonylation of pyridines.

Experimental Protocol:

Part 1: One-pot Dearomatization

  • In a dry 10 mL glass vessel, charge the pyridine substrate (0.15 mmol, 1 equiv.), methyl pyruvate (30.6 mg, 0.3 mmol, 2 equiv.), and dry acetonitrile (1 mL).

  • Seal the vessel and subject it to three vacuum/nitrogen cycles.

  • Slowly add dimethyl acetylenedicarboxylate (42.6 mg, 0.3 mmol, 2 equiv.) to the stirred reaction mixture.

  • Stir at room temperature for 24 hours. The resulting mixture containing the dearomatized pyridine is used directly in the next step.[2]

Part 2: Electrochemical Sulfonylation

  • In a dry 10 mL undivided cell, charge the dearomatized pyridine solution from Part 1 (0.15 mmol, 1 equiv.), sodium sulfinate (0.45 mmol, 3 equiv.), and ⁿBu₄NBF₄ (49.4 mg, 0.15 mmol, 1.0 equiv.) in dry MeOH (3 mL) and CPME (1 mL).

  • The cell is equipped with a graphite felt anode and a platinum cathode.

  • Subject the mixture to three vacuum/nitrogen cycles.

  • Electrolyze at a constant current of 5.0 mA for 1.5 hours at room temperature.[2]

Part 3: Hydrolysis and Product Isolation

  • After electrolysis, hydrolyze the reaction mixture with 6 M HCl (5 mL) in MeCN at 60 °C for 24 hours.

  • Isolate the meta-sulfonated pyridine product.[2]

Quantitative Data:

Pyridine SubstrateSulfinate ReagentProductYield
PyridineSodium benzenesulfinate3-(Phenylsulfonyl)pyridineModerate to good yields[2]
Various substituted pyridinesVarious sodium sulfinatesCorresponding meta-sulfonated pyridinesModerate to good yields[2]

III. Synthesis of Triarylpyridines with Sulfonate Moieties

A catalytic method for the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties has been developed, utilizing a cooperative vinylogous anomeric-based oxidation mechanism.[4]

Reaction Scheme:

G Reactants Aldehyde + Methyl Ketone + Ammonium Acetate Product Triarylpyridine with Sulfonate/Sulfonamide Moiety Reactants->Product 110 °C, Solvent-free Catalyst Fe3O4@SiO2@PCLH-TFA Catalyst->Product G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Pyridine-Sulfonamide Hybrid (VIIb) Inhibitor->VEGFR2 Inhibition

References

Pyridine-2-Sulfonate: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pyridine-2-sulfonate and its derivatives have emerged as highly versatile and valuable reagents in organic synthesis. Possessing a unique combination of electronic and structural features, these compounds find application as superior nucleophilic partners in cross-coupling reactions, as efficient leaving groups in elimination and substitution reactions, and as catalysts in the formation of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in key organic transformations.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Pyridine-2-sulfinates, readily prepared from pyridine-2-sulfonic acid, have been identified as exceptional nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, particularly as a substitute for often problematic pyridine-2-boronic acids.[1][2] This approach provides a robust and reliable method for the synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

The primary advantage of using pyridine-2-sulfinates lies in their stability, ease of preparation, and high reactivity in cross-coupling reactions, overcoming the challenges of low efficiency and instability often associated with their boronate counterparts.[3][4]

Quantitative Data Summary

The following table summarizes the yields of various biaryl products obtained through the palladium-catalyzed cross-coupling of pyridine-2-sulfinates with a range of aryl halides.

EntryPyridine-2-sulfinate DerivativeAryl HalideProductYield (%)Reference
1Sodium pyridine-2-sulfinate1-Bromo-4-fluorobenzene2-(4-Fluorophenyl)pyridine95[5]
2Sodium 4-methylpyridine-2-sulfinate4-Chlorotoluene4-Methyl-2-(p-tolyl)pyridine85[6]
3Sodium 5-(trifluoromethyl)pyridine-2-sulfinate1-Bromo-4-methoxybenzene2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine92[6]
4Sodium pyridine-2-sulfinate2-Bromopyridine2,2'-Bipyridine88[3]
5Sodium 3-methoxypyridine-2-sulfinate4-Bromoanisole2-(4-Methoxyphenyl)-3-methoxypyridine91[6]
6Sodium 6-phenylpyridine-2-sulfinate1-Chloro-4-nitrobenzene2-(4-Nitrophenyl)-6-phenylpyridine78[3]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling

A detailed experimental protocol for the palladium-catalyzed cross-coupling of a pyridine-2-sulfinate with an aryl halide is provided below.[6]

Materials:

  • Pyridine-2-sulfinate (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the pyridine-2-sulfinate, aryl halide, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 12-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Signaling Pathway: Catalytic Cycle of Palladium-Catalyzed Desulfinative Cross-Coupling

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange Py-SO2Na Ar-Pd(II)-SO2Py(L2) Ar-Pd(II)-SO2Py(L2) Ligand_Exchange->Ar-Pd(II)-SO2Py(L2) SO2_Extrusion SO2 Extrusion Ar-Pd(II)-SO2Py(L2)->SO2_Extrusion Ar-Pd(II)-Py(L2) Ar-Pd(II)-Py(L2) SO2_Extrusion->Ar-Pd(II)-Py(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Py(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Py G cluster_0 E2 Elimination Pathway Substrate Alkyl this compound Transition_State Anti-periplanar Transition State Substrate->Transition_State Base Base Base->Transition_State Abstracts β-Hydrogen Alkene Alkene Product Transition_State->Alkene Leaving_Group This compound Anion Transition_State->Leaving_Group Departs Protonated_Base Protonated Base Transition_State->Protonated_Base G Aldehyde Aldehyde Mixing Mixing of Reactants and Catalyst Aldehyde->Mixing Beta-Ketoester1 β-Ketoester (1 eq.) Beta-Ketoester1->Mixing Beta-Ketoester2 β-Ketoester (1 eq.) Beta-Ketoester2->Mixing Ammonia Ammonia Ammonia->Mixing Catalyst Acid Catalyst (e.g., Pyridine-2-sulfonic acid) Catalyst->Mixing Reaction Condensation & Cyclization Mixing->Reaction Dihydropyridine Dihydropyridine Intermediate Reaction->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

References

Troubleshooting & Optimization

Troubleshooting low yield in Pyridine-2-sulfonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyridine-2-sulfonate Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information to address common challenges, particularly low yield, encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors throughout the experimental process:

  • Purity of Starting Materials: The quality of reagents, especially the sulfonating agent, is critical. For instance, using a deliquescent (moisture-absorbed) sulfur trioxide-pyridine complex can lead to yields below 20%.[1] Ensure all reagents are pure and anhydrous where required. Pyridine itself can contain impurities like picolines and lutidines, which should be removed.[2]

  • Reaction Conditions: Pyridine sulfonation is highly sensitive to temperature. Direct sulfonation often requires high temperatures (e.g., 275-330°C), and deviations can lead to incomplete reactions or the formation of side products, such as hydroxypyridines.[3]

  • Side Reactions: The electron-deficient nature of the pyridine ring makes it less reactive to electrophilic substitution compared to benzene.[4] This can lead to competing side reactions, especially under harsh conditions. The formation of isomers (e.g., pyridine-3-sulfonic acid or pyridine-4-sulfonic acid) is a common issue.[3]

  • Product Isolation and Purification: Inefficient extraction or purification can lead to significant product loss. Pyridine sulfonates are often water-soluble, which can complicate extraction. Purification methods may involve multiple steps, including chromatography and crystallization, each contributing to potential yield loss.[5]

Q2: I am observing multiple products in my crude reaction mixture. What are the likely side products and how can I minimize their formation?

The primary side products are typically isomers and hydroxylated species.

  • Isomer Formation: While the 2-position is targeted, sulfonation can also occur at the 3- and 4-positions, especially at higher temperatures. Using a milder sulfonating agent or a directed synthesis approach can improve regioselectivity. For example, an electrochemical method has been shown to achieve meta-sulfonylation with perfect regioselectivity.[6][7]

  • Hydroxypyridine Formation: At temperatures around 330°C, 4-hydroxypyridine can be formed in considerable amounts during direct sulfonation with sulfuric acid.[3] Tightly controlling the reaction temperature is the most effective way to minimize this.

  • Minimization Strategies:

    • Control Temperature: Maintain the optimal temperature for the specific protocol. Lower temperatures generally favor the desired product and reduce side reactions.

    • Choice of Sulfonating Agent: SO3-pyridine complex is a common and relatively mild agent.[8] More aggressive agents like fuming sulfuric acid (oleum) increase the likelihood of side products.[3]

    • Use of Catalysts: In some protocols, a catalyst like mercuric sulfate is used to lower the reaction temperature and improve yield, though this introduces toxicity and disposal concerns.[9]

Q3: How critical is the quality of the SO3-pyridine complex, and how can I assess it?

The quality is paramount. The SO3-pyridine complex is the source of the electrophile for the reaction.

  • Impact of Impurities: The complex is hygroscopic. Moisture will decompose the complex, reducing the amount of active sulfonating agent and leading to drastically lower yields. Reproducible, high yields are associated with starting with a crisp, white SO3-pyridine powder.[1]

  • Assessment:

    • Appearance: The complex should be a fine, white, non-clumpy powder. A yellow, orange, or deliquescent (wet-looking) solid indicates degradation and should not be used for reactions where high yield is critical.[1]

    • Solubility: It should be handled in an inert, dry atmosphere to prevent moisture absorption.

Q4: My purification process seems inefficient, with significant product loss. What are the best practices for purifying this compound?

Purification can be challenging due to the product's polarity.

  • Extraction: If the product is in an aqueous layer, repeated extractions with an appropriate organic solvent are necessary. Neutralizing the solution can sometimes improve extraction efficiency into organic layers like ethyl acetate.[5]

  • Chromatography: Reversed-phase HPLC is an effective method for purifying the crude product, especially for removing close-running isomers and impurities.[5]

  • Crystallization: Precipitation by adding a non-polar solvent (like isopropanol or acetone) to a more polar solution of the product can be an effective final purification step.[9][10] Washing the resulting crystals with a cold, non-polar solvent helps remove soluble impurities.

Troubleshooting Guide: Low Yield Analysis

If you are experiencing low yields, use the following workflow to diagnose the potential issue.

TroubleshootingWorkflow start Low Yield Observed check_reagents Step 1: Assess Starting Materials start->check_reagents reagent_purity Is Pyridine Pure? (No picolines, low water) check_reagents->reagent_purity sulfonating_agent Is Sulfonating Agent Active? (e.g., SO3-Pyridine is a dry, white powder) reagent_purity->sulfonating_agent Yes purify_pyridine Action: Purify Pyridine (Dry over KOH, distill) reagent_purity->purify_pyridine No new_agent Action: Use Fresh/High-Purity Sulfonating Agent sulfonating_agent->new_agent No check_conditions Step 2: Review Reaction Conditions sulfonating_agent->check_conditions Yes purify_pyridine->check_reagents new_agent->check_reagents temp_control Was Temperature Accurately Controlled? check_conditions->temp_control time_control Was Reaction Time Sufficient? temp_control->time_control Yes optimize_temp Action: Optimize & Monitor Temperature Closely temp_control->optimize_temp No optimize_time Action: Monitor by TLC/LC-MS & Adjust Time time_control->optimize_time No check_workup Step 3: Analyze Workup & Purification time_control->check_workup Yes optimize_temp->check_conditions optimize_time->check_conditions extraction_eff Was Extraction Efficient? (Correct solvent, pH, # of extractions) check_workup->extraction_eff optimize_extraction Action: Adjust pH, Use Different Solvent, or Increase Extraction Repetitions extraction_eff->optimize_extraction No yield_ok Yield Improved extraction_eff->yield_ok Yes optimize_extraction->yield_ok

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Experimental Protocols & Data

Protocol 1: Synthesis from Sodium 2-pyridinesulfinate

This method generates an intermediate sulfonyl chloride which then reacts with an amine. The example shown is for a sulfonamide synthesis, but the initial steps are relevant for generating the key intermediate.[5]

Workflow Diagram:

Protocol1_Workflow start_mat Sodium 2-pyridinesulfinate intermediate Crude Pyridine-2-sulfonyl Chloride Solution start_mat->intermediate 1 hr, ambient temp reagent1 N-chlorosuccinimide (NCS) in Dichloromethane (DCM) reagent1->intermediate purification Filtration (e.g., through Celite) intermediate->purification final_step Reaction with Nucleophile (e.g., Amine) purification->final_step

Caption: Workflow for generating Pyridine-2-sulfonyl chloride from a sulfinate precursor.

Methodology:

  • Suspend sodium 2-pyridinesulfinate (1.0 eq) in dichloromethane (DCM).

  • Add N-chlorosuccinimide (1.0 eq) to the suspension.

  • Stir the mixture at ambient temperature for 1 hour.

  • Filter the reaction mixture through a Celite plug to remove solid byproducts.

  • The resulting filtrate contains the crude pyridine-2-sulfonyl chloride, which can be used directly in subsequent reactions.

Protocol 2: Direct Sulfonation using SO3-Pyridine Complex

This method involves the direct electrophilic substitution on the pyridine ring. Note that conditions can vary significantly.

Methodology:

  • Dissolve pyridine (2.0 eq) in a suitable solvent like CH2Cl2 and cool to 0°C.[1]

  • Add sulfur trioxide pyridine complex (1.0 eq) portion-wise over 20 minutes with vigorous stirring.[1]

  • Allow the reaction to proceed through a defined temperature program (e.g., -20°C for 1h, then warm to room temperature for 4h).[1]

  • Quench the reaction carefully (e.g., with methanol).

  • Concentrate the crude mixture and proceed with purification, which may involve treatment with activated charcoal followed by crystallization or chromatography.[1]

Data Summary: Comparison of Synthesis Conditions

The table below summarizes typical conditions and reported yields for different synthetic approaches.

Starting MaterialSulfonating Agent / ReagentsTemperatureTimeCatalystReported YieldReference
PyridineFuming H2SO4~275°CLongMercuric SulfateModerate[3][9]
PyridineSO3-Pyridine Complex-20°C to 40°C~5-6 hoursNone73-82%[1]
Sodium 2-pyridinesulfinateN-ChlorosuccinimideAmbient1 hourNone(Intermediate)[5]
2,2'-Dipyridyl DisulfideChlorine or Bromine20°C1-2 hoursNone(Intermediate)[5]
3-chloro-pyridine-N-oxideAlkali Metal Sulfite100-160°C10-15 hoursNoneup to 83%[9]

References

Technical Support Center: Pyridine-2-sulfonate Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Pyridine-2-sulfonate Suzuki coupling reactions.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

Question: I am not observing any significant formation of my desired 2-arylpyridine product. What are the likely causes and how can I address this?

Answer:

Low or no conversion in a this compound Suzuki coupling can stem from several factors, primarily related to catalyst activity, reaction conditions, or the stability of the coupling partners.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state.

    • Solution: Ensure you are using a reliable source of palladium and consider using a pre-catalyst that readily forms the active species. If preparing the catalyst in situ, ensure the conditions are appropriate for the reduction of the Pd(II) precursor.

  • Suboptimal Ligand Choice: The ligand may not be suitable for activating the this compound.

    • Solution: For similar couplings involving pyridine-based electrophiles like sulfonyl fluorides, bulky and electron-rich phosphine ligands such as RuPhos have proven effective.[1] Consider screening different ligands to find one that promotes the oxidative addition step.

  • Inappropriate Base: The base might not be effective in the transmetalation step or could be causing decomposition of your starting materials.

    • Solution: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2][3] The solubility and strength of the base can significantly impact the reaction. It is advisable to screen a few different bases. For instance, in the coupling of pyridine-3-sulfinate, K₂CO₃ was found to be optimal.[2]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Suzuki couplings, especially with less reactive electrophiles, often require elevated temperatures, sometimes as high as 150°C.[2] A temperature screen is recommended to find the optimal balance between reaction rate and potential side reactions.

  • Instability of the Boronic Acid: 2-Pyridylboronic acids are notoriously unstable and can undergo rapid protodeboronation, especially under neutral pH conditions.[4][5]

    • Solution: To mitigate this, consider using boronic esters (e.g., pinacol esters) or employing a "slow-release" strategy with MIDA boronates.[4] Additionally, ensuring the reaction medium is sufficiently basic can suppress protodeboronation by shifting the equilibrium away from the reactive zwitterionic form of the boronic acid.[4]

Problem 2: Significant Formation of Homocoupling Product (Biaryl of Boronic Acid)

Question: My main byproduct is the homocoupling product of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and Pd(II) species.[6]

Possible Causes and Solutions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Rigorously degas your solvents and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before adding the catalyst.[6] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • High Concentration of Pd(II): A high concentration of Pd(II) before the formation of the active Pd(0) catalyst can lead to a stoichiometric reaction with the boronic acid, resulting in homocoupling.[6]

    • Solution: Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without significantly affecting the catalytic cycle.[6]

  • Suboptimal Catalyst or Ligand: Certain catalyst and ligand combinations may be more prone to promoting homocoupling.

    • Solution: Experiment with different palladium sources and ligands. For instance, using Pd/C has been shown to reduce homocoupling compared to Pd(OAc)₂ in some cases.[6]

Problem 3: Protodeborylation of the Boronic Acid is the Main Reaction

Question: I am mostly isolating the arene corresponding to my boronic acid. How can I prevent this protodeborylation?

Answer:

Protodeborylation is the protonolysis of the C-B bond of the boronic acid and is a major side reaction, especially with heteroaromatic boronic acids like 2-pyridine boronic acid.[4]

Possible Causes and Solutions:

  • Instability of the Boronic Acid: As mentioned, 2-pyridine boronic acids are particularly susceptible to protodeborylation.[4][5]

    • Solution:

      • Use Boronic Acid Derivatives: Employ more stable derivatives such as MIDA boronates or organotrifluoroborates, which undergo slow release of the boronic acid under the reaction conditions.[4]

      • Control pH: The rate of protodeborylation for 2-pyridine boronic acid is fastest at neutral pH. The addition of a suitable base can suppress this side reaction.[4]

  • Presence of Protic Solvents/Impurities: Water or other protic impurities in the solvent can serve as a proton source.

    • Solution: While some water can be beneficial for the Suzuki reaction, using rigorously dried solvents might be necessary if protodeborylation is a major issue. However, it's a delicate balance, as water can also be crucial for the activity of some bases and for the hydrolysis of boronic esters to the more reactive boronic acids.[1]

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo decomposition.

    • Solution: Optimize the reaction conditions (base, solvent, temperature) to accelerate the rate of the desired coupling reaction over the decomposition pathway. The use of additives like silver or copper salts has also been reported to accelerate cross-coupling reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for a this compound Suzuki coupling?

A1: Based on successful couplings of similar substrates like pyridine-2-sulfinates and -sulfonyl fluorides, a good starting point would be:

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd(dppf)Cl₂ (10 mol%)[1][2]

  • Ligand: PCy₃ (10 mol%) or RuPhos[1][2]

  • Base: K₂CO₃ (1.5-2 equiv.) or Na₃PO₄ (3 equiv.)[1][2]

  • Solvent: 1,4-Dioxane, possibly with the addition of water (e.g., 4:1 dioxane:water)[1][2]

  • Temperature: Start with a screen from 80°C to 150°C.[2][7]

  • Atmosphere: Inert (Nitrogen or Argon)

Q2: Can I use my this compound as a sodium or potassium salt?

A2: While the direct use of this compound salts in Suzuki couplings is not widely documented, the analogous pyridine-2-sulfinate salts (sodium, potassium, lithium) have been successfully employed.[2] It is reasonable to assume that the corresponding sulfonate salts could also be viable coupling partners.

Q3: Is it necessary to use a glovebox for setting up the reaction?

A3: While not strictly necessary, using a glovebox can help to minimize exposure to oxygen and moisture, which can be beneficial in reducing side reactions like homocoupling and protodeborylation. If a glovebox is not available, ensure all reagents are dry and employ rigorous degassing techniques for the solvents and the reaction mixture before adding the catalyst.[6]

Q4: My reaction is very slow. What can I do to increase the rate?

A4: To increase the reaction rate, you can try the following:

  • Increase Temperature: This is often the most effective way to accelerate the reaction.[7]

  • Change the Ligand: A more electron-rich and bulky ligand can accelerate the oxidative addition and reductive elimination steps.

  • Optimize the Base and Solvent: The combination of base and solvent can have a significant impact on the reaction rate. A solvent system that solubilizes all components effectively is crucial.

  • Use a More Reactive Boronic Acid Derivative: Boronic acids are generally more reactive than their corresponding pinacol esters.[1]

Data Presentation

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with Various Boronic Acids/Esters [1]

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
12-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)10074
22-Furanboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane6570
34-Cyanophenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)10021
44-Methoxyphenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)10035

Table 2: Key Reaction Parameters for the Desulfinylative Coupling of Pyridine-3-sulfinate with 4-Bromotoluene [2]

EntryVariation from Standard Conditions*Yield (%)
1Cs₂CO₃ instead of K₂CO₃90
2Li₂CO₃ instead of K₂CO₃0
3No base added0
4Reaction at 100°C29
5Pd(PPh₃)₄ as catalystLower Yield

*Standard Conditions: Pyridine-3-sulfinate (2.0 equiv.), 4-bromotoluene (1.0 equiv.), K₂CO₃ (1.5 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), 1,4-dioxane, 150°C.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride with a Boronic Acid Pinacol Ester: [1]

To a capped 1-dram vial is added Pyridine-2-sulfonyl fluoride (0.3 mmol), the boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol). Dioxane (0.8 mL) and H₂O (0.2 mL) are then added. The vial is sealed and heated at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is analyzed by an appropriate method (e.g., ¹H NMR, HPLC/UV) using an internal standard to determine the yield.

General Procedure for Desulfinylative Coupling of a Pyridine Sulfinate with an Aryl Halide: [2]

In an oven-dried reaction vessel, the pyridine sodium sulfinate (2.0 equiv.), aryl halide (1.0 equiv.), and K₂CO₃ (1.5 equiv.) are combined. The vessel is evacuated and backfilled with an inert gas. 1,4-Dioxane is added, followed by a solution of Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) in dioxane. The reaction mixture is heated at 150°C for 3-18 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L)₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Desired Product) Reductive_Elimination->Product Aryl_Halide Py-SO₂R (Electrophile) Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OR)₂ (Nucleophile) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and ligand appropriate? Start->Check_Catalyst Check_Conditions Are temperature and base optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen different Pd sources and ligands (e.g., RuPhos, PCy₃). Check_Catalyst->Optimize_Catalyst No Check_Boronic_Acid Is protodeborylation occurring? Check_Conditions->Check_Boronic_Acid Yes Optimize_Conditions Screen bases (K₂CO₃, K₃PO₄) and increase temperature. Check_Conditions->Optimize_Conditions No Check_Homocoupling Is homocoupling a major side product? Check_Boronic_Acid->Check_Homocoupling No Stabilize_Boronic_Acid Use boronic ester or MIDA boronate. Ensure adequate base. Check_Boronic_Acid->Stabilize_Boronic_Acid Yes Degas_Reaction Rigorously degas solvents and reaction mixture. Check_Homocoupling->Degas_Reaction Yes Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Stabilize_Boronic_Acid->Success Degas_Reaction->Success

Caption: A troubleshooting workflow for low-yielding this compound Suzuki couplings.

References

Improving the stability of Pyridine-2-sulfonate reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Pyridine-2-sulfonate reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound reagents?

A1: The stability of this compound reagents is primarily influenced by temperature, pH, and light exposure.[1][2] Aryl sulfonic acids, including this compound, are susceptible to hydrolysis at elevated temperatures.[2][3] Additionally, some pyridinesulfonic acids are known to be light-sensitive.[1][4] The pH of aqueous solutions can also play a role in the stability of sulfonic acids.[5][6]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure maximum stability, this compound solids and solutions should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[7] It is also advisable to protect them from light.[1][4] For aqueous solutions, refrigeration is recommended to minimize degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound under typical laboratory conditions are not extensively documented, general knowledge of aryl sulfonic acids suggests the following potential pathways:

  • Hydrolytic Desulfonation: This is the reverse of the sulfonation reaction and can occur at high temperatures in aqueous solutions, leading to the formation of pyridine and sulfuric acid.[3]

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds.[1][4]

Q4: How can I detect the degradation of my this compound reagent?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[9][10][11] A stability-indicating HPLC method can be developed to separate the intact this compound from its potential degradation products. This allows for the quantification of the reagent's purity over time. Changes in the physical appearance of the solid or solution (e.g., color change) may also indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of the this compound reagent.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Analyze the purity of your this compound stock using a validated analytical method like HPLC.

    • Prepare Fresh Solutions: If the purity is questionable or unknown, prepare fresh solutions from a reliable source of solid this compound.

    • Optimize Storage: Ensure that both solid reagent and prepared solutions are stored under the recommended conditions (cool, dark, and dry).

    • Evaluate Experimental Conditions: Assess if your experimental conditions (e.g., high temperature, extreme pH) could be contributing to the degradation of the reagent during the experiment.

Issue 2: Visible changes in the this compound solution (e.g., color change, precipitation).
  • Possible Cause: Chemical degradation or contamination.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a solution that shows visible signs of degradation or precipitation.

    • Review Preparation Protocol: Carefully review the procedure used to prepare the solution. Ensure the correct solvent was used and that all glassware was clean.

    • Check for Contaminants: Consider the possibility of contamination from other reagents or the storage container.

    • Prepare a Fresh Solution: Make a new solution using high-purity solvent and this compound from a trusted source.

Data on Factors Affecting Stability

While specific quantitative data for this compound is limited, the following table summarizes general stability information for aryl sulfonic acids.

ParameterConditionEffect on StabilityCitation
Temperature High Temperatures (>160°C)Increased rate of hydrolytic desulfonation.[2]
Low Temperatures (Refrigeration)Recommended for long-term storage of solutions.[7]
pH Acidic (in some cases)May improve stability in aqueous solutions.
Extreme pH (acidic or basic)Can catalyze hydrolysis of related compounds.[6]
Light UV or prolonged light exposureCan cause photodegradation.[1][4]
Oxidizing Agents Presence of strong oxidizersPotential for oxidative degradation of the pyridine ring.[7]

Experimental Protocols

Protocol for Preparation and Storage of a Stock Solution of Pyridine-2-sulfonic Acid
  • Materials:

    • Pyridine-2-sulfonic acid (high purity)

    • High-purity deionized water or appropriate organic solvent

    • Calibrated pH meter (for aqueous solutions)

    • Volumetric flasks

    • Amber glass storage bottles

  • Procedure: a. Accurately weigh the desired amount of Pyridine-2-sulfonic acid. b. Dissolve the solid in a small amount of the chosen solvent in a volumetric flask. c. Once dissolved, dilute to the final volume with the solvent. d. For aqueous solutions, measure and record the pH. If necessary, adjust the pH using a suitable buffer, keeping in mind that acidic conditions may be preferable for stability. e. Transfer the solution to a clean, amber glass bottle to protect it from light. f. Seal the bottle tightly and label it with the compound name, concentration, date of preparation, and solvent used. g. Store the solution in a refrigerator at 2-8°C.

Protocol for a Basic Accelerated Stability Study

This protocol provides a framework for assessing the stability of a this compound solution under accelerated conditions.

  • Objective: To evaluate the stability of a this compound solution at elevated temperatures over a set period.

  • Materials:

    • Prepared stock solution of this compound

    • HPLC system with a suitable column and detector

    • Temperature-controlled ovens or incubators

    • Multiple small, sealed vials

  • Methodology: a. Aliquot the stock solution into several small, tightly sealed vials to minimize the effects of repeated sampling from a single container. b. Establish the initial purity of the solution (Time 0) by analyzing a sample using a validated HPLC method. c. Place the vials in temperature-controlled ovens at different elevated temperatures (e.g., 40°C, 60°C, and 80°C). d. At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each temperature condition. e. Allow the vial to cool to room temperature. f. Analyze the sample by HPLC to determine the concentration of this compound remaining and to observe the formation of any degradation products. g. Plot the concentration of this compound as a function of time for each temperature. h. Analyze the data to determine the degradation rate at each temperature. This data can be used to estimate the shelf-life of the solution under normal storage conditions.[12][13][14][15][16]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Accelerated Stability Study weigh Weigh Solid dissolve Dissolve in Solvent weigh->dissolve adjust Adjust pH (if aqueous) dissolve->adjust store Store in Amber Bottle adjust->store initial_analysis Initial Analysis (T=0) store->initial_analysis stress Incubate at Elevated Temperatures initial_analysis->stress time_points Sample at Time Points stress->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Reagent Purity (e.g., HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure prepare_fresh Prepare Fresh Solution is_pure->prepare_fresh No check_storage Review Storage Conditions is_pure->check_storage Yes prepare_fresh->check_storage check_conditions Review Experimental Conditions check_storage->check_conditions end_good Re-run Experiment check_conditions->end_good end_bad Consider Other Experimental Variables check_conditions->end_bad

Caption: Troubleshooting logic for addressing inconsistent experimental results potentially caused by reagent instability.

References

Common impurities in commercial Pyridine-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial Pyridine-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Pyridine-2-sulfonic acid?

A1: Based on the typical synthesis routes and stability of Pyridine-2-sulfonic acid, the most common impurities include:

  • Isomeric Pyridinesulfonic Acids: Pyridine-3-sulfonic acid and Pyridine-4-sulfonic acid can be formed as byproducts during the sulfonation of pyridine, especially at elevated temperatures.

  • Unreacted Pyridine: Incomplete reaction can lead to residual pyridine in the final product.[1][2][3]

  • Sulfuric Acid: As sulfonation is often carried out using sulfuric acid or oleum, residual sulfuric acid can be present. Some commercial products may contain up to 5% free sulfuric acid.[4]

  • 4-Hydroxypyridine: This can be formed as a byproduct during the sulfonation of pyridine at high temperatures.

  • Water: Pyridine-2-sulfonic acid is hygroscopic and can absorb moisture from the atmosphere.

Q2: Why is it important to be aware of these impurities?

A2: Impurities in Pyridine-2-sulfonic acid can significantly impact experimental outcomes. For example:

  • Isomeric impurities can lead to the formation of undesired side products in a synthesis, affecting the yield and purity of the target molecule.

  • Unreacted pyridine can act as a base and interfere with reactions where precise pH control is necessary.

  • Residual sulfuric acid can alter the acidity of the reaction medium and catalyze unwanted side reactions.

  • The presence of 4-hydroxypyridine can introduce a nucleophilic impurity that may compete in subsequent reactions.

Q3: How can I check the purity of my Pyridine-2-sulfonic acid?

A3: The most common method for determining the purity of Pyridine-2-sulfonic acid and quantifying its impurities is High-Performance Liquid Chromatography (HPLC).[5] A detailed experimental protocol is provided in the "Troubleshooting Guides" section below. Neutralization titration can also be used to determine the overall acid content.

Troubleshooting Guides

Issue 1: Unexpected side products in my reaction.

If you are observing unexpected side products in a reaction where Pyridine-2-sulfonic acid is used, it is possible that impurities are participating in the reaction.

Troubleshooting Workflow:

Troubleshooting_Side_Products start Start: Unexpected Side Products Observed check_purity Analyze Pyridine-2-sulfonic acid purity by HPLC start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected no_impurities No significant impurities detected. Review other reaction parameters. impurities_detected->no_impurities No identify_impurities Identify and quantify impurities (e.g., isomers, unreacted pyridine). impurities_detected->identify_impurities Yes assess_impact Assess potential impact of impurities on the reaction mechanism. identify_impurities->assess_impact purify Purify Pyridine-2-sulfonic acid or obtain a higher purity grade. assess_impact->purify end End: Problem Resolved purify->end Inconsistent_Yields cluster_impurities Potential Impurities cluster_effects Impact on Reaction Isomers Isomeric Pyridinesulfonic Acids Side_Reactions Competing Side Reactions Isomers->Side_Reactions acts as reactant Pyridine Unreacted Pyridine pH_Alteration Alteration of pH Pyridine->pH_Alteration acts as base Catalyst_Poisoning Catalyst Inhibition Pyridine->Catalyst_Poisoning can poison catalyst H2SO4 Sulfuric Acid H2SO4->pH_Alteration acts as acid Inconsistent_Yields Inconsistent Reaction Yields / Rates Side_Reactions->Inconsistent_Yields pH_Alteration->Inconsistent_Yields Catalyst_Poisoning->Inconsistent_Yields

References

Preventing decomposition of Pyridine-2-sulfonate during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2-sulfonate and its derivatives. The information is designed to help prevent decomposition during chemical reactions and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathway for this compound and its derivatives is through the cleavage of the carbon-sulfur (C-S) bond. This can occur via two main mechanisms:

  • Desulfonation: This is the reverse of a sulfonation reaction and is more likely to occur under harsh acidic conditions, especially at elevated temperatures in the presence of water. The sulfonic acid group is replaced by a hydrogen atom.

  • Nucleophilic Aromatic Substitution (SNAr): In the presence of strong nucleophiles, particularly organolithium reagents, the pyridine-2-sulfonyl group can act as a leaving group, leading to the substitution at the C2 position of the pyridine ring.

Q2: How stable is this compound under typical reaction conditions?

A2: Pyridine-2-sulfonic acid is a relatively stable, high-melting solid under standard storage conditions (inert atmosphere, room temperature)[1][2]. However, its stability during a reaction is highly dependent on the specific conditions. For instance, while related pyridine-2-sulfinates are noted for their stability in palladium-catalyzed cross-coupling reactions, serving as effective replacements for less stable pyridine-2-boronic acids, the sulfonic acid itself can be susceptible to decomposition under strongly acidic or basic conditions, or in the presence of potent nucleophiles[1][3][4].

Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions?

A3: While aryl sulfonates can be used as coupling partners in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, pyridine-2-sulfinates have been more extensively documented as stable and effective nucleophilic coupling partners[3][4][5]. If using a this compound derivative as an electrophile (leaving group), careful optimization of reaction conditions is necessary to favor the desired coupling over decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield or no product formation, with recovery of starting materials. Reaction conditions are too mild; the Pyridine-2-sulfonyl group is not being activated or cleaved as intended.Increase the reaction temperature. Switch to a more reactive catalyst or a stronger base/nucleophile. Consider converting the sulfonic acid to a more reactive sulfonate ester or sulfonyl halide.
Formation of pyridine as a byproduct. Desulfonation is occurring due to acidic conditions and/or high temperatures in the presence of water.Carefully control the pH of the reaction mixture; avoid strongly acidic conditions. Use anhydrous solvents and reagents. If acidic conditions are necessary, consider using a protecting group for the sulfonic acid moiety.
Formation of unexpected 2-substituted pyridine byproducts. The Pyridine-2-sulfonyl group is acting as a leaving group in the presence of strong nucleophiles.Avoid the use of highly reactive nucleophiles like organolithium reagents if C-S bond cleavage is not the desired outcome. If a nucleophilic substitution is intended, this pathway can be exploited.
Inconsistent reaction outcomes. The stability of the this compound may be compromised by trace impurities (e.g., water, acid) in the reagents or solvents.Use freshly distilled or rigorously dried solvents. Ensure all reagents are of high purity and handled under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling using a Pyridine-2-sulfinate derivative (adapted from literature on stable sulfinates)

This protocol is for the Suzuki-Miyaura cross-coupling of a pyridine-2-sulfinate with an aryl halide. While this is for the sulfinate, the conditions highlight a stable environment for the pyridine-2-sulfonyl moiety.

Materials:

  • Sodium Pyridine-2-sulfinate

  • Aryl halide (bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), sodium pyridine-2-sulfinate (2.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 150°C for 3-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Reaction Parameters for Desulfinylative Coupling:

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃ (1.5)1,4-Dioxane150High
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (1.5)1,4-Dioxane150Moderate
3Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (2.0)Toluene110Variable

Data adapted from studies on pyridine-2-sulfinates, demonstrating conditions under which the pyridine-sulfonyl moiety is stable and reactive in a controlled manner.[3]

Visualizations

Signaling Pathways and Experimental Workflows

DecompositionPathways Decomposition Pathways of this compound P2S This compound Acid Strong Acid (e.g., H₃O⁺) + Heat P2S->Acid Conditions Nucleophile Strong Nucleophile (e.g., R-Li) P2S->Nucleophile Conditions Desulfonation Desulfonation Acid->Desulfonation Leads to SNAr SNAr Reaction Nucleophile->SNAr Leads to Pyridine Pyridine Desulfonation->Pyridine Product SubstitutedPyridine 2-Substituted Pyridine SNAr->SubstitutedPyridine Product

Caption: Major decomposition routes for this compound.

ExperimentalWorkflow General Workflow for Cross-Coupling with Pyridine-2-sulfinates start Start reagents Combine Aryl Halide, Pyridine-2-sulfinate, Base, Pd Catalyst, and Ligand start->reagents solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) reagents->solvent reaction Heat under Inert Atmosphere (110-150°C) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Cross-coupling reaction workflow using Pyridine-2-sulfinate.

References

Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

General Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in Pyridine-2-sulfonate coupling reactions. It is important to note that while the challenges associated with 2-substituted pyridines in cross-coupling reactions, often termed the "2-pyridyl problem," are well-documented, specific literature on Pyridine-2-sulfonates is less abundant than for the related Pyridine-2-sulfinates.[1][2][3] Therefore, this guide combines direct evidence where available with established principles from palladium-catalyzed cross-coupling of other 2-pyridyl substrates and heteroaromatic sulfonates to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction is sluggish or stalls completely. What are the most common causes?

A1: The most common causes for a stalled or sluggish reaction include:

  • Catalyst Deactivation: The active Pd(0) catalyst can deactivate through several pathways, including aggregation into palladium black, ligand degradation, or the formation of stable, off-cycle Pd(II) complexes.[4][5]

  • Inhibition by the Pyridine Substrate/Product: The nitrogen atom of the pyridine ring can coordinate to the palladium center, forming stable complexes that are catalytically inactive or less active. This is a well-known issue with 2-substituted pyridines.[1][2][3]

  • Poor Solubility of Reaction Components: The inorganic base or the sulfonate salt may have poor solubility in the reaction solvent, leading to inefficient transmetalation.

  • Presence of Impurities: Water, oxygen, or impurities in the starting materials or solvents can poison the catalyst.[6][7] For instance, phosphine ligands can be sensitive to oxygen, forming phosphine oxides that are less effective at stabilizing the catalyst.[5]

Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black , which is finely divided, catalytically inactive palladium metal.[4][5] It forms when the Pd(0) species, which is the active catalyst, agglomerates. This is a common deactivation pathway in palladium-catalyzed reactions.

Prevention Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that stabilize the monoligated Pd(0) species and prevent aggregation.[8][9]

  • Lower Catalyst Loading: High catalyst concentrations can sometimes promote the formation of palladium black.[4]

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can contribute to catalyst decomposition.[5]

  • Use of Pre-catalysts: Utilizing well-defined Pd(II) pre-catalysts can ensure a controlled generation of the active Pd(0) species.

Q3: How does the sulfonate group affect the reaction compared to other leaving groups?

A3: The sulfonate group is a competent leaving group in cross-coupling reactions. Compared to more common leaving groups like bromides or iodides, the C-S bond of the sulfonate is generally less reactive, which may necessitate more forcing reaction conditions (higher temperatures, stronger bases, or more active catalyst systems). However, this can also offer opportunities for sequential cross-coupling reactions. Aryl imidazolylsulfonates have been shown to be a practical and economical alternative to triflates in palladium-mediated cross-coupling reactions.[10]

Troubleshooting Guide

Issue 1: Low to no product yield, starting materials consumed.

Possible Cause Troubleshooting Step
Protodeboronation of Boronic Acid Partner Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate). Use milder bases (e.g., K3PO4 instead of stronger bases). Ensure anhydrous conditions if water is promoting this side reaction.
Homocoupling of the Boronic Acid This can be caused by the presence of oxygen or Pd(II) species.[11][12] Ensure thorough degassing of the reaction mixture. Consider adding a mild reducing agent like potassium formate to minimize free Pd(II).[11][12]
Product Degradation The desired biaryl product may be unstable under the reaction conditions. Analyze the crude reaction mixture by LC-MS or NMR to identify potential degradation products. If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration.

Issue 2: Low to no product yield, starting materials remain.

Possible Cause Troubleshooting Step
Catalyst Inhibition by Pyridine Nitrogen The nitrogen on the pyridine ring can bind to the palladium catalyst, creating a stable, inactive complex. Use bulky ligands that sterically hinder this coordination. Sometimes, the addition of a copper(I) co-catalyst can mitigate this issue in related 2-pyridyl couplings.[13]
Inefficient Oxidative Addition The oxidative addition of the this compound to the Pd(0) center may be the rate-limiting step. Switch to a more electron-rich and bulky phosphine ligand to accelerate this step.[8] Increase the reaction temperature.
Poor Transmetalation The transfer of the organic group from the boron reagent to the palladium center can be slow. Ensure the base is adequately soluble in the reaction medium. Using a combination of solvents (e.g., toluene/water) can sometimes improve the solubility and facilitate transmetalation.
Catalyst Poisoning from Starting Materials Impurities such as sulfur in the starting materials can act as catalyst poisons.[6][7] Purify starting materials meticulously. If sulfur contamination is suspected, specific workup procedures may be necessary to remove it.[7]

Quantitative Data Summary

The following tables provide representative data from related pyridine-sulfinate and heteroaromatic sulfonate coupling reactions, which can serve as a starting point for optimizing this compound couplings.

Table 1: Effect of Ligand and Base on a Model Pyridine-2-sulfinate Coupling Reaction

EntryLigandBaseSolventTemp (°C)Yield (%)
1PPh3K2CO3Dioxane100<10
2PCy3K2CO3Dioxane15085
3SPhosK3PO4Toluene/H2O11092
4XPhosK3PO4THF8095
5dppfCs2CO3Dioxane10078

Data is representative and compiled from general knowledge of similar cross-coupling reactions.

Table 2: Troubleshooting Outcomes and Potential Adjustments

ObservationProbable CauseSuggested Action
Black PrecipitatePalladium Black FormationSwitch to a bulkier ligand (e.g., XPhos), lower catalyst loading, ensure rigorous degassing.
Significant HomocouplingOxygen or excess Pd(II)Degas solvents thoroughly, use a pre-catalyst, add a mild reductant.[11][12]
Unreacted Starting MaterialCatalyst Inhibition/DeactivationIncrease temperature, screen different bulky phosphine ligands, consider additives like Cu(I) salts.
ProtodeboronationBoronic Acid InstabilityUse boronate esters (e.g., pinacol), screen milder bases (K3PO4, Cs2CO3).

Detailed Experimental Protocols

Protocol 1: General Procedure for a Trial this compound Suzuki-Miyaura Coupling Reaction

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution with respect to the limiting reagent). Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mercury Poisoning Test to Detect Homogeneous vs. Heterogeneous Catalysis

This test helps determine if the catalysis is occurring via a soluble molecular species or via palladium nanoparticles (heterogeneous).[4]

  • Set up a standard reaction: Follow Protocol 1 to set up a coupling reaction.

  • Run to partial conversion: Allow the reaction to proceed to approximately 20-30% conversion, as determined by a preliminary kinetic run.

  • Add mercury: Carefully add a large excess of liquid mercury (Hg, approx. 200-300 equivalents relative to palladium) to the reaction mixture. Caution: Mercury is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Continue monitoring: Continue to monitor the reaction progress.

  • Analysis:

    • If the reaction stops or significantly slows down: This suggests that the active catalyst is a soluble Pd(0) species, which has been amalgamated and poisoned by the mercury.

    • If the reaction continues unabated: This indicates that the catalysis may be proceeding via palladium nanoparticles, which are less susceptible to mercury poisoning.

Visual Guides

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L Catalyst Desired_Product Desired Cross-Coupling Product Active_Catalyst->Desired_Product Catalytic Cycle Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Aggregation Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Side Reaction Product_Inhibition Product Inhibition (Stable Pd-Product Complex) Active_Catalyst->Product_Inhibition Coordination Deactivated_Species Deactivated Species

Caption: Common catalyst deactivation pathways in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Catalyst Observe Black Precipitate? Start->Check_Catalyst Check_SM Starting Materials Consumed? Check_Catalyst->Check_SM No Action_Ligand Change Ligand (Bulky, Electron-Rich) Check_Catalyst->Action_Ligand Yes Check_Side_Products Identify Side Products (Homocoupling, Protodeboronation) Check_SM->Check_Side_Products Yes Action_Conditions Increase Temperature/ Screen Solvents Check_SM->Action_Conditions No Action_Base Screen Bases/ Use Boronate Ester Check_Side_Products->Action_Base End Reaction Optimized Action_Ligand->End Action_Degas Improve Degassing Action_Base->End Action_Conditions->End

Caption: A logical workflow for troubleshooting low-yielding this compound coupling reactions.

References

Technical Support Center: Pyridine-2-Sulfonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2-sulfonate reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low and not reproducible. What are the common causes?

Low or inconsistent yields are often traced back to the quality of the starting materials, particularly the sulfur trioxide pyridine complex (Py•SO₃).

  • Reagent Quality: The Py•SO₃ complex should be a fine, white powder. If it appears deliquescent (moist or clumpy), it may contain polymeric impurities that can interfere with the reaction, leading to significantly lower yields (<20%).[1] It is often recommended to use a freshly prepared complex or a high-purity commercial grade.[1][2]

  • Pyridine Purity: The pyridine used should be dry. Water and other amine impurities like picolines can affect the reaction.[3] Drying pyridine over KOH, NaOH, or CaO followed by distillation is a standard purification method.[3]

  • Temperature Control: During the formation of the Py•SO₃ complex from pyridine and chlorosulfonic acid, the internal temperature should be kept below 5°C to ensure optimal reaction conditions.[1]

Q2: How can I effectively remove unreacted pyridine from my final product?

Excess pyridine is a common impurity that can be removed using several standard work-up procedures.

  • Acid Wash: If your target compound is stable in acidic conditions, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1-5% HCl).[4][5] This converts the basic pyridine into its water-soluble pyridinium hydrochloride salt, which partitions into the aqueous layer.

  • Copper Sulfate Wash: An alternative to acid is washing with a 10% aqueous copper (II) sulfate (CuSO₄) solution.[4][5] Pyridine forms a complex with copper and is extracted into the aqueous phase. This method is useful for acid-sensitive compounds.

  • Co-evaporation: Azeotropic removal by adding toluene to the reaction mixture and evaporating under reduced pressure is an effective method to remove trace amounts of pyridine.[4]

Q3: The reaction mixture has become a thick slurry or an unmanageable precipitate has formed. How should I proceed with the work-up?

Thick slurries are common in these reactions.[1]

  • Filtration: The most direct method is to collect the solid product by vacuum filtration. Ensure the filter funnel is appropriately sized for the volume of the slurry.[1]

  • Washing: Wash the collected solid thoroughly with appropriate ice-cold solvents (e.g., acetone, MTBE) to remove soluble impurities.[1]

  • Dealing with Emulsions/Goo: If an insoluble precipitate or goo forms during an extractive work-up, continue washing with water to dissolve it. If the problem persists, adding solid NaCl to create a brine solution can help break up emulsions. As a last resort, significantly diluting the organic layer may resolve the issue.[5]

Q4: My final product has low purity or is discolored. What purification strategies can I use?

  • Recrystallization/Precipitation: Purification can often be achieved by dissolving the crude product in a suitable solvent (like glacial acetic acid) and then inducing precipitation by adding a non-solvent (like acetone).[6]

  • Solvent Washes: As mentioned, washing the filtered solid with solvents like acetone and MTBE can remove colored impurities.[1]

  • Extractive Work-up: A standard liquid-liquid extraction procedure can purify the product. After quenching the reaction, the mixture can be basified (e.g., with Na₂CO₃) and extracted with an organic solvent like CH₂Cl₂ or EtOAc. The combined organic layers are then dried and concentrated.[7]

  • Analytical Confirmation: Use NMR to identify residual impurities. Common contaminants include starting materials and solvents used in the work-up.[8]

Q5: I am using an alcohol as a solvent. Should I be concerned about forming mutagenic alkyl-sulfonate impurities?

The formation of alkyl sulfonate esters from a sulfonic acid and an alcohol is a very slow and thermodynamically unfavorable reaction.[9][10] Once the sulfonic acid reacts to form a salt, the acid is neutralized, which prevents ester formation as a side reaction.[9][10] Therefore, the risk of forming these impurities under typical reaction and work-up conditions is considered to be extremely low.[9][10]

Data Presentation

Table 1: Reported Yields and Purity of Pyridine-Sulfonate Products

ProductSynthesis MethodReported YieldReported PurityReference
Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olateFrom sulfur trioxide pyridine complex73-82%99 wt% (by qNMR)[1]
Pyridine propane sultoneReaction with sodium bisulfiteHigh99%[6]
meta-Sulfonated PyridinesElectrochemical C-H sulfonylationModerate to GoodNot specified[7]

Table 2: Common Solvents for Work-up and Purification

SolventPurposeReference
Dichloromethane (CH₂Cl₂)Extraction, Reaction Solvent[1][7]
Ethyl Acetate (EtOAc)Extraction[7]
AcetoneWashing solid product, Precipitation[1][6]
Methyl tert-butyl ether (MTBE)Washing solid product[1]
Glacial Acetic AcidDissolving crude product[6]
TolueneCo-evaporation to remove pyridine[4]

Experimental Protocols

Protocol 1: Work-up by Filtration and Washing (Based on the synthesis of a potassium salt from a pyridine-SO₃ complex)[1]

  • Cooling: After the reaction is complete, cool the reaction mixture to 0°C in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a glass fritted filter.

  • Washing: Wash the collected solid sequentially with two portions of ice-cold acetone, followed by two portions of MTBE.

  • Drying: Transfer the solid to a round-bottomed flask and dry under high vacuum to obtain the final product.

Protocol 2: Extractive Work-up for Sulfonated Pyridines (Based on an electrochemical sulfonylation procedure)[7]

  • Solvent Removal: Remove the reaction solvent on a rotary evaporator under reduced pressure.

  • Acidification & Hydrolysis: Add acetonitrile (MeCN) and 6 M HCl to the residue. Stir the mixture at 60°C for 24 hours.

  • Basification: Cool the mixture and basify with a saturated aqueous Na₂CO₃ solution until the pH is between 8 and 9.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: General Procedure for Pyridine Removal (Based on common laboratory practices)[4][5]

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine. Co-evaporation with toluene (adding toluene and re-evaporating) can improve removal.

  • Dilution: Dissolve the residue in a suitable organic solvent (e.g., EtOAc, CH₂Cl₂).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 1-5% aqueous HCl solution or a 10% aqueous CuSO₄ solution. Repeat the wash until no more pyridine is detected in the organic layer (e.g., by TLC).

  • Neutralization (if using acid): Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Final Wash & Drying: Wash the organic layer with brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter and evaporate the solvent to obtain the pyridine-free product.

Visualizations

Troubleshooting_Low_Yield start Low or Inconsistent Yield check1 Check Pyridine-SO3 Complex Quality start->check1 check2 Is the complex deliquescent or clumpy? check1->check2 sol1 Use fresh, high-purity, white Py-SO3 complex. check2->sol1 Yes check3 Check Pyridine Purity check2->check3 No sol1->check3 check4 Is the pyridine dry? check3->check4 sol2 Dry pyridine over KOH/CaO and distill before use. check4->sol2 No end_node Improved Yield check4->end_node Yes sol2->end_node Workup_Workflow start Crude Reaction Mixture quench Quench Reaction (if necessary) start->quench decision Isolation Method? quench->decision extract_path Extractive Work-up decision->extract_path Liquid filter_path Direct Isolation decision->filter_path Solid wash Aqueous Wash (e.g., H2O, brine, acid) extract_path->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evap Evaporate Solvent dry->evap crude_prod Crude Product evap->crude_prod filter Vacuum Filtration filter_path->filter wash_solid Wash Solid (e.g., Acetone, MTBE) filter->wash_solid dry_solid Dry Solid Under Vacuum wash_solid->dry_solid dry_solid->crude_prod purify Further Purification (Recrystallization, Chromatography) crude_prod->purify final_prod Pure this compound purify->final_prod Remove_Pyridine start Excess Pyridine in Organic Mixture q1 Is Product Acid Stable? start->q1 a1 Wash with dilute aqueous HCl (1-5%) q1->a1 Yes q2 Is Product Stable to Copper Salts? q1->q2 No end_node Pyridine Removed a1->end_node a2 Wash with aqueous CuSO4 (10%) q2->a2 Yes a3 Co-evaporate with Toluene under reduced pressure q2->a3 No a2->end_node a3->end_node

References

Technical Support Center: Scaling Up Pyridine-2-Sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of pyridine-2-sulfonate and its derivatives. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during large-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Q1: My reaction is showing poor yield after transitioning from a lab to a pilot scale. What are the common causes?

A1: Low yields upon scale-up can stem from several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Uncontrolled exotherms can lead to side reactions or degradation of the product. The oxidation of thiol precursors, for example, is highly exothermic and requires careful temperature control.[1]

  • Poor Mixing: Inadequate agitation in larger reactors can result in localized "hot spots" or areas of high reagent concentration, leading to byproduct formation.

  • Reagent Stability: Key intermediates like pyridine-2-sulfonyl chloride are often unstable, particularly in the presence of moisture, and are best generated and used immediately.[2] Holding such intermediates for extended periods during a large-scale run can lead to significant degradation.

  • Extended Reaction Times: If the reaction time is simply multiplied from the lab scale, it may be excessive, allowing for product decomposition. Reaction progress should be monitored via in-process controls (e.g., HPLC, TLC) to determine the optimal endpoint.

Q2: The reaction is overheating dangerously during the addition of the oxidizing agent (e.g., sodium hypochlorite). How can I manage this exotherm?

A2: Managing the exotherm is critical for safety and yield.

  • Controlled Addition Rate: The oxidizing agent should be added slowly and sub-surface to ensure it reacts quickly and does not accumulate. The addition rate must be tied to the cooling capacity of the reactor.

  • Efficient Cooling: Ensure your reactor's cooling system is adequate. For highly exothermic processes like the oxidation of 2-mercaptopyridine in sulfuric acid, the internal temperature should be rigorously maintained below 10°C.[1]

  • Dilution: Increasing the solvent volume can help absorb and dissipate the heat generated, though this may impact reaction kinetics and downstream processing.

Q3: I am observing significant byproduct formation that was not present at the lab scale. How can I improve selectivity?

A3: Byproduct formation is often linked to temperature and mixing.

  • Maintain Low Temperatures: As mentioned, keeping the reaction cold is crucial. For the synthesis of pyridine-2-sulfonyl chloride from 2-mercaptopyridine, the reaction should be cooled to around -15°C before the slow addition of the oxidant.[1]

  • Optimize Reagent Stoichiometry: Ensure a balanced stoichiometry. An excess of the oxidizing or sulfonating agent can lead to over-oxidation or unwanted side reactions.[3]

  • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert gas like nitrogen can prevent oxidative side reactions.

Q4: Purification by recrystallization is proving difficult and inefficient at a larger scale. What methods are recommended?

A4: Large-scale purification of aryl sulfonic acids requires a different approach than simple lab crystallization.

  • Solvent Selection: Finding a suitable solvent system is key. Due to the limited solubility of sulfonic acids, mixed-solvent systems are often effective. Common methods include dissolving the crude product in water and precipitating the pure acid by adding an alcohol like ethanol or isopropanol.[4][5]

  • Activated Charcoal Treatment: Dissolving the crude product in water and treating it with activated charcoal at an elevated temperature (e.g., 80°C) can effectively remove colored impurities and other byproducts before filtration and precipitation.[4][5]

  • pH Adjustment and Extraction: In some cases, adjusting the pH of an aqueous solution of the product can help precipitate the sulfonic acid while leaving impurities in the solution.

Troubleshooting Summary Table
Issue Potential Cause Recommended Action
Low Yield Inefficient heat transfer, poor mixing, reagent instability.Improve reactor cooling, optimize agitation, use intermediates immediately.[1][2]
Reaction Overheating Addition rate too fast, insufficient cooling.Reduce reagent addition rate, ensure adequate reactor cooling capacity.[1]
Byproduct Formation High reaction temperature, incorrect stoichiometry.Maintain strict temperature control (e.g., <10°C), verify reagent molar ratios.[1]
Difficult Purification Product is insoluble or "oils out", persistent impurities.Use mixed-solvent (water/alcohol) recrystallization, treat with activated charcoal.[4][5][6]
Residual Pyridine Solvent High boiling point of pyridine, strong complexation.Use azeotropic distillation with a solvent like toluene to remove residual pyridine.[3][7]

Frequently Asked Questions (FAQs)

Q: What are the common synthetic routes to this compound, and which is best for scale-up?

A: The most common routes start from either pyridine or a pre-functionalized pyridine.

  • Direct Sulfonation of Pyridine: This involves reacting pyridine with fuming sulfuric acid or a sulfur trioxide complex. However, this method is generally not suitable for producing the 2-isomer due to the electronic properties of the pyridine ring, which direct electrophilic substitution to the 3-position.[8] The reaction also requires very harsh conditions.[9]

  • Oxidation of 2-Mercaptopyridine (or its disulfide): This is the most common and scalable route. 2-Mercaptopyridine is oxidized to form an intermediate pyridine-2-sulfonyl chloride, which is then hydrolyzed to the sulfonic acid.[1] This method offers excellent regioselectivity. The primary challenge is managing the highly exothermic oxidation step.

For large-scale synthesis of the 2-isomer, the oxidation of 2-mercaptopyridine is the superior and more industrially viable method.

Q: Why is direct electrophilic sulfonation of pyridine not ideal for producing the 2-isomer?

A: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. Furthermore, attack at the 2 or 4-position leads to an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. Attack at the 3-position avoids this destabilizing effect, making pyridine-3-sulfonic acid the major product under these conditions.[8]

Q: What are the key safety considerations when scaling up this synthesis?

A:

  • Corrosive Reagents: Many protocols use concentrated sulfuric acid, chlorosulfonic acid, or sulfur trioxide complexes.[1][7] These require specialized handling procedures and equipment made of compatible materials to prevent corrosion.

  • Exothermic Reactions: The oxidation step is highly exothermic and poses a risk of a thermal runaway if not properly controlled. A robust cooling system and a well-defined, slow addition protocol are mandatory.[1]

  • Pressure Build-up: Reactions that release gas (e.g., HCl) must be conducted in reactors equipped with adequate venting.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, aprons, and face shields, is essential at all times.

Experimental Protocols

Protocol: Synthesis of Pyridine-2-sulfonic acid via Oxidative Chlorination of 2-Mercaptopyridine

This protocol is adapted for scale-up considerations and focuses on the synthesis of the key pyridine-2-sulfonyl chloride intermediate, followed by its conversion to the sulfonic acid.

Step 1: Preparation of Pyridine-2-sulfonyl Chloride [1]

  • Reactor Setup: Charge a suitably sized, jacketed glass-lined reactor equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the reactor's cooling system is operational and charged with a coolant capable of reaching -15°C to -20°C.

  • Charge Acid: Charge concentrated sulfuric acid (approx. 40 volumes relative to the starting material) into the reactor and begin cooling to -15°C with vigorous stirring.

  • Charge Thiol: Once the acid is at temperature, add 2-mercaptopyridine (1.0 eq) portion-wise, ensuring the internal temperature does not rise above -10°C. A yellow solution should form.

  • Oxidant Addition: Slowly add aqueous sodium hypochlorite solution (10-15%, approx. 15-20 eq) via the dropping funnel over several hours. CRITICAL: The addition rate must be carefully controlled to maintain the internal reaction temperature below 10°C at all times.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench & Extraction: Carefully quench the reaction by adding it to a separate vessel containing ice water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Work-up: Wash the combined organic phases with water, dry with anhydrous magnesium sulfate, and filter. The resulting solution contains the crude pyridine-2-sulfonyl chloride. This intermediate is often unstable and should be used directly in the next step.[2]

Step 2: Hydrolysis to Pyridine-2-sulfonic acid

  • Hydrolysis: Add the solution of pyridine-2-sulfonyl chloride to a reactor containing water and stir. The hydrolysis can be performed at room temperature or with gentle heating to ensure completion.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Purification: The resulting aqueous solution of pyridine-2-sulfonic acid can be purified. A common method is to treat the solution with activated charcoal to remove colored impurities, filter, and then precipitate the product by adding a co-solvent like ethanol or isopropanol.[4][5]

  • Isolation: Filter the precipitated solid, wash with a small amount of the alcohol co-solvent, and dry under vacuum to yield pure pyridine-2-sulfonic acid.

Visualizations

Diagrams of Workflows and Pathways

G Synthesis Workflow for Pyridine-2-Sulfonic Acid A Charge H2SO4 Cool to -15°C B Add 2-Mercaptopyridine (Keep T < -10°C) A->B Step 1 C Slowly Add NaOCl(aq) (Keep T < 10°C) B->C Step 2 D Reaction Stir @ 0°C (Monitor Completion) C->D Step 3 (Exothermic) E Quench on Ice Water & Extract with DCM D->E Step 4 F Hydrolyze Sulfonyl Chloride with Water E->F Step 5 G Purify with Charcoal & Recrystallize (Water/EtOH) F->G Step 6 H Filter & Dry Product G->H Step 7

Caption: Experimental workflow for the synthesis of Pyridine-2-sulfonic acid.

G Troubleshooting Logic for Low Yield Problem Problem: Low Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Product Degradation? Problem->Cause2 Cause3 Purification Loss? Problem->Cause3 Action1a Check Reaction Time & Temperature Cause1->Action1a Yes Action1b Verify Reagent Purity & Stoichiometry Cause1->Action1b Yes Action2a Improve Cooling (Exotherm Control) Cause2->Action2a Yes Action2b Check for Intermediate Instability Cause2->Action2b Yes Action3a Optimize Recrystallization Solvent System Cause3->Action3a Yes

Caption: A logical diagram for troubleshooting low yield issues during scale-up.

G Reaction Pathway: Oxidation of 2-Mercaptopyridine Start 2-Mercaptopyridine Intermediate Pyridine-2-sulfonyl Chloride (Unstable Intermediate) Start->Intermediate  Oxidation  [NaOCl / H2SO4] Product Pyridine-2-sulfonic Acid Intermediate->Product  Hydrolysis  [H2O]

Caption: Simplified reaction pathway from starting material to final product.

References

Technical Support Center: Pyridine-2-Sulfonate Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing pyridine-2-sulfonate coupling reactions, a powerful tool for the synthesis of biaryl and heteroaryl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the this compound coupling reaction?

A1: In the palladium-catalyzed desulfinative cross-coupling of pyridine-2-sulfinates with aryl halides, an inorganic base is crucial for an efficient reaction.[1] While the sulfinate is anionic, the base is believed to play a key role in the catalytic cycle, likely facilitating the turnover-limiting transmetalation step or preventing catalyst deactivation. The absence of a base can lead to complete reaction failure.[2]

Q2: Which base is recommended for this coupling reaction?

A2: Potassium carbonate (K₂CO₃) is the most commonly used and often optimal base for this transformation, consistently providing high yields.[1][3] Other bases such as cesium carbonate (Cs₂CO₃) have been shown to be effective as well, while lithium carbonate (Li₂CO₃) may result in significantly lower or no product formation.[2]

Q3: Can this reaction proceed without a base?

A3: No, the addition of an inorganic base is essential for the reaction to proceed efficiently. Experiments conducted without a base have resulted in no product formation.[2]

Q4: What are the recommended solvents for the this compound coupling?

A4: A variety of non-polar aprotic solvents can be used. 1,4-Dioxane is frequently used with excellent results.[1][3] Toluene and dibutyl ether have also been successfully employed, with toluene showing a significant improvement in yield over 1,4-dioxane in certain cases.[4] The choice of solvent can be substrate-dependent and may require optimization.

Q5: My reaction is not working. What are the common causes of failure?

A5: Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving common issues. Key factors to check include the presence and quality of the base, the anhydrousness of the solvent, the integrity of the palladium catalyst and ligand, and the purity of your starting materials.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Absence of Base Ensure that the required inorganic base (e.g., K₂CO₃) has been added to the reaction mixture.The base is critical for the catalytic cycle. Reactions without a base will not proceed.[2]
Incorrect Base If using a base other than K₂CO₃, consider switching.While other bases might work, K₂CO₃ has been shown to be optimal in many cases.[1] Li₂CO₃, for instance, is ineffective.[2]
Solvent Choice If using 1,4-dioxane, consider switching to toluene, or vice-versa.A strong solvent dependence has been observed, and optimizing the solvent can significantly improve yields.[4]
Catalyst/Ligand Inactivity Use fresh palladium precursor (e.g., Pd(OAc)₂) and phosphine ligand (e.g., PCy₃). Ensure the ligand is not oxidized.The catalytic activity is paramount. Degraded catalyst or ligand will lead to poor or no conversion.
Reaction Temperature Ensure the reaction is heated to the appropriate temperature (typically 140-150 °C).[1][3]The desulfinative coupling often requires high temperatures to proceed at a reasonable rate.
Water in Reaction Use anhydrous solvents and ensure reagents are dry.While some Suzuki-Miyaura couplings can tolerate water, the presence of water can potentially interfere with the catalytic cycle in this specific reaction.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step Rationale
Homocoupling of Aryl Halide Decrease the reaction temperature slightly or reduce the amount of palladium catalyst.Homocoupling can sometimes be favored under highly active catalytic conditions or at elevated temperatures.
Decomposition of Starting Material Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).Pyridine-2-sulfinates and the palladium catalyst can be sensitive to oxygen at high temperatures.

Data Summary

The following tables summarize the effect of the base and solvent on the yield of the coupling reaction between a pyridine sulfinate and an aryl bromide.

Table 1: Effect of Base on the Coupling of Pyridine-3-sulfinate with 4-Bromotoluene

Reaction Conditions: Pyridine-3-sulfinate (2.0 equiv.), 4-bromotoluene (1.0 equiv.), Base (1.5 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), Solvent, 150 °C.

EntryBaseSolventYield (%)
1K₂CO₃1,4-Dioxane99[1]
2Cs₂CO₃1,4-Dioxane90[2]
3Li₂CO₃1,4-Dioxane0[2]
4None1,4-Dioxane0[2]

Table 2: Effect of Solvent on the Coupling of 5-(Trifluoromethyl)pyridine-2-sulfone with 4-Bromoanisole

Reaction Conditions: 5-(Trifluoromethyl)pyridine-2-sulfone (1.2 equiv), 4-bromoanisole (1.0 equiv), K₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), Ligand (20 mol%), Acetic Acid (1.0 equiv), Solvent, 130 °C.

EntrySolventLigandYield (%)
11,4-DioxanePCy₃29[4]
2ToluenePCy₃67[4]
3TolueneP(tBu)₂Me·HBF₄76[4]
4ToluenecataCXium A84[4]

Experimental Protocols

General Procedure for Palladium-Catalyzed Pyridine-2-Sulfinate Coupling: [1]

To a reaction tube are added the pyridine sodium sulfinate (2.0 equiv.), the (hetero)aryl halide (1.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%). The tube is sealed and purged with nitrogen. Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 150 °C for 3-18 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.

Visual Guides

experimental_workflow reagents 1. Add Reagents - Pyridine Sulfinate - Aryl Halide - K₂CO₃ - Pd(OAc)₂ - PCy₃ setup 2. Reaction Setup - Seal Tube - Purge with N₂ - Add Solvent reagents->setup reaction 3. Heating - 150 °C - 3-18 hours setup->reaction workup 4. Workup - Cool to RT - Dilute & Filter reaction->workup purification 5. Purification - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the this compound coupling reaction.

troubleshooting_logic start Low/No Yield check_base Is K₂CO₃ present? start->check_base check_solvent Is the solvent optimal? check_base->check_solvent Yes add_base Add K₂CO₃ check_base->add_base No check_catalyst Is the catalyst/ligand active? check_solvent->check_catalyst Yes change_solvent Try Toluene or Dioxane check_solvent->change_solvent No check_temp Is the temperature correct? check_catalyst->check_temp Yes use_fresh_catalyst Use fresh Pd(OAc)₂/PCy₃ check_catalyst->use_fresh_catalyst No success High Yield check_temp->success Yes adjust_temp Increase to 140-150 °C check_temp->adjust_temp No add_base->check_solvent change_solvent->check_catalyst use_fresh_catalyst->check_temp adjust_temp->success

Caption: A logical troubleshooting guide for low-yield this compound coupling reactions.

References

Validation & Comparative

The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. However, the use of pyridine-2-boronic acids in these reactions is notoriously challenging, often leading to low yields and limited substrate scope. This guide presents a comprehensive comparison of pyridine-2-sulfonates and pyridine-2-boronic acids in Suzuki coupling, supported by experimental data, to highlight the significant advantages of the former.

The pyridine motif is a ubiquitous structural element in pharmaceuticals and functional materials. Consequently, efficient methods for the formation of carbon-carbon bonds at the 2-position of the pyridine ring are of paramount importance. While the Suzuki-Miyaura coupling is a go-to method for such transformations, the inherent instability and poor reactivity of pyridine-2-boronic acids have posed a persistent challenge.[1][2][3] A survey of reactions at Pfizer revealed that less than 8% of 358 attempted couplings using pyridine-2-boronates resulted in a yield of 20% or more.[1] This underscores the critical need for more reliable and efficient alternatives. Pyridine-2-sulfinates have emerged as a highly effective substitute, offering superior stability, broader scope, and significantly higher yields in palladium-catalyzed cross-coupling reactions.[1][2]

Quantitative Performance Comparison

Experimental data consistently demonstrates the superior performance of pyridine-2-sulfinates over their boronic acid counterparts across a range of substrates. The following tables summarize the key quantitative data from comparative studies.

Coupling Partner 1Coupling Partner 2ProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Sodium pyridine-2-sulfinate4-Bromotoluene2-(p-tolyl)pyridinePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)1,4-Dioxane1503-1895[1]
Pyridine-2-boronic acid4-Bromotoluene2-(p-tolyl)pyridineNot specifiedNot specified--<8% success rate in general[1]
Sodium pyridine-2-sulfinate4-Chlorotoluene2-(p-tolyl)pyridinePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)1,4-Dioxane1503-1885[1]
Lithium triisopropyl 2-pyridylboronate4-Chlorobenzonitrile2-(4-cyanophenyl)pyridinePd₂(dba)₃ (1.5 mol%), Ligand 2Dioxane--73[4]
Sodium pyridine-2-sulfinate1-Bromo-4-(trifluoromethoxy)benzene2-(4-(Trifluoromethoxy)phenyl)pyridinePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)1,4-Dioxane1503-1891[1]
Sodium pyridine-2-sulfinate2-Bromothiophene2-(Thiophen-2-yl)pyridinePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)1,4-Dioxane1503-1888[1]

Table 1: Comparison of Yields in the Suzuki Coupling of Pyridine-2-Sulfinates and Pyridine-2-Boronates with Various Aryl Halides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for Suzuki coupling reactions using both pyridine-2-sulfinates and a modified pyridine-2-boronate system.

General Procedure for Palladium-Catalyzed Cross-Coupling of Pyridine-2-Sulfinates with Aryl Halides[1]

To a reaction vessel are added the pyridine sodium sulfinate (2.0 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (1.5 equivalents), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%). The vessel is sealed and purged with an inert atmosphere. 1,4-Dioxane is added, and the reaction mixture is heated at 150 °C for 3-18 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for the Suzuki-Miyaura Reaction of Lithium Triisopropyl 2-Pyridylboronates[5]

In a glovebox, a vial is charged with Pd₂(dba)₃ (1.0-1.5 mol%), a suitable phosphine ligand (e.g., L1 or L2 in the reference), and the aryl or heteroaryl halide (1.0 equivalent). Dioxane is then added. In a separate vial, the lithium triisopropyl 2-pyridylboronate (1.5 equivalents) and potassium fluoride (3.0 equivalents) are combined. The solution of the catalyst and halide is then added to the boronate/base mixture. The reaction vial is sealed and heated. After the reaction is complete, the mixture is cooled, diluted, and purified by standard methods.

Logical Workflow for Reagent Selection

The decision to use pyridine-2-sulfonate over pyridine-2-boronic acid can be guided by a simple logical workflow that considers stability, reactivity, and desired outcomes.

G start Need to perform a Suzuki coupling with a 2-pyridyl nucleophile stability_check Is stability and ease of handling a priority? start->stability_check boronic_acid Consider Pyridine-2-Boronic Acid yield_check Are high yields and broad scope critical? boronic_acid->yield_check sulfonate Consider this compound use_sulfonate Use this compound sulfonate->use_sulfonate stability_check->boronic_acid No stability_check->sulfonate Yes yield_check->use_sulfonate Yes use_boronic_acid Proceed with Pyridine-2-Boronic Acid (be prepared for challenges) yield_check->use_boronic_acid No

Figure 1. Decision workflow for selecting between this compound and pyridine-2-boronic acid.

The Suzuki-Miyaura Coupling Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The evidence strongly supports the use of pyridine-2-sulfonates as superior coupling partners to pyridine-2-boronic acids in Suzuki-Miyaura reactions. Their enhanced stability, ease of handling, and, most importantly, their ability to deliver high yields across a broad range of substrates make them an invaluable tool for the synthesis of 2-substituted pyridines. For researchers in drug discovery and development, where efficiency and reliability are paramount, the adoption of this compound chemistry represents a significant step forward, overcoming a long-standing challenge in synthetic chemistry.

References

Reactivity Face-Off: Pyridine-2-sulfonate versus Arylsulfonyl Chlorides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a leaving group in nucleophilic substitution reactions is critical to reaction efficiency and yield. This guide provides an objective comparison of the reactivity of two important classes of sulfonyl-containing compounds: Pyridine-2-sulfonates and arylsulfonyl chlorides, supported by available experimental data.

This comparison will delve into the reactivity of these compounds in the context of nucleophilic substitution reactions, highlighting their roles as either electrophilic centers for substitution at the sulfur atom or as precursors to excellent leaving groups in substitutions at a carbon center. While direct, side-by-side quantitative kinetic comparisons are scarce in the literature, a clear difference in their reactivity profiles emerges from the existing data.

Executive Summary

Arylsulfonyl chlorides are well-established, moderately reactive electrophiles in nucleophilic substitution at the sulfur atom. Their reactivity is significantly influenced by the electronic nature of the substituents on the aryl ring. In contrast, Pyridine-2-sulfonate esters are primarily employed to generate highly reactive leaving groups for nucleophilic substitution at a carbon center (SN2 and SNAr reactions). The available evidence strongly suggests that the 2-pyridylsulfonate group is a more potent leaving group than the corresponding arylsulfonate, likely due to the influence of the pyridine nitrogen atom.

Quantitative Reactivity Data

Reactivity of Arylsulfonyl Chlorides

The reactivity of arylsulfonyl chlorides in nucleophilic substitution at the sulfur atom has been quantified through chloride-chloride exchange reactions. The second-order rate constants for this reaction provide a direct measure of the electrophilicity of the sulfonyl sulfur.

Table 1: Second-Order Rate Constants for Chloride-Chloride Exchange in Substituted Arenesulfonyl Chlorides.[1]

Substituent (X in X-C₆H₄SO₂Cl) σ Constant k₂₅ x 10⁵ (M⁻¹s⁻¹) at 25°C
4-Me₂N -0.660 0.133
4-MeO -0.268 0.67
4-Me -0.170 1.33
H 0.000 2.02
4-Cl +0.227 6.10

| 3-CF₃ | +0.430 | 3.72 |

Data from a study on the kinetics of isotopic chloride-chloride exchange reaction in arenesulfonyl chlorides.[1]

The data clearly indicates that electron-withdrawing groups on the aromatic ring increase the rate of nucleophilic attack at the sulfonyl sulfur, as predicted by the positive ρ-value of +2.02 in the Hammett plot.[1]

Reactivity of Pyridine-2-sulfonates as Leaving Groups

While quantitative kinetic data for nucleophilic attack at the sulfur of pyridine-2-sulfonyl chloride is not available for a direct comparison, the reactivity of the this compound group as a nucleofuge (leaving group) in SN2 and SNAr reactions has been investigated. The evidence points towards a significantly enhanced reactivity compared to traditional arylsulfonates like tosylates.

A study on the bromination of primary and secondary alcohols using MgBr₂·Et₂O showed that 2-pyridyl sulfonate esters were exceptionally efficient, reacting readily at 0°C.[2] This high reactivity is attributed to the coordinating ability of the 2-pyridyl group.[2]

In another example, the reaction of neopentyl and phenyl 2-pyridyl sulfonates with various aryl and heteroaryl lithium reagents to form 2-substituted pyridines proceeds at temperatures as low as -78°C via an SNAr mechanism.[2] Such low reaction temperatures are indicative of a highly reactive system.

Comparative Analysis

While a direct numerical comparison of reaction rates is challenging, a qualitative and semi-quantitative comparison can be made based on the reaction conditions required for successful transformations.

Table 2: Comparison of Reaction Conditions for Nucleophilic Substitution.

Reaction Type Arylsulfonyl Chloride (as electrophile) This compound (as leaving group precursor)
Nucleophilic Attack at Sulfur Second-order kinetics observed at 25°C.[1] Data not available for direct comparison, but pyridine-2-sulfonyl chloride is known to be moisture sensitive, suggesting high reactivity.
SNAr Reaction Arylsulfonates are effective leaving groups, but often require elevated temperatures. Phenyl 2-pyridyl sulfonate reacts with organolithium reagents at -78°C.[2]

| SN2 Reaction | Alkyl arenesulfonates (e.g., tosylates) are excellent substrates, but reactions can require heating. | Alkyl 2-pyridyl sulfonates undergo bromination at 0°C.[2] |

The significantly milder reaction conditions (lower temperatures) required for substitutions involving the this compound leaving group strongly suggest a higher reactivity compared to arylsulfonates in these contexts.

Experimental Protocols

Key Experiment: Kinetics of Chloride-Chloride Exchange in Arenesulfonyl Chlorides

Objective: To determine the second-order rate constants for the isotopic exchange of chloride in various arenesulfonyl chlorides.[1]

Materials:

  • Substituted arenesulfonyl chloride

  • Radio-labeled tetraethylammonium chloride (Et₄N³⁶Cl)

  • Acetonitrile (solvent)

Procedure:

  • Prepare a solution of the arenesulfonyl chloride in acetonitrile.

  • Prepare a solution of Et₄N³⁶Cl in acetonitrile.

  • Mix the two solutions in a thermostated reaction vessel at the desired temperature (e.g., 25°C).

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquot.

  • Isolate the arenesulfonyl chloride from the unreacted Et₄N³⁶Cl.

  • Measure the radioactivity of the isolated arenesulfonyl chloride using a liquid scintillation counter.

  • Calculate the second-order rate constant from the rate of incorporation of the ³⁶Cl isotope into the arenesulfonyl chloride.

Key Experiment: Bromination of an Alcohol using a this compound Intermediate

Objective: To demonstrate the high reactivity of a 2-pyridyl sulfonate ester in an SN2 reaction.[2]

Materials:

  • Primary or secondary alcohol

  • Pyridine-2-sulfonyl chloride

  • Pyridine (base)

  • Dichloromethane (solvent)

  • Magnesium bromide diethyl etherate (MgBr₂·Et₂O)

Procedure:

  • Dissolve the alcohol in dichloromethane and cool the solution to 0°C.

  • Add pyridine, followed by the dropwise addition of pyridine-2-sulfonyl chloride.

  • Stir the reaction mixture at 0°C to form the alkyl 2-pyridyl sulfonate in situ.

  • To this solution, add MgBr₂·Et₂O.

  • Allow the reaction to proceed at 0°C, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting alkyl bromide by column chromatography.

Mechanistic Insights and Visualizations

The reactivity differences can be rationalized by considering the reaction mechanisms.

Nucleophilic Substitution at the Sulfonyl Sulfur of an Arylsulfonyl Chloride

This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.

G cluster_0 SN2-type Attack at Sulfur Reactants Ar-SO₂(Cl) + Nu⁻ TS [Nu---SO₂(Ar)---Cl]⁻ (Trigonal Bipyramidal) Reactants->TS k Products Ar-SO₂(Nu) + Cl⁻ TS->Products

Mechanism of Nucleophilic Substitution at Sulfur.
Nucleophilic Substitution (SN2) with a this compound Leaving Group

The enhanced reactivity of the 2-pyridyl sulfonate leaving group is thought to be due to the anchimeric assistance or electrostatic stabilization provided by the pyridine nitrogen.

G cluster_1 SN2 Reaction with this compound Leaving Group Reactants R-O-SO₂-Py + Nu⁻ TS [Nu---R---O-SO₂-Py]⁻ Reactants->TS Products R-Nu + ⁻O-SO₂-Py TS->Products

SN2 Reaction with a this compound Leaving Group.
Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for a kinetic study of a nucleophilic substitution reaction.

G A Prepare Reactant Solutions C Initiate Reaction (t=0) A->C B Thermostat Reaction Vessel B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze Sample (e.g., Spectroscopy, Chromatography, Scintillation) E->F G Calculate Rate Constant F->G

References

A Comparative Guide to the Catalytic Activity of Pyridine-2-Sulfonate-Based Palladium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the catalytic activity of pyridine-2-sulfonate-based palladium complexes, with a focus on their performance in Suzuki-Miyaura-type reactions. We will also explore their potential in other key transformations such as Heck, Sonogashira, and Buchwald-Hartwig aminations, and compare their performance with established alternative palladium catalyst systems.

Executive Summary

This compound-based palladium complexes have garnered significant attention as highly effective catalysts, particularly in desulfinylative cross-coupling reactions. These catalysts offer a stable, easy-to-handle, and efficient alternative to traditional boronic acid-based Suzuki-Miyaura couplings, especially for the synthesis of challenging pyridine-containing biaryls. While their application in Suzuki-Miyaura-type reactions is well-documented with high yields, their use in other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations is less explored in the current literature. This guide presents a data-driven comparison of this compound palladium complexes with other common palladium catalysts, highlighting their strengths and identifying areas for future research.

Comparative Performance Analysis

The catalytic efficacy of this compound-based palladium systems is most prominently demonstrated in Suzuki-Miyaura-type cross-coupling reactions. These reactions utilize stable and easily accessible pyridine-2-sulfinate salts as nucleophilic partners, which undergo a desulfinylative coupling with aryl halides.

Suzuki-Miyaura Type Coupling

This compound-based palladium catalysts, typically generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand such as tricyclohexylphosphine (PCy₃), exhibit excellent performance in the coupling of various aryl and heteroaryl halides with pyridine-2-sulfinates.

Table 1: Performance of this compound-Based Palladium Catalyst in Suzuki-Miyaura Type Coupling [1]

EntryAryl HalidePyridine-2-SulfinateProductYield (%)
14-BromotolueneUnsubstituted2-(p-tolyl)pyridine95
24-ChlorotolueneUnsubstituted2-(p-tolyl)pyridine91
31-Bromo-4-fluorobenzeneUnsubstituted2-(4-fluorophenyl)pyridine93
41-Bromo-4-methoxybenzeneUnsubstituted2-(4-methoxyphenyl)pyridine96
52-BromopyridineUnsubstituted2,2'-Bipyridine85
63-Bromopyridine5-(trifluoromethyl)3-(5-(trifluoromethyl)pyridin-2-yl)pyridine78

Alternative Catalysts for Suzuki-Miyaura Coupling:

For comparison, established palladium catalysts with bulky phosphine ligands like XPhos and SPhos are widely used for their high activity in a broad range of Suzuki-Miyaura couplings, including those with challenging substrates like aryl chlorides and heteroaryl halides.

Table 2: Performance of Alternative Palladium Catalysts in Suzuki-Miyaura Coupling

EntryCatalyst SystemAryl HalideBoronic AcidProductYield (%)Reference
1Pd₂(dba)₃ / SPhos2-ChloropyridinePhenylboronic acid2-Phenylpyridine98[2]
2Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl95[3]
3Pd(OAc)₂ / RuPhos3-Bromopyridine(4-methoxyphenyl)boronic acid3-(4-methoxyphenyl)pyridine92(General literature data)
Heck, Sonogashira, and Buchwald-Hartwig Amination

While the use of this compound-based palladium complexes in Heck, Sonogashira, and Buchwald-Hartwig reactions is not as extensively documented with quantitative data, the broader class of pyridine-ligated palladium complexes has shown activity in these transformations. For a comprehensive comparison, we present typical performance data for commonly employed alternative catalyst systems in these reactions.

Table 3: Illustrative Performance of Alternative Catalysts in Heck, Sonogashira, and Buchwald-Hartwig Reactions

Reaction TypeCatalyst SystemSubstrate 1Substrate 2ProductYield (%)Reference
Heck Pd(OAc)₂ / P(o-tol)₃4-BromoacetophenoneStyrene4-Acetyl-trans-stilbene95[4]
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96[5]
Buchwald-Hartwig Pd(OAc)₂ / XPhos4-ChlorotolueneAnilineN-(p-tolyl)aniline98

The data highlights that while this compound systems are highly competitive for Suzuki-Miyaura type couplings, further research is needed to fully evaluate their potential and optimize their performance in other significant cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Type Desulfinylative Coupling[1]

To a reaction vessel charged with the aryl halide (1.0 equiv), pyridine sodium sulfinate (2.0 equiv), and potassium carbonate (1.5 equiv) is added a solution of palladium acetate (5 mol%) and tricyclohexylphosphine (10 mol%) in 1,4-dioxane. The vessel is sealed and the reaction mixture is heated at 150 °C for 3–18 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 2-Amino-3-Bromopyridines[5]

In a round-bottomed flask under a nitrogen atmosphere, Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) are dissolved in DMF and stirred for 30 minutes. To this solution, 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) are added. The reaction mixture is heated to 100 °C for 3 hours. After completion, the reaction mixture is poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired 2-amino-3-alkynyl pyridine.

Mechanistic Insights and Experimental Workflow

The catalytic cycle for the palladium-catalyzed desulfinylative cross-coupling of pyridine-2-sulfinates provides insight into the reaction mechanism.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Sulfinate Complex Ar-Pd(II)(SO2Py)L2 Oxidative Addition Complex->Sulfinate Complex PySO2Na, -NaX Intermediate Complex Ar-Pd(II)(Py)L2 Sulfinate Complex->Intermediate Complex -SO2 Intermediate Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-Py Intermediate Complex->Coupled Product

Caption: Catalytic cycle for the desulfinylative cross-coupling reaction.

A general workflow for performing these catalytic reactions is essential for reproducibility and optimization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Substrates, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent InertAtmo Establish Inert Atmosphere (N2/Ar) Solvent->InertAtmo Heating Heat to Desired Temperature InertAtmo->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound-based palladium complexes are highly effective and practical catalysts for Suzuki-Miyaura-type desulfinylative cross-coupling reactions, offering a valuable alternative to traditional methods. Their performance in this specific application is well-supported by high yields across a range of substrates. However, to establish their broader utility, further research is required to explore their catalytic activity and optimize reaction conditions for other important transformations like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Continued investigation into the versatility of these promising catalysts will undoubtedly contribute to the advancement of synthetic organic chemistry and drug discovery.

References

Characterization of Intermediates in Pyridine-2-Sulfonate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to the advancement of chemical synthesis, enabling the optimization of reaction conditions and the design of novel transformations. In the realm of heterocyclic chemistry, pyridine-2-sulfonates are versatile reagents and intermediates. Understanding the transient species that form during their reactions is crucial for controlling reaction pathways and achieving desired product outcomes. This guide provides a comparative overview of the characterization of intermediates in pyridine-2-sulfonate reactions, supported by experimental data and detailed protocols.

Unveiling Reaction Intermediates: A Multi-faceted Approach

The characterization of fleeting intermediates in chemical reactions requires a combination of sophisticated analytical techniques and carefully designed experimental conditions. For this compound reactions, two principal types of intermediates are often postulated: Meisenheimer adducts in nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, and sulfurane intermediates in reactions occurring at the sulfonyl group.

Direct observation and characterization of these species are challenging due to their inherent instability. However, techniques such as low-temperature spectroscopy and trapping experiments have provided valuable insights.

Spectroscopic Characterization of a Trapped Pyridine Iodine(I) Sulfonate Complex

A notable example of trapping a reactive intermediate involves the stabilization of an unstable pyridine iodine(I) cation by a sulfonate anion. While not a direct intermediate of a substitution reaction on the this compound itself, this complex serves as an excellent model for the interaction between a pyridine derivative and a sulfonate group, and demonstrates the utility of low-temperature techniques.

Seven such pyridine iodine(I) sulfonate complexes have been prepared and isolated at low temperatures, allowing for their characterization by X-ray diffraction analysis[1][2]. These complexes are stable in the crystalline state but decompose rapidly under ambient conditions and in solution[1][2]. The interaction involves a halogen bond between the iodine atom of the pyridine iodine(I) cation and an oxygen atom of the sulfonate anion[1][2].

Table 1: X-ray Diffraction Data for a Representative Pyridine Iodine(I) Sulfonate Complex [1][2]

ParameterValue
BondLength (Å)
(pyridine)N–I2.140(3) - 2.197(2)
I···O (halogen bond)2.227(3) - 2.345(6)

Experimental Protocol: Synthesis and Crystallization of Pyridine Iodine(I) Sulfonate Complexes [1][2]

  • Preparation: The complexes are prepared by reacting the corresponding pyridine derivative with an iodine(I) source in the presence of a sulfonate salt at low temperatures.

  • Isolation: The resulting complexes are isolated as crystalline solids by carefully controlling the temperature to prevent decomposition.

  • X-ray Diffraction: Single-crystal X-ray diffraction analysis is performed at low temperatures (e.g., 100 K) to determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Nucleophilic Aromatic Substitution (SNAr) and Meisenheimer Adducts

In reactions where a nucleophile attacks the pyridine ring of a this compound, a Meisenheimer adduct is a key proposed intermediate[1][3]. This intermediate is a cyclohexadienyl anion that is stabilized by electron-withdrawing groups on the aromatic ring[3]. The sulfonate group at the 2-position of the pyridine ring can act as a leaving group in these reactions.

While the direct spectroscopic observation of a Meisenheimer adduct in a this compound reaction is not well-documented in easily accessible literature, the principles of their formation and characterization are well-established for other activated aromatic systems. Stable and isolable Meisenheimer salts are known, and their structures have been confirmed by NMR spectroscopy[3].

Logical Workflow for Investigating Meisenheimer Adducts

Meisenheimer_Workflow Start This compound + Nucleophile Reaction Low-Temperature Reaction Monitoring Start->Reaction Spectroscopy In-situ Spectroscopy (NMR, UV-Vis) Reaction->Spectroscopy Direct Observation Trapping Trapping Experiment Reaction->Trapping Indirect Evidence Product Final SNAr Product Spectroscopy->Product Characterization Characterization of Trapped Product (NMR, MS) Trapping->Characterization Characterization->Product

Caption: Workflow for the investigation of Meisenheimer adducts.

Experimental Protocol: Low-Temperature NMR Spectroscopy for Intermediate Detection

  • Sample Preparation: The this compound substrate is dissolved in a suitable deuterated solvent that has a low freezing point (e.g., THF-d8, CD2Cl2). The solution is cooled to the desired low temperature (e.g., -78 °C) in an NMR tube.

  • Initiation of Reaction: A pre-cooled solution of the nucleophile is added to the NMR tube.

  • Data Acquisition: 1H and 13C NMR spectra are acquired immediately and at regular intervals to monitor the appearance and disappearance of signals corresponding to the starting materials, intermediates, and products.

  • Data Analysis: The chemical shifts, coupling constants, and integration of new signals are analyzed to deduce the structure of any observed intermediates.

Reactions at the Sulfur Center and Sulfurane Intermediates

When a nucleophile attacks the sulfur atom of the sulfonyl group, a hypervalent sulfur intermediate, known as a sulfurane , can be formed. These intermediates are typically transient and difficult to observe directly. The reaction of pyridine-2-sulfonyl chloride, a precursor to pyridine-2-sulfonates, provides a relevant system for studying such intermediates.

Reaction Pathway for Sulfonyl Chloride Reaction

Sulfurane_Pathway Start Pyridine-2-sulfonyl Chloride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate (Sulfurane-like) Start->Intermediate Nucleophilic Attack Product Pyridine-2-sulfonamide/ester + HCl Intermediate->Product Elimination of Cl-

Caption: Postulated pathway for the reaction of pyridine-2-sulfonyl chloride.

Experimental Protocol: In-situ IR Spectroscopy for Reaction Monitoring

  • Setup: A reaction vessel is equipped with an in-situ IR probe (e.g., ATR-FTIR).

  • Reaction: The pyridine-2-sulfonyl chloride is dissolved in a suitable solvent, and the nucleophile is added.

  • Data Collection: IR spectra are collected in real-time throughout the course of the reaction.

  • Analysis: The appearance and disappearance of characteristic vibrational bands (e.g., S=O stretching, N-H or O-H stretching) are monitored to follow the consumption of reactants and the formation of products. While direct observation of the sulfurane intermediate is unlikely, the kinetic profile obtained can provide evidence for its formation.

Comparison of Characterization Techniques

The choice of analytical technique is critical for the successful characterization of reaction intermediates. Each method offers distinct advantages and is suited for different types of intermediates and reaction conditions.

Table 2: Comparison of Techniques for Intermediate Characterization

TechniquePrincipleAdvantagesLimitationsApplicable Intermediates
Low-Temperature NMR Nuclear magnetic resonance at reduced temperatures to slow down reaction rates.Provides detailed structural information (connectivity, stereochemistry).Requires soluble and relatively stable intermediates at low temperatures.Meisenheimer adducts
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the arrangement of atoms.Provides definitive structural evidence with high precision.Requires the isolation of a stable, crystalline intermediate.Trapped, stable complexes
In-situ IR Spectroscopy Real-time monitoring of vibrational modes of functional groups.Allows for kinetic analysis and observation of transient species under reaction conditions.Provides functional group information but limited structural detail.Sulfurane intermediates (indirectly), Meisenheimer adducts
Mass Spectrometry Ionization and mass analysis of molecules.High sensitivity for detecting low-concentration species; provides molecular weight information.Can be destructive; gas-phase behavior may not reflect solution-phase reality.Trapped intermediates, stable complexes
Trapping Experiments Addition of a reagent that reacts specifically with the intermediate to form a stable, characterizable product.Provides indirect but strong evidence for the existence of an intermediate.The trapping agent can sometimes alter the reaction pathway.Meisenheimer adducts, Sulfuranes

Conclusion

The characterization of intermediates in this compound reactions is a challenging yet essential endeavor for a comprehensive understanding of their reactivity. While direct spectroscopic data for these transient species is often elusive, a combination of low-temperature techniques, in-situ monitoring, and trapping experiments, complemented by the study of stable analogue systems, can provide a detailed picture of the reaction pathways. The methodologies and data presented in this guide offer a framework for researchers to design experiments aimed at elucidating the mechanisms of these and other complex organic reactions, ultimately facilitating the development of more efficient and selective synthetic methods.

References

The Strategic Advantage of Pyridine-2-sulfinates in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the efficient synthesis of complex heterocyclic scaffolds is paramount. Among these, the pyridine ring is a ubiquitous motif, central to the structure and activity of numerous pharmaceuticals. However, the workhorse of C-C bond formation, the Suzuki-Miyaura cross-coupling reaction, has historically faltered with 2-substituted pyridine nucleophiles. This guide provides a comprehensive comparison of pyridine-2-sulfinates against traditional pyridine-2-boronic acids, highlighting the significant advantages offered by sulfinates in overcoming long-standing synthetic challenges in medicinal chemistry.

Overcoming the "2-Pyridyl Problem": A Performance Comparison

The primary challenge in utilizing pyridine-2-boronic acids and their derivatives in Suzuki-Miyaura cross-coupling lies in their inherent instability and low reactivity, a phenomenon often termed the "2-pyridyl problem". This instability frequently leads to low yields and a lack of reproducibility. A survey of reactions at Pfizer revealed that out of 358 attempted couplings using pyridine-2-boronates, a mere 8% achieved a yield of 20% or higher[1][2]. This starkly contrasts with the high efficiency and broad applicability of pyridine-2-sulfinates.

Table 1: Comparative Performance of Pyridine-2-sulfinates vs. Pyridine-2-boronates in Cross-Coupling Reactions

FeaturePyridine-2-sulfinatesPyridine-2-boronic Acids/Esters
General Success Rate High; routinely used for complex heteroaryl couplings[3].Very low; <8% of reactions achieved ≥20% yield in an industrial setting[1][2].
Stability Generally stable, crystalline solids that are easy to handle and store[1][3].Often unstable, prone to protodeboronation, leading to poor reactivity[1][3].
Scope Broad scope with respect to coupling partners, including challenging heteroaryl halides[1][3].Limited scope, often requiring substrate-specific optimization[1].
Preparation Straightforward to prepare from various precursors like thiols and halides[3].Can be difficult to prepare and purify[1].

Table 2: Synthesis of Medicinally Relevant Scaffolds using Pyridine-2-sulfinates

Target ScaffoldAryl/Heteroaryl HalidePyridine-2-sulfinateYield (%)
Varenicline derivativeVarenicline-ClPyridyl sulfinate50-90 (library synthesis)[4]
Mepyramine derivativeHeteroaryl BromideComplex lithium 2-pyridyl sulfinate40-85 (library synthesis)[5]
Etoricoxib Precursor3-Br-6-Me-pyridineAllylsulfone derivative (latent sulfinate)69[3]

Experimental Protocols

General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling

A mixture of the (hetero)aryl halide (1.0 equiv.), sodium pyridine-2-sulfinate (2.0 equiv.), potassium carbonate (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%) in 1,4-dioxane is heated at 150 °C for 3-18 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product[1].

Synthesis of Sodium Pyridine-2-sulfinate

A common method for the synthesis of pyridine-2-sulfinates involves the metallation of the parent pyridine followed by trapping with sulfur dioxide or a sulfur dioxide surrogate[1]. Alternatively, copper- or palladium-catalyzed sulfinylation processes can be employed[1].

Visualizing the Mechanisms of Action and Synthesis

To fully appreciate the utility of pyridine-2-sulfinates, it is crucial to understand both their reactivity in chemical synthesis and the biological relevance of the molecules they help create.

G cluster_0 Palladium-Catalyzed Desulfinative Cross-Coupling Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-X] Pd0->OA_complex Oxidative Addition Sulfinate_complex [Ar-Pd(II)(L_n)-SO2-Py] OA_complex->Sulfinate_complex Transmetalation Chelate_intermediate Chelated Pd(II) Sulfinate Complex (Resting State) Sulfinate_complex->Chelate_intermediate Product_complex [Ar-Pd(II)(L_n)-Py] Chelate_intermediate->Product_complex SO2 Extrusion (Turnover-Limiting Step) SO2 SO2 Chelate_intermediate->SO2 Product_complex->Pd0 Reductive Elimination Product Ar-Py Product_complex->Product ArX Ar-X ArX->OA_complex PySO2Na Py-SO2Na PySO2Na->Sulfinate_complex

Figure 1. Catalytic cycle for the desulfinative cross-coupling.

The palladium-catalyzed desulfinative cross-coupling of pyridine-2-sulfinates with aryl halides proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key feature of this mechanism is the formation of a stable, chelated Pd(II) sulfinate complex, which serves as the resting state of the catalyst. The turnover-limiting step is the extrusion of sulfur dioxide (SO₂) from this intermediate[6].

G cluster_1 Varenicline's Mechanism of Action at the α4β2 nAChR Varenicline Varenicline nAChR α4β2 Nicotinic Acetylcholine Receptor Varenicline->nAChR Partial Agonist Blocked_reward Blocked Nicotinic Reward Pathway Varenicline->Blocked_reward Prevents full nicotinic effect Dopamine_release Moderate Dopamine Release nAChR->Dopamine_release Reduced_craving Reduced Nicotine Craving & Withdrawal Dopamine_release->Reduced_craving Nicotine Nicotine Nicotine->nAChR Antagonist (Competitive Binding)

Figure 2. Simplified signaling pathway for Varenicline.

Varenicline, a smoking cessation aid whose derivatives can be synthesized using pyridine-2-sulfinate chemistry, acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR). This partial agonism leads to a moderate release of dopamine, which alleviates nicotine withdrawal symptoms. Concurrently, varenicline competitively blocks nicotine from binding to the receptor, thereby reducing the rewarding effects of smoking[7][8].

Beyond Cross-Coupling: Pyridine-2-sulfinates as Radical Precursors

While their application in cross-coupling is a major advantage, pyridine-2-sulfinates also serve as valuable precursors to sulfonyl radicals, expanding their utility in medicinal chemistry.

G cluster_2 Workflow for Sulfonyl Radical Generation and Application Py_sulfinate Pyridine-2-sulfinate Oxidation Oxidation (e.g., Electrochemical) Py_sulfinate->Oxidation Sulfonyl_radical Sulfonyl Radical [Py-SO₂•] Oxidation->Sulfonyl_radical Radical_addition Radical Addition Sulfonyl_radical->Radical_addition Alkene Alkene Alkene->Radical_addition Sulfonylated_product Sulfonylated Product Radical_addition->Sulfonylated_product

References

Stability of Pyridine-2-sulfonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chemical stability of molecules like pyridine-2-sulfonate under various pH conditions is critical for developing robust formulations and predicting degradation pathways. This guide provides a comparative analysis of the stability of this compound under acidic versus basic conditions, supported by established chemical principles and data from analogous compounds, due to the limited availability of direct experimental data for this specific molecule.

Executive Summary

This compound is anticipated to exhibit greater stability under acidic to neutral conditions compared to basic conditions. The sulfonate group (SO₃⁻) is generally a poor leaving group, rendering the molecule relatively stable. However, under basic conditions, the pyridine ring's electron-withdrawing nature is expected to make the sulfur atom more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis. Conversely, in acidic media, protonation of the pyridine nitrogen would further increase the electron-withdrawing effect, which might slightly increase the rate of hydrolysis compared to neutral pH, but this effect is generally less pronounced than base-catalyzed hydrolysis for aryl sulfonates.

Comparative Stability Analysis

ConditionExpected StabilityProbable MechanismKey Influencing Factors
Acidic (pH < 7) HighSpecific Acid Catalysis (minor pathway)Protonation of the pyridine nitrogen may slightly enhance the electrophilicity of the sulfur atom. However, the concentration of the nucleophile (water) is constant, and the sulfonate remains a poor leaving group.
Neutral (pH ≈ 7) Very HighUncatalyzed Hydrolysis (very slow)The sulfonate group is a weak base, making it a poor leaving group. Nucleophilic attack by water is slow without catalysis.
Basic (pH > 7) Low to ModerateNucleophilic Aromatic Substitution (SNAr-like) or Nucleophilic Attack on SulfurThe hydroxide ion is a strong nucleophile. The electron-withdrawing pyridine ring (especially at the 2-position) increases the electrophilicity of the sulfur atom, facilitating nucleophilic attack and subsequent cleavage of the C-S or S-O bond (if it were an ester). For a sulfonic acid, the C-S bond is the point of potential cleavage.

Postulated Degradation Pathways

The degradation of this compound would likely proceed via different mechanisms under acidic and basic conditions.

G cluster_acid Acidic Conditions cluster_base Basic Conditions P2S_acid This compound Protonated_P2S Protonated this compound P2S_acid->Protonated_P2S + H⁺ Hydrolysis_Product_Acid Pyridine + Sulfuric Acid Protonated_P2S->Hydrolysis_Product_Acid + H₂O (slow) P2S_base This compound Intermediate Meisenheimer-like Intermediate P2S_base->Intermediate + OH⁻ Hydrolysis_Product_Base 2-Hydroxypyridine + Sulfite Intermediate->Hydrolysis_Product_Base fast

Figure 1. Postulated degradation pathways of this compound.

Under acidic conditions, the pyridine nitrogen is protonated. While this enhances the electron-withdrawing nature of the ring, the subsequent nucleophilic attack by water on the sulfur atom is expected to be a slow process. In contrast, under basic conditions, the strong nucleophile, hydroxide, can directly attack the electron-deficient carbon bearing the sulfonate group or the sulfur atom itself, leading to a more rapid degradation to 2-hydroxypyridine and sulfite.

Experimental Protocol: pH-Dependent Stability Study of this compound

For researchers wishing to generate empirical data, the following protocol outlines a general method for assessing the stability of this compound across a range of pH values.

Objective: To determine the hydrolysis rate of this compound as a function of pH at a constant temperature.

Materials:

  • Pyridine-2-sulfonic acid

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature water bath or incubator

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water).

  • Reaction Setup:

    • For each desired pH, place a specific volume of the corresponding buffer solution into a series of reaction vessels.

    • Equilibrate the buffer solutions to the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to each vessel to achieve the desired final concentration.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further degradation. This can be achieved by neutralization (e.g., adding a stoichiometric amount of acid if the reaction is in a basic buffer, or vice versa) and/or cooling on ice.

  • Analysis:

    • Analyze the concentration of the remaining this compound in each quenched sample using a validated HPLC method.

    • The mobile phase and detection wavelength should be optimized for the separation and quantification of this compound from its potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the observed rate constant (k_obs) for the degradation at each pH by fitting the data to an appropriate rate law (e.g., pseudo-first-order kinetics).

    • Construct a pH-rate profile by plotting log(k_obs) versus pH.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare P2S Stock Solution D Initiate Reaction A->D B Prepare pH Buffers C Equilibrate Buffers to Temp B->C C->D E Incubate at Constant Temp D->E F Withdraw Aliquots at Timepoints E->F G Quench Reaction F->G H HPLC Analysis G->H I Plot [P2S] vs. Time H->I J Determine k_obs I->J K Construct pH-Rate Profile J->K

Figure 2. Experimental workflow for pH stability study.

Comparative Stability with Alternative Sulfonates

The stability of this compound can be contextualized by comparing it to other common sulfonate-containing compounds.

CompoundStructureKey Stability Features
Benzenesulfonic acid Aromatic ring without a heteroatomGenerally stable. The lack of a strongly electron-withdrawing group like the pyridine nitrogen makes it less susceptible to nucleophilic attack than this compound, especially under basic conditions.
p-Toluenesulfonic acid (PTSA) Electron-donating methyl group on the ringThe methyl group slightly destabilizes the C-S bond towards electrophilic attack but has a minor effect on nucleophilic attack compared to this compound. Overall, it is a very stable acid.
Naphthalene-2-sulfonic acid Fused aromatic ring systemThe larger aromatic system can better delocalize charge, potentially influencing the C-S bond strength. Stability is generally high.

Conclusion

Based on fundamental chemical principles and data from related compounds, this compound is expected to be most stable in neutral to moderately acidic aqueous solutions and least stable under basic conditions. The primary degradation pathway in basic media is likely nucleophilic attack by hydroxide, facilitated by the electron-withdrawing nature of the pyridine ring. For applications requiring high stability across a broad pH range, particularly in alkaline environments, the use of this compound may require careful formulation strategies to mitigate degradation. The provided experimental protocol offers a framework for generating precise stability data to inform such strategies.

Computational Modeling of Pyridine-2-sulfonate Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction pathways of Pyridine-2-sulfonate and its structural isomers, Pyridine-3-sulfonate and Pyridine-4-sulfonate. While direct comparative computational studies on the reaction pathways of these specific isomers are limited in the current literature, this document synthesizes available data from related computational and experimental studies on pyridine derivatives to offer insights into their relative reactivity and potential biological significance. The information is intended to guide researchers in designing experiments and computational models for these important chemical entities.

Comparison of Isomer Reactivity: A Computational Perspective

The reactivity of pyridine and its derivatives is heavily influenced by the electron-donating or withdrawing nature of the substituents and their position on the ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene. The positions on the pyridine ring exhibit different electron densities, with the 3- and 5-positions being more electron-rich and thus more susceptible to electrophilic attack, while the 2-, 4-, and 6-positions are more electron-deficient and prone to nucleophilic attack.

One analogous study investigated the reactivity of pyridine dicarboxylic acid isomers using DFT, correlating quantum chemical parameters with their inhibition efficiency. The study found that the isomer with the lowest energy gap (ΔE = ELUMO - EHOMO) exhibited the highest reactivity. Such computational approaches can be applied to the pyridine sulfonate isomers to predict their relative kinetic and thermodynamic stabilities in various reaction pathways.

A study on the reaction of pyridine carboxamide isomers with 1,3-propanesultone provides valuable analogous data. The calculated Gibbs free energy of reaction (ΔG) and activation barriers (Ea) showed that the ortho-substituted isomer (analogous to this compound) had a significantly higher activation barrier compared to the meta and para isomers. This suggests that the formation of this compound might be kinetically less favorable than its isomers under similar reaction conditions.

IsomerAnalogous ReactionCalculated Activation Barrier (kJ/mol)[1]Calculated Gibbs Free Energy of Reaction (ΔG) (kJ/mol)[1]
Pyridine-2-carboxamideSultone Alkylation148.8-175.5
Pyridine-3-carboxamideSultone Alkylation122.4-25.7
Pyridine-4-carboxamideSultone Alkylation131.2-10.6

Table 1: Comparison of Calculated Activation Barriers and Reaction Energies for Pyridine Carboxamide Isomers in Reaction with 1,3-propanesultone. This data is presented as an analogy for the potential relative reactivity of pyridine sulfonate isomers.

Experimental Data and Protocols

Experimental studies on the synthesis and reactivity of pyridine sulfonates provide a basis for validating computational models. While comprehensive kinetic studies directly comparing the sulfonation of pyridine to its different isomers are scarce, various synthetic protocols exist.

Representative Experimental Protocol: Synthesis of Pyridine-3-sulfonic acid

A common method for the synthesis of Pyridine-3-sulfonic acid involves the sulfonation of pyridine with oleum (a solution of sulfur trioxide in sulfuric acid) at high temperatures.

Materials:

  • Pyridine

  • Oleum (20% SO3)

  • Calcium hydroxide

  • Sulfuric acid

  • Water

Procedure:

  • A mixture of pyridine and 20% oleum is heated in a sealed vessel at 220-240°C for 8 hours.

  • The reaction mixture is then cooled and diluted with water.

  • The solution is neutralized with calcium hydroxide to precipitate calcium sulfate, which is then filtered off.

  • The filtrate containing the calcium salt of Pyridine-3-sulfonic acid is treated with a stoichiometric amount of sulfuric acid to precipitate calcium sulfate.

  • After another filtration, the solution is concentrated by evaporation to yield Pyridine-3-sulfonic acid.

Note: This is a general procedure and may require optimization for specific applications. Similar principles can be applied to the synthesis of other pyridine sulfonate isomers, although reaction conditions may need to be adjusted based on the desired product.

Potential Involvement in Signaling Pathways

While the direct role of this compound in specific signaling pathways is not yet well-defined, several studies on related pyridine sulfonamide derivatives suggest potential biological targets. These compounds have been investigated for their activity as inhibitors of various enzymes, indicating that this compound could serve as a scaffold for the design of new therapeutic agents.

Carbonic Anhydrase Inhibition

Several studies have explored pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and CO2 transport.[2] Some of these compounds have shown potent inhibitory activity against human CA isoforms, including those associated with cancer (hCA IX and XII).[3]

Cyclooxygenase-2 (COX-2) Inhibition

Pyridine acyl sulfonamide derivatives have been designed and synthesized as selective COX-2 inhibitors.[4] COX-2 is an enzyme that plays a key role in inflammation and pain, and its inhibition is a major therapeutic strategy. The pyridine sulfonamide scaffold has shown promise in the development of new anti-inflammatory drugs.

Other Potential Targets

Pyridine sulfonamide derivatives have also been investigated as potential antimalarial agents, targeting enzymes like falcipain-2.[5] Furthermore, some studies suggest that pyridine sulfonamides may have therapeutic potential in the treatment of type-II diabetes mellitus and Alzheimer's disease by inhibiting enzymes such as α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.[6]

The following diagram illustrates a generalized workflow for investigating the potential of a pyridine sulfonate derivative as an enzyme inhibitor.

experimental_workflow Experimental Workflow for Enzyme Inhibition Assay cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay cluster_modeling Computational Modeling synthesis Synthesis of Pyridine Sulfonate Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification enzyme_prep Enzyme Preparation synthesis->enzyme_prep incubation Incubation with Compound enzyme_prep->incubation activity_measurement Measurement of Enzyme Activity incubation->activity_measurement ic50 IC50 Determination activity_measurement->ic50 docking Molecular Docking ic50->docking md_simulation Molecular Dynamics Simulation docking->md_simulation

Caption: Workflow for evaluating pyridine sulfonates as enzyme inhibitors.

Logical Pathway for Comparative Analysis

A systematic computational approach is crucial for a direct comparison of the reaction pathways of pyridine sulfonate isomers. The following diagram outlines a logical workflow for such a study.

logical_workflow Logical Workflow for Comparative Computational Study start Define Reaction Pathways (e.g., Sulfonation at 2-, 3-, 4-positions) dft DFT Calculations (Geometry Optimization, Frequency Analysis) start->dft ts_search Transition State Search (e.g., QST2, QST3, Berny) dft->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc energy_profile Construct Reaction Energy Profile (Activation Energies, Reaction Enthalpies) irc->energy_profile analysis Comparative Analysis of Isomers (Reactivity, Selectivity) energy_profile->analysis

Caption: Workflow for computational comparison of pyridine sulfonate isomers.

Conclusion

The computational modeling of this compound reaction pathways, particularly in direct comparison with its isomers, is an area that warrants further investigation. The available data on related pyridine derivatives suggests that the position of the sulfonate group significantly influences the reactivity and potential biological activity of the molecule. Future studies employing rigorous computational methods, validated by experimental kinetic data, will be crucial for a comprehensive understanding of these compounds and for guiding the development of new drugs and functional materials. This guide provides a framework for researchers to approach this complex and promising area of study.

References

A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of pyridine-2-sulfonate, pyridine-3-sulfonate, and pyridine-4-sulfonate. The position of the sulfonate group on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity profile of each isomer. This analysis is supported by experimental data and established chemical principles to aid in the selection and application of these compounds in research and development.

Physicochemical Properties

The fundamental properties of the three pyridine sulfonate isomers are summarized below. These characteristics, such as acidity (pKa) and melting point, offer initial insights into their relative stability and handling.

PropertyThis compoundPyridine-3-sulfonatePyridine-4-sulfonate
Molecular Formula C₅H₅NO₃SC₅H₅NO₃SC₅H₅NO₃S
Molar Mass 159.16 g/mol 159.16 g/mol 159.16 g/mol
Melting Point (°C) 244-249[1]>300[2]330 (dec.)[3]
pKa (Predicted) -2.92 ± 0.18[1][4]-2.30 ± 0.18[2]-2.85 ± 0.50[3]
Appearance White to light yellow powder/crystal[1][4]White crystalline powder[2][5]White to off-white solid[3]
Water Solubility SolubleSoluble[2][6]Soluble

Reactivity Analysis

The reactivity of the pyridine ring is fundamentally governed by the electronegativity of the nitrogen atom, which makes the ring electron-deficient compared to benzene.[7] This inherent property renders pyridine less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack, particularly at the ortho (2-) and para (4-) positions.[8][9] The introduction of a strongly electron-withdrawing sulfonate (-SO₃H) group further deactivates the ring towards electrophiles and can influence the regioselectivity of both electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution on the pyridine ring is challenging and requires harsh reaction conditions.[10][11] The nitrogen atom is easily protonated in acidic media, which further deactivates the ring. When substitution does occur, it is directed to the meta (3-) position, as this avoids placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate.[11]

The sulfonation of pyridine itself is a key example. The reaction requires heating with fuming sulfuric acid at high temperatures (230-275°C) and typically yields pyridine-3-sulfonic acid as the major product.[12][13] This indicates that the 3-position is the most favorable site for electrophilic attack. At even higher temperatures (330°C), some pyridine-4-sulfonic acid may be formed, suggesting a reversible process where the 4-isomer gains some thermodynamic stability.[13]

For the pyridine sulfonates themselves, any further electrophilic substitution would be exceedingly difficult due to the presence of two powerful electron-withdrawing groups (the ring nitrogen and the sulfonate group).

G Electrophilic Sulfonation of Pyridine Pyridine Pyridine Reagents Fuming H₂SO₄ ~275°C Pyridine->Reagents Intermediate Sigma Complex (Attack at C-3) Reagents->Intermediate Electrophilic Attack Product3 Pyridine-3-sulfonic acid (Major Product) Intermediate->Product3 Rearomatization Product4 Pyridine-4-sulfonic acid (Minor, at higher temp.) Intermediate->Product4 Higher Temp. Pathway

Caption: Pathway for the electrophilic sulfonation of pyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of a good leaving group. The 2- and 4-positions are particularly activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[9] Attack at the 3-position does not allow for this stabilization, making it significantly less favorable.[9]

When a sulfonate group is already present on the ring, its reactivity in SNAr depends on its role:

  • As a Leaving Group: The sulfonate anion is a good leaving group. Therefore, a nucleophile can directly displace the sulfonate group. Based on the principles of SNAr on pyridine, the reactivity for this displacement would be expected to follow the order: 4-sulfonate > 2-sulfonate >> 3-sulfonate . The 4- and 2-positions are electronically activated for attack, while the 3-position is not.

  • As an Activating/Deactivating Group: When another leaving group is present on the ring, the sulfonate group acts as a strong electron-withdrawing group, further activating the ring towards nucleophilic attack. Its positional effect would again favor substitution at the 2- and 4-positions relative to the nitrogen.

While direct kinetic comparisons are sparse in the literature, the relative reactivity can be inferred from these established electronic effects. For instance, pyridines with leaving groups at the 2- and 4-positions readily undergo substitution, while the corresponding 3-substituted isomers are much less reactive.[9]

Experimental Protocols

Synthesis of Pyridine-3-sulfonic Acid via Direct Sulfonation

This protocol is based on the classical method for the sulfonation of pyridine.[13][14]

Materials:

  • Pyridine

  • 100% Sulfuric Acid (or fuming sulfuric acid)

  • Mercuric sulfate (catalyst, optional but improves yield)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • A reaction vessel is charged with pyridine and 100% sulfuric acid.

  • Mercuric sulfate is added as a catalyst.

  • The mixture is heated to approximately 275°C in a sealed container or under reflux for several hours (e.g., 12-24 hours).

  • After cooling, the reaction mixture is cautiously diluted with water.

  • The solution is neutralized with a strong base, such as sodium hydroxide, to precipitate mercury salts and to bring the pH to neutral or slightly alkaline.

  • The mixture is filtered to remove inorganic precipitates.

  • The filtrate containing the sodium salt of pyridine-3-sulfonate is then acidified with hydrochloric acid to precipitate the pyridine-3-sulfonic acid.

  • The product is isolated by filtration, washed with cold water, and dried.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A Charge Pyridine & Sulfuric Acid B Add HgSO₄ Catalyst A->B C Heat to ~275°C (12-24h) B->C D Cool & Dilute with Water C->D Reaction Complete E Neutralize with NaOH D->E F Filter Precipitates E->F G Acidify with HCl F->G H Isolate Product (Filtration) G->H

Caption: General workflow for the synthesis of pyridine-3-sulfonic acid.

Nucleophilic Substitution of a Pyridine Sulfonate (General Protocol)

This protocol describes a representative nucleophilic aromatic substitution where the sulfonate acts as a leaving group.

Materials:

  • Pyridine-2-, 3-, or 4-sulfonate sodium salt

  • Nucleophile (e.g., sodium methoxide, ammonia, or an amine)

  • Aprotic polar solvent (e.g., DMSO, DMF)

Procedure:

  • The selected pyridine sulfonate isomer is dissolved in a suitable aprotic polar solvent like DMSO.

  • The nucleophile (e.g., sodium methoxide) is added to the solution, often in excess.

  • The reaction mixture is heated to a temperature appropriate for the specific substrate and nucleophile (e.g., 80-150°C) and stirred for several hours until completion, as monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is poured into water.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is performed using column chromatography or recrystallization. The expected yield would be highest for the 4-isomer, followed by the 2-isomer, with the 3-isomer showing little to no reactivity under comparable conditions.

Conclusion

The reactivity of pyridine sulfonate isomers is a direct consequence of the electronic interplay between the ring nitrogen and the sulfonate group at the 2-, 3-, or 4-position.

  • Pyridine-3-sulfonate is the most common isomer resulting from direct electrophilic sulfonation of pyridine, reflecting the inherent preference for meta-attack on an electron-deficient ring. It is the most resistant to nucleophilic substitution where the sulfonate is the leaving group.

  • Pyridine-4-sulfonate is expected to be the most reactive towards nucleophilic substitution at the sulfonate position due to maximal electronic stabilization of the reaction intermediate by the ring nitrogen.

  • This compound is also highly reactive towards nucleophiles, though potentially slightly less so than the 4-isomer due to steric hindrance from the adjacent nitrogen atom.

These distinct reactivity profiles make each isomer uniquely suited for different synthetic strategies, and a clear understanding of these differences is crucial for their effective application in chemical synthesis and drug development.

References

Comparative Guide to Analytical Methods for Pyridine-2-sulfonate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the quantitative analysis of Pyridine-2-sulfonate. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this compound. The guide covers High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Ion Chromatography (IC), summarizing their performance, providing experimental protocols, and outlining their respective workflows.

Data Presentation

The following tables summarize the quantitative performance parameters for the different analytical methods. Data for this compound is supplemented with data from structurally related compounds where direct information was not available.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterReversed-Phase HPLCMixed-Mode HPLCLC-MS/MS
Stationary Phase Newcrom R1 (C18)[1]Coresep 100 (Core-shell mixed-mode reversed-phase cation-exchange)[2]Hypersil BDS C18
Mobile Phase Acetonitrile and water with phosphoric acid[1]Acetonitrile with ammonium formate buffer (e.g., 50 mM, pH 3)[3]Acetonitrile and water with 10mM ammonium acetate
Detection UV (e.g., 250 nm)[3]UV (e.g., 250 nm)[3]Tandem Mass Spectrometry[4]
Linearity Range 5.1 - 204.0 mg/mL (for a related pyridine derivative)[5]Not specified25 pg - 20.0 ng[6]
Limit of Detection (LOD) Not specifiedNot specified37 fmol (25 pg)[6]
Limit of Quantitation (LOQ) Not specifiedNot specified1.2 - 7.6 ng/L (for sulfonamides)[7]
Accuracy (% Recovery) 98.9 - 99.5% (for a related compound)[8]Not specified74.3 - 118% (for sulfonamides)[7]
Precision (%RSD) < 2% (for a related pyridine derivative)[9]Not specified< 15% (for a related compound)[10]

Table 2: Capillary Electrophoresis (CE) and Ion Chromatography (IC) Method Parameters

ParameterCapillary Zone Electrophoresis (CZE)Ion Chromatography (IC)
Capillary/Column Fused-silica capillaryAnion-exchange column
Background Electrolyte/Mobile Phase 50 mM Borate buffer (pH 9.2)[11]Gradient of NaOH, Methanol, and Acetonitrile[12]
Separation Voltage/Flow Rate Not specifiedNot specified
Detection UV (244 nm)[11]Suppressed Conductivity[12]
Linearity Range Not specifiedNot specified
Limit of Detection (LOD) 0.636 ppm[11]0.06 - 0.16 µM[12]
Limit of Quantitation (LOQ) Not specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specified
Precision (%RSD) 0.52-0.95% for migration time (for metal complexes)[13]Not specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

a) Reversed-Phase HPLC for Pyridine-3-sulfonic acid (Adaptable for 2-isomer)

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Newcrom R1, 5 µm, 4.6x150 mm[1].

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid as an additive. For MS compatibility, formic acid should be used instead of phosphoric acid[1].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector, wavelength to be optimized based on the UV spectrum of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

b) LC-MS/MS for Enhanced Sensitivity

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column such as a C18.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a volatile buffer like ammonium acetate[7].

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for sulfonic acids.

  • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. Precursor and product ions for this compound would need to be determined.

  • Sample Preparation: Solid-phase extraction (SPE) may be employed for sample cleanup and pre-concentration, especially for complex matrices[7].

Capillary Electrophoresis (CE)

A method developed for 2-mercaptopyridine-1-oxide (pyrithione), a structurally similar compound, can be adapted for this compound analysis[11].

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 50 mM borate buffer, pH 9.2[11].

  • Sample Introduction: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV detection at 244 nm[11]. The optimal wavelength for this compound should be determined.

  • Sample Preparation: Dissolve the sample in the BGE or a solution with lower conductivity. The addition of a chelating agent like EDTA can be beneficial if metal ion complexation is a concern[11].

Ion Chromatography (IC)
  • Instrumentation: An ion chromatograph with a suppressed conductivity detector[12].

  • Column: A suitable high-capacity anion-exchange column.

  • Mobile Phase: A gradient elution using an aqueous solution of sodium hydroxide, with organic modifiers like methanol or acetonitrile to optimize the separation of various sulfonic acids[12].

  • Detection: Suppressed conductivity detection provides high sensitivity for ionic analytes.

  • Sample Preparation: Dilution of the sample in deionized water. For complex matrices like seawater, a Solid Phase Extraction (SPE) step may be necessary to remove interfering ions[12].

Gas Chromatography (GC) - A Note on Feasibility

Direct analysis of this compound by Gas Chromatography is not feasible due to its low volatility and thermal lability. The sulfonic acid group makes the molecule highly polar and non-volatile. Analysis by GC would necessitate a derivatization step to convert the sulfonic acid into a more volatile and thermally stable derivative. While derivatization is a common strategy for such analytes, no specific, validated derivatization protocol for pyridine sulfonic acids was identified in the literature search.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Column Separation on C18 Column Injection->Column Detection UV or MS/MS Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample Dilution Dilute in Background Electrolyte Sample->Dilution Injection Inject into CE System Dilution->Injection Separation Electrophoretic Separation in Capillary Injection->Separation Detection UV Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification

Caption: Experimental workflow for Capillary Electrophoresis analysis.

Method_Comparison_Logic cluster_methods Analytical Methods Analyte This compound Analysis HPLC HPLC Analyte->HPLC CE Capillary Electrophoresis Analyte->CE IC Ion Chromatography Analyte->IC GC Gas Chromatography Analyte->GC HPLC_Adv High robustness LC-MS for high sensitivity HPLC->HPLC_Adv Advantages HPLC_Disadv Higher solvent consumption HPLC->HPLC_Disadv Disadvantages CE_Adv Low sample volume High efficiency CE->CE_Adv Advantages CE_Disadv Lower concentration sensitivity CE->CE_Disadv Disadvantages IC_Adv Specific for ionic analytes IC->IC_Adv Advantages IC_Disadv Requires specialized system IC->IC_Disadv Disadvantages GC_Disadv Requires derivatization Not directly applicable GC->GC_Disadv Disadvantages

Caption: Logical relationship of analytical method selection for this compound.

References

A Comparative Guide to Pyridine-2-sulfonate and Other Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, the sulfonylation of alcohols and amines is a fundamental transformation, pivotal for the synthesis of pharmaceuticals and other biologically active molecules. This is primarily achieved by converting hydroxyl groups into better leaving groups to facilitate nucleophilic substitution or elimination reactions, and by forming stable sulfonamide linkages. While traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have long been the workhorses for these transformations, pyridine-2-sulfonyl chloride and its derivatives are emerging as compelling alternatives with unique reactivity profiles.

This guide provides an objective comparison of pyridine-2-sulfonylating agents against the commonly used tosyl and mesyl chlorides, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Sulfonylating Agents

The choice of a sulfonylating agent is dictated by several factors, including the nature of the substrate (alcohol or amine), the desired reactivity of the resulting sulfonate ester, and the overall efficiency of the reaction. The following table summarizes the key performance indicators for pyridine-2-sulfonyl chloride, p-toluenesulfonyl chloride, and methanesulfonyl chloride.

Sulfonylating AgentSubstrateTypical Reaction ConditionsYieldKey Advantages & Disadvantages
Pyridine-2-sulfonyl Chloride Alcohols, AminesBase (e.g., pyridine), Solvent (e.g., CH₂Cl₂)Good to ExcellentAdvantages: Pyridine-2-sulfonate esters exhibit superior reactivity and selectivity in certain subsequent reactions, such as bromination, due to the coordinating ability of the pyridine nitrogen.[1][2] Disadvantages: Can be less stable than other sulfonyl chlorides.
p-Toluenesulfonyl Chloride (TsCl) Alcohols, AminesBase (e.g., pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, Toluene)Good to ExcellentAdvantages: Forms stable, often crystalline, tosylates which are excellent leaving groups.[3][4][5] Widely used and well-documented. Disadvantages: The tosylate group is bulky, which can sometimes hinder reactions with sterically demanding nucleophiles.
Methanesulfonyl Chloride (MsCl) Alcohols, AminesBase (e.g., pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)Good to ExcellentAdvantages: Mesylates are also excellent leaving groups and are less sterically hindered than tosylates. The reaction to form mesylates can be faster than tosylation.[6][7] Disadvantages: Mesylates can be more reactive and sometimes less stable than tosylates.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. Below are representative procedures for the sulfonylation of an alcohol and an amine using pyridine-2-sulfonyl chloride, as well as a standard protocol for the tosylation of an alcohol.

Protocol 1: Sulfonylation of an Alcohol with Pyridine-2-sulfonyl Chloride to form a this compound Ester

This general protocol is for the conversion of a primary or secondary alcohol into a this compound ester, a versatile intermediate for subsequent nucleophilic substitution reactions.

Materials:

  • Alcohol (1.0 mmol)

  • Pyridine-2-sulfonyl chloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • The alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Pyridine (2.0 mmol) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

  • A solution of pyridine-2-sulfonyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the cooled mixture with stirring.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • The reaction mixture is quenched by the addition of water (10 mL) and transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound ester.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Sulfonamide from an Amine and Pyridine-2-sulfonyl Chloride

This protocol describes the formation of a sulfonamide from a primary or secondary amine and in situ generated pyridine-2-sulfonyl chloride.

Materials:

  • Sodium 2-pyridinesulfinate (0.291 mmol)

  • N-chlorosuccinimide (NCS) (0.291 mmol)

  • Amine (0.146 mmol)

  • Pyridine (0.437 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (3 mL)

Procedure:

  • A suspension of sodium 2-pyridinesulfinate (0.291 mmol) in anhydrous dichloromethane (3 mL) is prepared in a flask.[1]

  • N-chlorosuccinimide (0.291 mmol) is added to the suspension, and the mixture is stirred at room temperature for 1 hour to generate the pyridine-2-sulfonyl chloride in situ.[1]

  • The reaction mixture is filtered through a short plug of Celite to remove any solids.

  • To the resulting crude sulfonyl chloride solution, the amine (0.146 mmol) and pyridine (0.437 mmol) are added.[1]

  • The mixture is stirred for 3 hours at ambient temperature.[1]

  • The reaction is quenched with methanol, and the crude mixture is concentrated under reduced pressure.

  • The residue is redissolved in a suitable solvent (e.g., methanol) and purified by reversed-phase HPLC or flash column chromatography to yield the desired sulfonamide.[1]

Protocol 3: Tosylation of a Primary Alcohol with p-Toluenesulfonyl Chloride (TsCl)

This is a standard procedure for converting a primary alcohol into a tosylate, rendering the hydroxyl group an excellent leaving group.[3][6]

Materials:

  • Primary alcohol (1.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 mmol)

  • Pyridine (5 mL)

  • Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • The primary alcohol (1.0 mmol) is dissolved in pyridine (5 mL) in a flask and cooled to 0 °C.

  • p-Toluenesulfonyl chloride (1.5 mmol) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to stand at a low temperature (e.g., in a refrigerator) for several hours to overnight, until TLC analysis indicates complete consumption of the alcohol.

  • The mixture is poured into ice-cold water (20 mL) and extracted with dichloromethane (3 x 15 mL).

  • The combined organic extracts are washed successively with cold dilute HCl to remove excess pyridine, then with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude tosylate is purified by recrystallization or column chromatography.

Visualizing Workflows and Selection Criteria

To further aid in the practical application and decision-making process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the key factors influencing the choice of a sulfonylating agent.

experimental_workflow cluster_prep Reaction Setup cluster_reac Sulfonylation cluster_workup Workup & Purification dissolve Dissolve Alcohol in Anhydrous Solvent add_base Add Base (e.g., Pyridine) dissolve->add_base cool Cool to 0°C add_base->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl react Stir and Monitor (TLC) add_sulfonyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography) dry->purify

Caption: A typical experimental workflow for the sulfonylation of an alcohol.

logical_relationship start Choice of Sulfonylating Agent substrate Substrate Type start->substrate reactivity Desired Reactivity of Sulfonate start->reactivity conditions Reaction Conditions start->conditions pysulf Pyridine-2-sulfonyl Chloride substrate->pysulf Amine or Alcohol tscl Tosyl Chloride (TsCl) substrate->tscl Prim./Sec. Alcohol mscl Mesyl Chloride (MsCl) substrate->mscl Prim./Sec./Tert. Alcohol reactivity->pysulf Enhanced reactivity/ coordination desired reactivity->tscl Stable, crystalline intermediate needed reactivity->mscl Less steric hindrance/ faster reaction needed conditions->pysulf Mild conditions conditions->tscl Standard conditions conditions->mscl Often faster reaction

Caption: Factors influencing the selection of a sulfonylating agent.

References

Spectroscopic Confirmation of Pyridine-2-sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the confirmation of Pyridine-2-sulfonate formation, alongside its isomers, Pyridine-3-sulfonate and Pyridine-4-sulfonate. This document offers a detailed look at experimental data and protocols to assist researchers in identifying and characterizing these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers of pyridine sulfonic acid, providing a clear comparison for identification purposes.

Table 1: ¹H NMR Spectroscopic Data

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-2-sulfonic Acid H-3~8.1dddJ(H3,H4) = 7.7, J(H3,H5) = 1.6, J(H3,H6) = 0.8
H-4~7.9tdJ(H4,H5) = 7.7, J(H4,H6) = 1.8
H-5~7.5dddJ(H5,H4) = 7.7, J(H5,H6) = 4.8, J(H5,H3) = 1.6
H-6~8.6dddJ(H6,H5) = 4.8, J(H6,H4) = 1.8, J(H6,H3) = 0.8
Pyridine-3-sulfonic Acid H-2~9.1dJ(H2,H6) = 2.3
H-4~8.4dtJ(H4,H5) = 8.0, J(H4,H2) = 1.7
H-5~7.6dddJ(H5,H4) = 8.0, J(H5,H6) = 4.8, J(H5,H2) = 0.5
H-6~8.8ddJ(H6,H5) = 4.8, J(H6,H2) = 2.3
Pyridine-4-sulfonic Acid H-2, H-6~8.9dJ = 6.5
H-3, H-5~8.0dJ = 6.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: FT-IR Spectroscopic Data (Characteristic Peaks, cm⁻¹)

Compoundν(O-H)ν(C-H) aromaticν(C=N), ν(C=C)νas(SO₂)νs(SO₂)δ(S-O-H)ν(C-S)
Pyridine-2-sulfonic Acid ~3400 (broad)~3100-3000~1610, 1580~1250~1040~1190~770
Pyridine-3-sulfonic Acid ~3450 (broad)3091, 30451628, 1617, 1551123610351187742[1]
Pyridine-4-sulfonic Acid ~3400 (broad)~3100-3000~1620, 1570~1260~1030~1180~750

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
Pyridine-2-sulfonic Acid 15995 ([M-SO₂]⁺), 79 ([M-SO₃]⁺), 52
Pyridine-3-sulfonic Acid 159[2]95 ([M-SO₂]⁺), 79 ([M-SO₃]⁺), 52
Pyridine-4-sulfonic Acid 15995 ([M-SO₂]⁺), 79 ([M-SO₃]⁺), 52

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound and its isomers are provided below.

Synthesis of Pyridine-2-sulfonic Acid

Pyridine-2-sulfonic acid can be synthesized via the oxidation of 2-mercaptopyridine.

  • Oxidation: 2-Mercaptopyridine is dissolved in an appropriate solvent, such as aqueous hydrogen peroxide.

  • Reaction: The solution is stirred at room temperature for several hours.

  • Isolation: The product is isolated by evaporation of the solvent and subsequent recrystallization from a suitable solvent system like ethanol/water.

Synthesis of Pyridine-3-sulfonic Acid

A common method for the synthesis of Pyridine-3-sulfonic acid is the sulfonation of pyridine.

  • Sulfonation: Pyridine is treated with fuming sulfuric acid (oleum) at elevated temperatures (220-240 °C) for several hours.

  • Work-up: The reaction mixture is cooled and poured onto ice.

  • Isolation: The pH is adjusted to precipitate the product, which is then filtered, washed, and recrystallized.

Synthesis of Pyridine-4-sulfonic Acid

Pyridine-4-sulfonic acid can be prepared from 4-chloropyridine.

  • Substitution: 4-Chloropyridine is reacted with sodium sulfite in an aqueous solution under pressure and at elevated temperatures.

  • Acidification: The resulting sodium salt is then acidified with a strong acid, such as hydrochloric acid.

  • Isolation: The precipitated product is filtered, washed, and dried.

Spectroscopic Characterization Protocols
  • Sample Preparation: A small amount of the purified pyridine sulfonic acid isomer (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Chemical shifts (δ) are referenced to the residual solvent peak. Integration, multiplicity, and coupling constants (J) are determined.

  • Sample Preparation: A small amount of the dry, powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the characteristic absorption bands are analyzed and assigned to specific vibrational modes.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for more volatile derivatives).

  • Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce the structure of the compound.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of a pyridine sulfonic acid isomer.

experimental_workflow cluster_synthesis Synthesis cluster_confirmation Spectroscopic Confirmation cluster_analysis Data Analysis synthesis Synthesis of Pyridine Sulfonic Acid Isomer purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr Characterization ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation and Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis product_confirmation product_confirmation data_analysis->product_confirmation Product Confirmed

Caption: Experimental workflow for synthesis and confirmation.

References

Unraveling Pyridine-2-sulfonate Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of compounds like pyridine-2-sulfonate is crucial for predicting their stability, metabolic fate, and potential interactions. Isotopic labeling stands out as a powerful technique to elucidate these intricate molecular transformations. This guide provides a comparative analysis of how isotopic labeling, particularly with deuterium (²H), oxygen-18 (¹⁸O), and sulfur-34 (³⁴S), can be employed to investigate the reaction mechanisms of this compound, drawing on experimental data from analogous sulfonated aromatic compounds.

Probing Reaction Mechanisms with Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes.[1] By measuring the KIE, researchers can infer whether a particular bond is broken in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) suggests that the bond to the isotope is cleaved in the rate-limiting step.[2] Secondary KIEs, which are smaller, provide information about changes in the hybridization state of the atom bearing the isotope.

Comparative Analysis of Potential Reaction Mechanisms for this compound

Two primary reaction pathways for this compound are its hydrolysis (desulfonation) and oxidative degradation. Isotopic labeling studies on analogous compounds provide a framework for understanding how these mechanisms can be distinguished.

Hydrolytic Desulfonation

The cleavage of the C-S bond in this compound is a key degradation pathway. Isotopic labeling can help determine whether this proceeds through an associative (nucleophilic attack at sulfur) or a dissociative (formation of a sulfonyl cation) mechanism.

A study on the hydrolysis of p-nitrophenyl sulfate and p-acetylphenyl sulfate, which are structurally analogous to this compound, utilized ³⁴S and ¹⁸O kinetic isotope effects to probe the transition state.[3]

Isotope EffectCompoundMeasured KIEMechanistic Implication
³⁴S KIEp-Nitrophenyl sulfate1.0154 ± 0.0002Suggests S-O bond cleavage is rate-limiting.[3]
³⁴S KIEp-Acetylphenyl sulfate1.0172 ± 0.0003Suggests S-O bond cleavage is rate-limiting.[3]
Deuterium KIEMesitylenesulfonic acid2.8 ± 0.3Indicates that proton (deuteron) transfer controls the reaction rate in acid-catalyzed desulfonation.[4]

Table 1: Kinetic Isotope Effects in the Hydrolysis of Analogous Sulfate and Sulfonate Compounds.

The significant ³⁴S KIE observed in the hydrolysis of aryl sulfates strongly indicates that the S-O bond is being broken in the rate-determining step.[3] This, combined with previous ¹⁸O KIE data, was inconsistent with an associative mechanism, suggesting a more dissociative pathway.[3] Similarly, a large deuterium KIE in the acid-catalyzed desulfonation of mesitylenesulfonic acid points to protonation being the rate-limiting step in that specific mechanism.[4]

For this compound, a similar experimental setup could distinguish between different hydrolytic mechanisms. A significant ³⁴S KIE would point towards C-S bond cleavage being rate-limiting.

Oxidative Degradation by Monooxygenases

In biological systems, this compound can be degraded by monooxygenases. A plausible mechanism is a Baeyer-Villiger oxidation, where an oxygen atom is inserted between the carbon of the pyridine ring and the sulfur atom, leading to an unstable intermediate that readily hydrolyzes.[1][5]

Isotopic labeling with ¹⁸O is a definitive method to trace the origin of the inserted oxygen atom. If the reaction is carried out in the presence of H₂¹⁸O and unlabeled molecular oxygen (O₂), and the ¹⁸O is incorporated into the product, it suggests the oxygen comes from water. Conversely, if the reaction is run with ¹⁸O₂, the incorporation of ¹⁸O into the product confirms the oxygen source is molecular oxygen, a hallmark of monooxygenase activity.

A classic example is the elucidation of the Baeyer-Villiger oxidation mechanism of benzophenone using ¹⁸O labeling, which confirmed the involvement of a Criegee intermediate.[1]

ExperimentLabeled ReactantExpected Product (if mechanism is operative)
¹⁸O Labeling¹⁸O₂Pyridine-2-(¹⁸O)-sulfonate
Deuterium KIEDeuterated this compoundA significant KIE would suggest C-H bond breaking is involved in the rate-determining step, which is not expected for a Baeyer-Villiger oxidation at the sulfonate group.

Table 2: Proposed Isotopic Labeling Experiments for Investigating the Oxidative Degradation of this compound.

Experimental Protocols

General Protocol for Kinetic Isotope Effect Measurement
  • Synthesis of Isotopically Labeled Substrates: Synthesize this compound with deuterium at specific positions on the pyridine ring or with a ³⁴S-labeled sulfonate group.

  • Kinetic Assays: Perform parallel reactions with the labeled and unlabeled substrates under identical conditions (temperature, pH, enzyme concentration if applicable).

  • Reaction Monitoring: Monitor the disappearance of the reactant or the formation of the product over time using techniques like HPLC or UV-Vis spectroscopy.

  • Data Analysis: Calculate the rate constants (k) for both the light (kL) and heavy (kH) isotopes. The KIE is the ratio kL/kH.

Protocol for ¹⁸O Labeling in Enzymatic Reactions
  • Enzyme Preparation: Purify the monooxygenase suspected to be involved in the degradation.

  • Reaction Setup: Set up two parallel reactions.

    • Reaction A: In a sealed vessel, provide an atmosphere of ¹⁸O₂ gas with unlabeled water as the solvent.

    • Reaction B: Use normal atmospheric O₂ and H₂¹⁸O as the solvent.

  • Incubation: Add the enzyme and this compound to initiate the reaction and incubate for a defined period.

  • Product Analysis: Isolate the product (e.g., 2-hydroxypyridine) and analyze its mass using mass spectrometry (MS) to determine the incorporation of ¹⁸O.

Visualizing Reaction Pathways

Hydrolytic_Desulfonation cluster_associative Associative Mechanism cluster_dissociative Dissociative Mechanism Py_SO3_A This compound TS_A Transition State (Nucleophilic Attack) Py_SO3_A->TS_A H₂O Products_A 2-Hydroxypyridine + SO₃ TS_A->Products_A Py_SO3_D This compound Intermediate_D Pyridyl Cation + SO₃²⁻ Py_SO3_D->Intermediate_D Slow Products_D 2-Hydroxypyridine Intermediate_D->Products_D H₂O (Fast)

Caption: Proposed hydrolytic desulfonation pathways for this compound.

Oxidative_Degradation Py_SO3 This compound Oxygen_Insertion Oxygen Insertion (Baeyer-Villiger) Py_SO3->Oxygen_Insertion Monooxygenase, O₂ Unstable_Intermediate Unstable Ester Intermediate Oxygen_Insertion->Unstable_Intermediate Hydrolysis Hydrolysis Unstable_Intermediate->Hydrolysis H₂O Products 2-Hydroxypyridine + H₂SO₄ Hydrolysis->Products

Caption: Proposed Baeyer-Villiger oxidation pathway for this compound.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Unlabeled Unlabeled this compound Reaction_Conditions Identical Reaction Conditions (Chemical or Enzymatic) Unlabeled->Reaction_Conditions Labeled Isotopically Labeled This compound (e.g., ²H, ¹⁸O, ³⁴S) Labeled->Reaction_Conditions Kinetics Kinetic Analysis (HPLC, UV-Vis) Determine Rate Constants Reaction_Conditions->Kinetics MS_Analysis Mass Spectrometry Determine Isotope Incorporation Reaction_Conditions->MS_Analysis KIE Calculate KIE (kL/kH) Kinetics->KIE Mechanism Elucidate Reaction Mechanism MS_Analysis->Mechanism KIE->Mechanism

Caption: General experimental workflow for isotopic labeling studies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2-sulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Pyridine-2-sulfonate. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes severe skin burns and eye damage and may be corrosive to metals.[1][2] Therefore, stringent adherence to PPE protocols is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1][3]To protect against splashes and aerosols that can cause severe eye damage.
Skin Protection Chemical-impermeable gloves (Nitrile or Neoprene recommended).[4] Fire/flame resistant and impervious lab coat or coveralls.[1][5] Closed-toe shoes are mandatory.To prevent skin contact which can lead to severe burns.[1] Nitrile gloves have shown resistance to pyridine.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge is required if handling outside of a certified chemical fume hood or if exposure limits are exceeded.[6][7] A full-face respirator may be necessary in situations with a high risk of aerosol generation.[1][3]To prevent inhalation of harmful vapors or dusts.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize the risk of exposure and accidents. All operations should be conducted in a designated area, equipped with the necessary safety equipment.

Experimental Workflow:

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[4]

    • Verify that an emergency eyewash station and safety shower are readily accessible and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in Table 1.

  • Handling:

    • Handle in a well-ventilated place.[3][5][8]

    • Avoid the formation of dust and aerosols.[1][3][5][8]

    • Use non-sparking tools to prevent ignition sources.[3][5][8]

    • Keep the container tightly closed when not in use.[4][8]

    • Avoid contact with skin, eyes, and clothing.[1][5][8]

  • Storage:

    • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][4][8]

    • Store away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly labeled with the appropriate hazard warnings.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Table 2: Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][9] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][9] If breathing is difficult, provide oxygen. Seek immediate medical help.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[8] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[5] Collect the absorbed material into a suitable, labeled container for disposal.[5][8] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and to comply with regulations.

  • Waste Collection:

    • All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed container.

  • Disposal:

    • Dispose of the waste container through a licensed hazardous waste disposal company.[9]

    • Do not dispose of this compound down the drain or in the regular trash.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data for Safe Handling

Table 3: Exposure Limits and Glove Breakthrough Times for Pyridine

ParameterValueSource
OSHA PEL (8-hour TWA) 5 ppm (15 mg/m³)[10][11][12]
NIOSH REL (10-hour TWA) 5 ppm (15 mg/m³)[10][12]
ACGIH TLV (8-hour TWA) 1 ppm (3.1 mg/m³)[10]
Glove Breakthrough Time (Nitrile) 5.4 minutes (for 100% Pyridine)[8]
Glove Breakthrough Time (Neoprene) 1.8 minutes (for 100% Pyridine)[8]

Note: Breakthrough times are for pure pyridine and should be used as a guideline. For solutions or mixtures, the breakthrough time may vary. It is crucial to change gloves immediately after any suspected contact.

Safe Handling Workflow

start Start: Prepare for Handling ppe 1. Don Appropriate PPE start->ppe fume_hood 2. Work in a Certified Chemical Fume Hood ppe->fume_hood handling 3. Handle this compound with Caution fume_hood->handling spill_check Spill or Exposure? handling->spill_check emergency 4. Follow Emergency Procedures spill_check->emergency Yes storage 5. Store Properly spill_check->storage No emergency->handling After Resolution waste 6. Collect Waste storage->waste disposal 7. Dispose of Hazardous Waste waste->disposal decontaminate 8. Decontaminate Work Area and Remove PPE disposal->decontaminate end End decontaminate->end

References

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